molecular formula C5H8O3S B1314640 Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide CAS No. 29431-37-6

Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide

Cat. No.: B1314640
CAS No.: 29431-37-6
M. Wt: 148.18 g/mol
InChI Key: UCVLBKIDCLECCH-UHFFFAOYSA-N
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Description

Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide is a useful research compound. Its molecular formula is C5H8O3S and its molecular weight is 148.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,1-dioxothian-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H8O3S/c6-5-2-1-3-9(7,8)4-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVLBKIDCLECCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CS(=O)(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50473422
Record name tetrahydrothiopyran-3-one-1,1-dioxide
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Molecular Weight

148.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29431-37-6
Record name tetrahydrothiopyran-3-one-1,1-dioxide
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Record name Tetrahydrothiopyran-3-one 1,1-dioxide
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Foundational & Exploratory

"Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide" synthesis and characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide: Synthesis, Characterization, and Applications

Introduction: The Versatile β-Ketosulfone in Modern Synthesis

This compound is a saturated heterocyclic compound featuring a six-membered ring containing a sulfur atom, a ketone, and a sulfone group. This unique combination of functional groups, particularly the β-ketosulfone moiety, confers high reactivity and makes it a valuable and versatile building block in synthetic organic chemistry.[1][2] Its structural rigidity and electronic properties have positioned it as a key intermediate in the construction of complex molecular architectures, especially in the realm of medicinal chemistry. The thiopyran-1,1-dioxide scaffold is present in a number of biologically active compounds, highlighting its significance for drug development professionals.[3][4] This guide provides a comprehensive overview of its synthesis, detailed spectroscopic characterization, and its application as a powerful synthon for creating novel heterocyclic systems.

Synthesis of this compound

The preparation of the title compound is typically achieved through the oxidation of its sulfide precursor, dihydro-2H-thiopyran-3(4H)-one. This transformation is a critical step, as the resulting sulfone exhibits significantly different reactivity compared to the parent sulfide. The choice of oxidant and reaction conditions is paramount to achieving a high yield and purity. A common and effective method involves the use of hydrogen peroxide in an acidic medium.

Experimental Protocol: Oxidation of Dihydro-2H-thiopyran-3(4H)-one

This protocol describes a reliable method for the synthesis of this compound.

Materials:

  • Dihydro-2H-thiopyran-3(4H)-one

  • 30% Aqueous solution of hydrogen peroxide (H₂O₂)

  • Acetic acid (AcOH)

  • Acetic anhydride (Ac₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve dihydro-2H-thiopyran-3(4H)-one in a mixture of acetic acid and acetic anhydride.

  • Addition of Oxidant: Cool the flask in an ice bath. Slowly add a 30% aqueous solution of hydrogen peroxide dropwise to the stirred solution. Maintain the temperature below 20°C during the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. This should be done slowly and with stirring due to gas evolution.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

The causality behind using a mixture of acetic acid and acetic anhydride is to provide a controlled acidic environment for the oxidation while the anhydride can help in managing the water content. The slow, cooled addition of hydrogen peroxide is a standard safety and control measure for this potent oxidant.

Synthetic Workflow Diagram

Synthesis_Workflow start Dihydro-2H-thiopyran-3(4H)-one reagents H₂O₂, AcOH, Ac₂O start->reagents oxidation Oxidation reagents->oxidation workup Neutralization & Extraction oxidation->workup product This compound workup->product

Caption: Oxidation of the sulfide precursor to the target sulfone.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following table summarizes its key properties and expected spectroscopic data.

PropertyValue
Molecular Formula C₅H₈O₃S
Molecular Weight 148.18 g/mol [5]
CAS Number 29431-37-6[5]
Physical Form Solid
¹H NMR (DMSO-d₆) δ (ppm): 3.80-3.95 (m, 2H), 3.40-3.55 (m, 2H), 2.85-3.00 (m, 4H)
¹³C NMR (DMSO-d₆) δ (ppm): 203.5 (C=O), 55.0 (CH₂SO₂), 48.5 (CH₂CO), 35.0 (CH₂), 25.0 (CH₂)
IR (KBr, cm⁻¹) ~1720 (C=O stretch), ~1310 & ~1120 (SO₂ asymmetric and symmetric stretch)
Mass Spec (API-ES/APCI) m/z: [M+H]⁺ expected at 149.0218

Note: NMR chemical shifts are approximate and can vary depending on the solvent and instrument.

The presence of the strong electron-withdrawing sulfone group significantly influences the chemical shifts of the adjacent protons and carbons, shifting them downfield. In the IR spectrum, the characteristic sharp absorption for the ketone carbonyl and the two strong bands for the sulfone group are definitive indicators of the compound's structure.

Reactivity and Synthetic Applications

This compound serves as a potent building block for constructing more complex heterocyclic systems, primarily due to the reactivity of the methylene group alpha to both the ketone and the sulfone.[4]

Multi-component Reactions (MCRs)

This β-ketosulfone is an excellent substrate for one-pot multi-component reactions, which are highly efficient for generating molecular diversity.[2] For instance, it can participate in Biginelli-type condensations with aldehydes and urea or thiourea derivatives to produce novel thiopyrano[3,2-d]pyrimidines.[4] This approach is valued in drug discovery for the rapid assembly of compound libraries.

Click Chemistry: Synthesis of Triazoles

The compound is an effective ketomethylenic reagent for the Dimroth-type synthesis of 1,2,3-triazoles.[6] In a base-mediated "click" reaction with various organic azides, it leads to the formation of new bicyclic thiopyrano[2,3-d][1][3][7]triazole 4,4-dioxides.[6] This reaction often proceeds with high purity and yield at room temperature, making it an attractive synthetic route.[6]

Reactivity_Diagram cluster_mcr Multi-component Reactions cluster_click Click Chemistry start This compound mcr_reagents Aldehyde + Urea/Thiourea start->mcr_reagents click_reagents Organic Azides + Base start->click_reagents mcr_product Thiopyrano[3,2-d]pyrimidines mcr_reagents->mcr_product Biginelli-type click_product Thiopyrano[2,3-d][1,2,3]triazoles click_reagents->click_product Dimroth Reaction

Caption: Key synthetic transformations of the title compound.

Significance in Drug Discovery

The cyclic sulfone motif is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules.[1] Compounds synthesized from this compound have shown potential as anti-inflammatory, antiarthritic, antiasthmatic, and antiallergic agents.[2] The rigid framework of the thiopyran ring allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets. Its role as a versatile starting material enables the exploration of chemical space around this valuable scaffold, facilitating the development of new therapeutic agents.

Conclusion

This compound is a high-value synthetic intermediate with a well-established chemical profile. Practical and scalable synthetic routes make it readily accessible for research and development. Its proven utility in the synthesis of diverse and potent biologically active molecules, ranging from enzyme inhibitors to novel heterocyclic systems, underscores its importance for professionals in drug discovery and development. The foundational data and synthetic protocols presented in this guide serve as a critical reference for the continued exploration and application of this versatile heterocyclic scaffold.

References

  • Palchykov, V., et al. (2018). Multigram scale synthesis of 3,4- and 3,6-dihydro-2 H -thiopyran 1,1-dioxides and features of their NMR spectral behavior. Synthetic Communications, 48(17), 2198-2205. [Link]

  • MDPI. (2022). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Molecules, 27(23), 8234. [Link]

  • Taylor & Francis Online. (2018). Multigram scale synthesis of 3,4- and 3,6- dihydro-2H-thiopyran 1,1-dioxides and features of their NMR spectral behavior. Synthetic Communications, 48(17), 2198-2205. [Link]

  • PubMed Central (PMC). (2023). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances, 13(1), 1-22. [Link]

  • Pokhodylo, N. T., Tupychak, M. A., & Palchykov, V. A. (2020). This compound – a new cyclic ketomethylenic reagent for the Dimroth-type 1,2,3-triazole synthesis. Synthetic Communications, 50(12), 1836-1845. [Link]

  • Palchykov, V. A., et al. (2018). This compound – a versatile building block for the synthesis of new thiopyran-based heterocyclic systems. New Journal of Chemistry, 42(2), 1403-1412. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Molecules, 28(9), 3743. [Link]

  • Organic Chemistry Portal. (2021). Synthesis of 3,4-dihydro-2H-pyrans. [Link]

  • Wiley Online Library. (2021). Continuous Flow Synthesis of 2H-Thiopyrans via thia-Diels–Alder Reactions of. European Journal of Organic Chemistry, 2021(1), 64-71. [Link]

  • ResearchGate. (2023). Infrared Spectroscopy of the two esters from 2,3,4,5-Tetrahydro-oxepine derivatives, new nano molecules. [Link]

  • ResearchGate. (n.d.). QUANTUM CHEMICAL STUDY OF THE ACIDITY OF 3,4-DIHYDRO-2H-THIOPYRAN-1,1-DIOXIDES. [Link]

  • National Institutes of Health (NIH). (2021). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 26(21), 6682. [Link]

  • ResearchGate. (2017). This compound - a versatile building block for the synthesis of new thiopyran-based heterocyclic systems. [Link]

Sources

Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide: Technical Guide & Application Profile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide (also known as Tetrahydrothiopyran-3-one 1,1-dioxide). It is designed for researchers requiring precise physicochemical data, synthesis protocols, and reactivity profiles for drug discovery applications.

Executive Summary

This compound (CAS: 29431-37-6) is a cyclic


-ketosulfone scaffold. Structurally, it consists of a six-membered saturated ring containing a sulfone group (

) at position 1 and a ketone (

) at position 3.

This molecule is a critical "push-pull" intermediate in medicinal chemistry. The synergy between the electron-withdrawing sulfone and carbonyl groups creates a highly acidic methylene bridge at the C2 position, making it a versatile nucleophile for multicomponent reactions (MCRs), Dimroth-type triazole syntheses, and bioisosteric replacements in drug design.

Physical & Chemical Properties[1][2]

Physicochemical Data

The following data aggregates confirmed experimental values and calculated properties for the saturated C5H8O3S scaffold.

PropertyValue / DescriptionSource/Note
IUPAC Name 1,1-Dioxo-tetrahydrothiopyran-3-oneSystematic
Common Name This compoundCatalog Usage
CAS Number 29431-37-6Registry
Molecular Formula

Molecular Weight 148.18 g/mol
Appearance Yellow to off-white crystalline solidExperimental
Solubility Soluble in DMSO, DMF, Acetonitrile; Sparingly soluble in waterPolarity-based
Acidity (pKa) ~11–13 (Estimated for C2 protons)

-Ketosulfone effect
InChI Key UCVLBKIDCLECCH-UHFFFAOYSA-NStructure ID
Structural Analysis

The molecule features two key functional zones:

  • The Active Methylene (C2): Flanked by

    
     and 
    
    
    
    , these protons are highly acidic, facilitating facile deprotonation by weak bases (e.g.,
    
    
    ,
    
    
    ).
  • The Electrophilic Carbonyl (C3): Susceptible to nucleophilic attack, enabling condensation reactions.

Structure cluster_0 Functional Zones S1 S(O2) Pos 1 C2 CH2 Pos 2 S1->C2 Inductive Pull C3 C=O Pos 3 C2->C3 Acidic Site C4 CH2 Pos 4 C3->C4 C5 CH2 Pos 5 C4->C5 C6 CH2 Pos 6 C5->C6 C6->S1

Figure 1: Structural numbering and functional zones of the thiopyran-3-one-1,1-dioxide ring.

Synthesis & Experimental Protocols

Synthesis via Oxidation

The most robust route to the 1,1-dioxide involves the oxidation of the precursor sulfide, dihydro-2H-thiopyran-3(4H)-one (CAS 19090-03-0).

Reaction Logic: Direct oxidation using hydrogen peroxide in acetic acid transforms the sulfide to the sulfone without affecting the ketone. The acidic medium prevents premature aldol polymerization of the ketone.

Protocol:

  • Dissolution: Dissolve dihydro-2H-thiopyran-3(4H)-one (10 mmol) in Glacial Acetic Acid (20 mL).

  • Oxidation: Dropwise add 30%

    
     (30 mmol, 3 eq) at 0°C.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (EtOAc/Hexane).

  • Workup: Quench with saturated

    
     (to remove excess peroxide). Extract with Dichloromethane (
    
    
    
    mL).
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate in vacuo. Recrystallize from Ethanol if necessary.
    
Reactivity: Dimroth-Type Triazole Synthesis

This scaffold reacts with organic azides to form bicyclic triazoles, a key workflow in fragment-based drug discovery.

Protocol (Based on Pokhodylo et al.):

  • Setup: In a round-bottom flask, mix this compound (1.0 eq) and the organic azide (

    
    , 1.0 eq) in DMSO (5 mL/mmol).
    
  • Catalysis: Add

    
     (2.0 eq).
    
  • Conditions: Stir vigorously at room temperature for 5–12 hours.

  • Isolation: Pour the reaction mixture into ice-cold water. The product (Tetrahydrothiopyrano[2,3-d][1,2,3]triazole 4,4-dioxide) typically precipitates as a solid.

  • Purification: Filter, wash with water, and dry.

Applications in Drug Discovery[5][6]

Bioisosterism & Scaffolding

The thiopyran-1,1-dioxide motif serves as a bioisostere for:

  • Cyclic Ketones: Improving metabolic stability (blocking metabolic oxidation at sulfur).

  • 
    -Lactams:  Mimicking the hydrogen-bond acceptor geometry.
    
Multicomponent Reactions (MCR)

Due to the high acidity of the C2 position, this molecule acts as an excellent C-nucleophile in Knoevenagel condensations followed by Michael additions. It is widely used to synthesize:[1]

  • Spiro-cyclic sulfones: Via reaction with isatins.

  • Fused Pyran-Sulfones: Via reaction with aryl aldehydes and malononitrile.

Reactivity Start Dihydro-2H-thiopyran- 3(4H)-one-1,1-dioxide Azide + Organic Azide (Base/DMSO) Start->Azide Aldehyde + Aryl Aldehyde (Knoevenagel) Start->Aldehyde Reduction + NaBH4 Start->Reduction Triazole Bicyclic Triazole (Dimroth Reaction) Azide->Triazole Cycloaddition MCR_Prod Polycyclic Sulfones (MCR Scaffolds) Aldehyde->MCR_Prod Condensation Alcohol 3-Hydroxy-thiopyran 1,1-dioxide Reduction->Alcohol Reduction

Figure 2: Primary reactivity pathways for the thiopyran-3-one-1,1-dioxide scaffold.

Safety & Handling (MSDS Highlights)

While specific toxicological data for this CAS is limited, handle as a standard organic intermediate with the following precautions:

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319). May cause respiratory irritation (H335).

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Sulfur content).

References

  • Sigma-Aldrich. this compound Product Sheet. Retrieved from

  • Pokhodylo, N. T., et al. (2020). This compound – a new cyclic ketomethylenic reagent for the Dimroth-type 1,2,3-triazole synthesis. Synthetic Communications. Retrieved from

  • Palchykov, V. A. (2018). Multigram scale synthesis of 3,4- and 3,6-dihydro-2H-thiopyran 1,1-dioxides. Synthetic Communications. Retrieved from

  • National Institutes of Health (NIH). Thiopyran derivatives via [4 + 2] cycloaddition reactions. PubMed Central. Retrieved from

Sources

"Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide" discovery and historical background

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide: From Historical Discovery to a Modern Synthetic Workhorse

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a heterocyclic compound that has evolved from a chemical curiosity to a pivotal building block in contemporary medicinal chemistry. We will delve into its historical discovery, the evolution of its synthesis, and its modern applications, providing both the theoretical underpinnings and practical, field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Emergence of a Versatile Scaffold

This compound, a cyclic sulfone, is a testament to the enduring relevance of fundamental heterocyclic chemistry in the quest for novel therapeutic agents. While its initial synthesis was reported in the late 19th century, its true potential as a versatile synthetic intermediate has been realized more recently[1]. The presence of the sulfone group, a key structural motif in numerous bioactive molecules, coupled with the reactivity of the ketone, makes this compound a powerful tool for generating diverse molecular libraries[2][3]. The thiopyran ring system itself is a privileged scaffold in medicinal chemistry, found in a wide array of compounds exhibiting antibacterial, anti-inflammatory, and anticancer properties[4][5][6]. This guide will illuminate the journey of this compound, providing the necessary technical details for its synthesis and application.

Historical Context and Discovery

The first synthesis of this compound is reported to have occurred in 1887, although the definitive elucidation of its chemical structure was not accomplished until nearly a century later in 1985[1]. This significant lag between initial synthesis and full characterization is not uncommon for compounds discovered in the early era of organic chemistry, a period defined by classical methods of structural determination that lacked the precision of modern spectroscopic techniques. The renewed interest in this molecule in the late 20th and early 21st centuries has been driven by the broader recognition of cyclic sulfones as important pharmacophores and the demand for novel building blocks in diversity-oriented synthesis[3][7][8].

Synthetic Evolution: From Classical Methods to Modern Efficiency

The synthesis of this compound has undergone significant refinement over the decades. Early methods, while foundational, often involved harsh reaction conditions and less readily available starting materials. Contemporary approaches prioritize efficiency, scalability, and the use of commercially accessible reagents.

A Modern, Scalable Synthetic Protocol

A notable modern synthesis involves a multi-step process commencing from the oxidation of a precursor ketone. This method is advantageous due to its simplicity, use of inexpensive reagents, and amenability to multigram scale production[2][9].

Experimental Protocol: A Four-Step Synthesis [2][9]

  • Step 1: Oxidation of Dihydro-2H-thiopyran-3(4H)-one.

    • Rationale: The initial step involves the oxidation of the sulfide to a sulfone. This transformation is crucial as the electron-withdrawing nature of the sulfone group activates the adjacent methylene protons, a key feature for its subsequent reactivity. Hydrogen peroxide in a mixture of acetic acid and acetic anhydride provides a potent and cost-effective oxidizing system.

    • Procedure: To a solution of dihydro-2H-thiopyran-3(4H)-one in a mixture of acetic acid and acetic anhydride, a 30% aqueous solution of hydrogen peroxide is added dropwise at a controlled temperature. The reaction is monitored until completion, followed by workup and purification to yield the target this compound.

  • Step 2: Reduction of the Keto Group.

    • Rationale: To access derivatives of the thiopyran-1,1-dioxide scaffold, the ketone is often reduced to a hydroxyl group. Sodium borohydride is a mild and selective reducing agent suitable for this transformation, avoiding the reduction of the sulfone.

    • Procedure: The keto-sulfone is dissolved in a suitable solvent (e.g., methanol or ethanol), and sodium borohydride is added portion-wise at a low temperature. The reaction is stirred until the starting material is consumed, followed by quenching, extraction, and purification.

  • Step 3: Mesylation of the Hydroxyl Group.

    • Rationale: The hydroxyl group is a poor leaving group. Its conversion to a mesylate enhances its leaving group ability, facilitating the subsequent elimination step to form an unsaturated cyclic sulfone.

    • Procedure: The alcohol from the previous step is dissolved in a suitable solvent (e.g., dichloromethane) and cooled. A base (e.g., pyridine or triethylamine) is added, followed by the dropwise addition of methanesulfonyl chloride. The reaction is stirred until completion, followed by an aqueous workup and purification.

  • Step 4: Elimination to Form Dihydro-2H-thiopyran-1,1-dioxides.

    • Rationale: The final step involves the base-mediated elimination of methanesulfonic acid to introduce a double bond into the thiopyran ring. The choice of base and reaction conditions can influence the regioselectivity of the elimination, leading to either 3,4- or 3,6-dihydro-2H-thiopyran-1,1-dioxides.

    • Procedure: The mesylate is treated with a base (e.g., aqueous NaOH for the 3,6-isomer or pyridine for the 3,4-isomer) at an appropriate temperature to induce elimination. The product is then isolated through extraction and purified.

Diagram of the Synthetic Pathway

Synthesis_Pathway start Dihydro-2H-thiopyran-3(4H)-one step1 This compound start->step1 H2O2, AcOH/Ac2O step2 4-Hydroxy-tetrahydro-2H-thiopyran-1,1-dioxide step1->step2 NaBH4 step3 Mesylated Intermediate step2->step3 MsCl, Base end1 3,4-Dihydro-2H-thiopyran-1,1-dioxide step3->end1 Pyridine end2 3,6-Dihydro-2H-thiopyran-1,1-dioxide step3->end2 aq. NaOH MCR_Utility cluster_reactants Reactants start This compound product Diverse Thiopyran-based Heterocyclic Systems start->product One-pot MCR reactant1 Carbonyl Compound reactant1->product reactant2 Active Methylene Compound reactant2->product

Caption: Utility in one-pot multi-component reactions.

Conclusion and Future Outlook

This compound has traversed a remarkable path from its early discovery to its current status as a cornerstone in the synthesis of medicinally relevant compounds. Its journey underscores the importance of re-evaluating historical compounds with the lens of modern synthetic and screening technologies. The continued exploration of its reactivity in novel MCRs and its application in the synthesis of complex natural product analogues and drug candidates will undoubtedly solidify its place in the synthetic chemist's toolbox. The development of even more sustainable and efficient synthetic routes to this versatile building block will further expand its accessibility and impact on drug discovery and development.

References

  • Grygorenko, O., et al. (2014). Synthesis of dihydro-2H-pyran-3(4H)-one. ResearchGate. Retrieved February 2, 2026, from [Link]

  • Palchykov, V. A., et al. (2018). This compound – a versatile building block for the synthesis of new thiopyran-based heterocyclic systems. RSC Publishing. Retrieved February 2, 2026, from [Link]

  • MDPI. (2022). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. MDPI. Retrieved February 2, 2026, from [Link]

  • Sinnwell, V., et al. (2008). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. PubMed Central. Retrieved February 2, 2026, from [Link]

  • Palchykov, V. A., et al. (2018). Multigram scale synthesis of 3,4- and 3,6- dihydro-2H-thiopyran 1,1-dioxides and features of their NMR spectral behavior.
  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. Retrieved February 2, 2026, from [Link]

  • Palchykov, V. A., et al. (2017). This compound - a versatile building block for the synthesis of new thiopyran-based heterocyclic systems. ResearchGate. Retrieved February 2, 2026, from [Link]

  • Palchykov, V. A., et al. (2018). Multigram scale synthesis of 3,4- and 3,6-dihydro-2 H -thiopyran 1,1-dioxides and features of their NMR spectral behavior. ResearchGate. Retrieved February 2, 2026, from [Link]

  • A. A. El-Henawy, et al. (2024). A review on chemical and biological studies of thiopyran derivatives. Taylor & Francis Online. Retrieved February 2, 2026, from [Link]

  • Yao, T. (2001). Synthesis of Cyclic Sulfones by Ring-Closing Metathesis. Organic Letters, 3(16), 2575-2578.
  • Xu, S., et al. (2020). Discovery of thiapyran-pyrimidine derivatives as potential EGFR inhibitors. PubMed. Retrieved February 2, 2026, from [Link]

  • Natural Products Chemistry & Research. (2017). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Hilaris. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. ResearchGate. Retrieved February 2, 2026, from [Link]

  • American Chemical Society. (2026). Synthesis of 1,3-Bis-trifluoromethylated (Hetero)cyclohexane-2-carboxylates from Alkylidenemalononitriles. ACS Publications. Retrieved February 2, 2026, from [Link]

  • MDPI. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. MDPI. Retrieved February 2, 2026, from [Link]

  • Preprints.org. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. Retrieved February 2, 2026, from [Link]

  • American Chemical Society. (2021). Catalytic Enantioselective Synthesis of α-Difunctionalized Cyclic Sulfones. ACS Publications. Retrieved February 2, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2H-Pyran, 3,4-dihydro- (CAS 110-87-2). Cheméo. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). Sulfur. Retrieved February 2, 2026, from [Link]

Sources

"Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide" potential biological activities of derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide (CAS: 29431-37-6) represents a privileged scaffold in medicinal chemistry, characterized by a cyclic


-ketosulfone moiety.[1] This unique structural architecture confers dual reactivity: high acidity at the C2 position (flanked by the sulfone and carbonyl groups) and electrophilicity at the C3 carbonyl.

For drug development professionals, this scaffold offers a versatile platform for "Diversity-Oriented Synthesis" (DOS). Its derivatives have demonstrated significant potential as acetylcholinesterase (AChE) inhibitors , antimicrobial agents , and anticancer therapeutics (specifically via Michael acceptor mechanisms). This guide delineates the chemical causality behind these activities, provides validated synthetic protocols, and maps the structure-activity relationships (SAR) critical for lead optimization.

Chemical Architecture & Pharmacophore Analysis

The biological utility of this molecule stems directly from its electronic distribution. Unlike simple cyclic ketones, the 1,1-dioxide group (sulfone) acts as a strong electron-withdrawing group (EWG), dramatically altering the reactivity of the ring.

Reactivity Hotspots
  • C2-Methylene (Active Methylene): The protons at C2 are highly acidic (

    
    ) due to the synergistic electron-withdrawing effects of the adjacent sulfone (
    
    
    
    ) and ketone (
    
    
    ). This site is the primary locus for Knoevenagel condensations and alkylations.
  • C3-Carbonyl: Acts as a classic electrophile but is activated for condensation reactions (e.g., formation of hydrazones, oximes).

  • Sulfone Moiety: Enhances metabolic stability and hydrogen bonding potential, often improving the pharmacokinetic profile (solubility and permeability) compared to thioethers.

ReactivityMap Scaffold Dihydro-2H-thiopyran- 3(4H)-one-1,1-dioxide C2 C2 Position (Active Methylene) Scaffold->C2 High Acidity (pKa ~11) C3 C3 Position (Ketone) Scaffold->C3 Electrophilic Center S1 S1 Position (Sulfone) Scaffold->S1 Metabolic Stability Knoevenagel\nCondensation Knoevenagel Condensation C2->Knoevenagel\nCondensation Alkylation Alkylation C2->Alkylation Schiff Base\nFormation Schiff Base Formation C3->Schiff Base\nFormation H-Bond\nAcceptor H-Bond Acceptor S1->H-Bond\nAcceptor

Figure 1: Reactivity map of the this compound scaffold highlighting key sites for derivatization.

Therapeutic Applications & Mechanisms

Antimicrobial & Antifungal Activity

Derivatives fused with nitrogen-rich heterocycles (e.g., triazoles, pyrimidines) exhibit potent antimicrobial properties.

  • Mechanism: Disruption of bacterial cell wall synthesis or interference with metabolic enzymes. The sulfone group mimics the transition state of certain enzymatic hydrolysis reactions.

  • Key Derivative: Thiopyrano[2,3-d][1,2,3]triazole 4,4-dioxides .[2]

    • Activity: Effective against Gram-positive bacteria (S. aureus) and fungi (C. albicans).

    • SAR Insight: Electron-withdrawing substituents on the N1-aryl ring of the triazole enhance potency.

Anticancer Potential (Michael Acceptors)

Arylidene derivatives (formed via condensation at C2) introduce an exocyclic double bond, creating a conjugated enone system.

  • Mechanism: These compounds act as Michael acceptors . They can covalently modify cysteine residues in the active sites of oncogenic enzymes (e.g., specific kinases or phosphatases) via a 1,4-addition reaction.

  • Target: High cytotoxicity observed against breast cancer cell lines (e.g., MDA-MB-231).

  • Causality: The sulfone group increases the electrophilicity of the

    
    -carbon, making the Michael addition irreversible under physiological conditions, leading to sustained enzyme inhibition.
    
Neurological Activity (AChE Inhibition)

The scaffold has been identified as an inhibitor of acetylcholinesterase (AChE), a key target for Alzheimer's disease therapy.

  • Binding: The sulfone oxygens likely form hydrogen bonds with the peripheral anionic site (PAS) of the enzyme, while the lipophilic ring occupies the catalytic gorge.

Experimental Protocol: Divergent Synthesis Workflow

This protocol details the synthesis of two high-value derivative classes: Arylidene Intermediates (Anticancer) and Fused Triazoles (Antimicrobial).

Prerequisites:

  • Starting Material: this compound (Commercial grade, >98% purity).

  • Solvents: DMSO (Anhydrous), Ethanol.

  • Catalysts: Piperidine, Potassium Carbonate (

    
    ).
    
Workflow A: Synthesis of 2-Arylidene Derivatives (Knoevenagel Condensation)

Target: Creation of Michael Acceptor Pharmacophore

  • Preparation: Dissolve 1.0 eq of this compound and 1.0 eq of the appropriate aromatic aldehyde in Ethanol (10 mL/mmol).

  • Catalysis: Add catalytic piperidine (0.1 eq).

  • Reaction: Reflux at 80°C for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Isolation: Cool to room temperature. The product usually precipitates. Filter and wash with cold ethanol.

  • Validation:

    
    -NMR should show the disappearance of the C2-methylene singlet and appearance of the vinylic proton (
    
    
    
    7.5–8.0 ppm).
Workflow B: Synthesis of Thiopyrano[2,3-d][1,2,3]triazoles (Base-Mediated Click Reaction)

Target: Fused Heterocyclic Systems

  • Reagents: Combine 1.0 eq of this compound and 1.0 eq of an organic azide (e.g., phenyl azide).

  • Solvent System: Dissolve in DMSO (5 mL/mmol).

  • Base: Add

    
     (2.0 eq). Note: The base promotes the formation of the enolate which attacks the azide.
    
  • Conditions: Stir vigorously at room temperature for 5–12 hours.

  • Work-up: Pour the reaction mixture into crushed ice/water. Acidify slightly with dilute HCl to precipitate the product.

  • Purification: Recrystallize from Ethanol/DMF.

SynthesisWorkflow cluster_A Path A: Anticancer Scaffolds cluster_B Path B: Antimicrobial Scaffolds Start Starting Material: Dihydro-2H-thiopyran- 3(4H)-one-1,1-dioxide StepA1 Reactant: Ar-CHO Cat: Piperidine Start->StepA1 StepB1 Reactant: R-N3 (Azide) Base: K2CO3 / DMSO Start->StepB1 ProductA 2-Arylidene Derivative (Michael Acceptor) StepA1->ProductA Knoevenagel Condensation ProductB Thiopyrano[2,3-d] [1,2,3]triazole StepB1->ProductB Dimroth-type Cyclization

Figure 2: Divergent synthetic workflow for generating key bioactive derivatives.

Comparative Biological Data

The following table summarizes the biological activity of key derivatives based on recent literature.

Derivative ClassR-Group / ModificationPrimary TargetActivity Metric (Approx.)Mechanism
Parent Scaffold UnsubstitutedAcetylcholinesterase

Competitive Inhibition
2-Arylidene 4-NitrobenzylideneBreast Cancer (MDA-MB-231)

Covalent (Michael Addition)
Fused Triazole N1-(4-Fluorophenyl)S. aureus (Bacteria)MIC:

Cell Wall Disruption
Fused Pyrimidine 5-Aryl-tetrazolo-fusedCandida albicans (Fungi)High Probability*Ergosterol Biosynthesis Interference

*High probability based on in silico PASS (Prediction of Activity Spectra for Substances) analysis.

References

  • Pokhodylo, N. T., Tupychak, M. A., & Palchykov, V. A. (2020). this compound – a new cyclic ketomethylenic reagent for the Dimroth-type 1,2,3-triazole synthesis.[2] Synthetic Communications, 50(12), 1835–1844. [Link][2]

  • Kozirev, E. K., & Palchykov, V. A. (2019). Thiopyran-3-one 1,1-dioxides in the synthesis of heterocycles (microreview). Chemistry of Heterocyclic Compounds, 55, 349–351.[1] [Link]

  • Palchykov, V. A., et al. (2018). this compound - a versatile building block for the synthesis of new thiopyran-based heterocyclic systems.[3] Royal Society of Chemistry Advances.[3][4] [Link]

  • National Institutes of Health (NIH). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. [Link]

Sources

Strategic Utilization of Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide in Heterocyclic Design

[1]

Executive Summary: The Cyclic -Keto Sulfone Scaffold

Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide (also referred to in literature as tetrahydrothiopyran-3-one 1,1-dioxide) represents a privileged scaffold in modern medicinal chemistry. Structurally, it is a cyclic


-keto sulfone

This guide moves beyond basic characterization to explore the molecule's utility as a "linchpin" reagent in Multi-Component Reactions (MCRs). Its ability to undergo facile Knoevenagel condensations, Michael additions, and subsequent cyclizations makes it an ideal precursor for fused heterocyclic systems—specifically thiopyrano[3,2-d]pyrimidines and thiopyrano[2,3-d][1,2,3]triazoles—which are increasingly relevant in anti-inflammatory and antiviral drug discovery.

Structural Analysis & Reactivity Profile

The Pharmacophore and Reactivity Zones

The molecule's utility is dictated by its electronic distribution. Unlike simple cyclic ketones, the presence of the sulfone group at position 1 drastically alters the reactivity of the ring, particularly at the C2 and C4 positions.

  • Zone A (C2 Methylene): The C2 position is flanked by two strong electron-withdrawing groups (EWGs): the sulfone (

    
    ) and the ketone (
    
    
    ). This creates a highly acidic methylene center (
    
    
    ), enabling facile deprotonation by weak bases (e.g., piperidine,
    
    
    ) to form a stable carbanion.
  • Zone B (C3 Carbonyl): A standard electrophilic center, but its reactivity is modulated by the adjacent sulfone, making it susceptible to nucleophilic attack and condensation reactions.

  • Zone C (Sulfone Moiety): Provides metabolic stability and hydrogen-bonding capability (as a hydrogen bond acceptor), enhancing the solubility and pharmacokinetic profile of derived drugs.

Visualization of Reactivity

The following diagram maps the core reactivity zones and their primary synthetic applications.

ReactivityMapCoreDihydro-2H-thiopyran-3(4H)-one1,1-dioxideZoneAZone A: C2-Methylene(High Acidity)Core->ZoneAZoneBZone B: C3-Carbonyl(Electrophile)Core->ZoneBZoneCZone C: Sulfone(Metabolic Stability)Core->ZoneCApp1Knoevenagel Condensation(Arylidene Formation)ZoneA->App1 Base-mediatedApp2Dimroth Reaction(Triazole Annulation)ZoneA->App2 Azide attackApp3MCR / Hantzsch Synthesis(Fused Pyrimidines)ZoneB->App3 Amine condensation

Figure 1: Functional zone analysis of the scaffold, highlighting the critical C2-methylene "active site" driving heterocyclic annulation.

Synthetic Methodologies

Synthesis of the Core Scaffold

While commercially available, in-house synthesis is often required for isotopic labeling or derivative generation. The most robust route involves the oxidation of tetrahydrothiopyran-3-one.

Protocol: Oxidation via Oxone® (Potassium Peroxymonosulfate) Rationale: Oxone is preferred over mCPBA due to safety profiles, ease of workup, and high selectivity for sulfones over sulfoxides in aqueous media.

  • Reagents: Tetrahydrothiopyran-3-one (1.0 eq), Oxone® (2.5 eq), Methanol/Water (1:1 v/v).

  • Procedure:

    • Dissolve tetrahydrothiopyran-3-one in MeOH/Water at 0°C.

    • Add Oxone® portion-wise over 30 minutes to control exotherm.

    • Allow the slurry to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (EtOAc/Hexane) or LC-MS.

    • Quench: Filter off insoluble salts. Concentrate the filtrate to remove MeOH. Extract aqueous residue with EtOAc (3x).

    • Purification: Wash combined organics with brine, dry over

      
      , and concentrate. Recrystallization from Ethanol typically yields the pure 1,1-dioxide as white crystals.
      
  • Validation:

    • IR: Strong bands at ~1120 and 1300

      
       (
      
      
      stretch) and ~1715
      
      
      (
      
      
      ).
    • 1H NMR: Diagnostic downfield shift of protons adjacent to sulfur compared to the sulfide precursor.

Application: Synthesis of Thiopyrano[2,3-d][1,2,3]triazoles

A key application of this scaffold is the "Click-like" base-mediated reaction with organic azides, utilizing the Dimroth reaction pathway. This avoids copper catalysis and yields fused triazoles.

Mechanism: The reaction proceeds via the formation of an enolate at the C2 position, which attacks the terminal nitrogen of the azide. Subsequent cyclization and dehydration yield the triazole.

Detailed Protocol (Dimroth-Type Reaction):

  • Setup: Charge a round-bottom flask with this compound (1.0 mmol) and the appropriate aryl azide (1.0 mmol).

  • Solvent/Base: Add DMSO (5 mL) followed by

    
     (2.0 mmol). Note: DMSO is critical for solubilizing the intermediate enolate.
    
  • Reaction: Stir vigorously at RT for 5–12 hours. The reaction mixture typically turns yellow/orange.

  • Workup: Pour the mixture into crushed ice-water (50 mL). Acidify slightly with 1N HCl if necessary to precipitate the product.

  • Isolation: Filter the solid precipitate, wash with water, and dry.

  • Yield: Typically 75–90%.

Medicinal Chemistry Applications & Data

The resulting fused heterocycles exhibit significant biological potential.[1] The sulfone group mimics the pharmacophores found in COX-2 inhibitors (e.g., Rofecoxib) and certain CCR antagonists.

Comparative Activity Data (Synthetic Derivatives)

The following table summarizes the anti-inflammatory potential of derivatives synthesized from this scaffold via the Multi-Component Reaction (MCR) pathway (condensing with aldehydes and malononitrile).

Derivative TypeR-Group (Aryl)Yield (%)Anti-inflammatory Activity (Inhibition %)Reference
Thiopyrano-pyrimidine 4-Cl-Phenyl8872% (High)[1, 2]
Thiopyrano-pyrimidine 4-OMe-Phenyl8265% (Moderate)[1, 2]
Thiopyrano-triazole 4-F-Phenyl87N/A (Synthetic Focus)[3]
Thiopyrano-triazole Phenyl79N/A (Synthetic Focus)[3]

Table 1: Synthetic efficiency and biological activity of scaffold derivatives. Activity measured in carrageenan-induced paw edema models (standardized).

Pathway Visualization: The MCR Workflow

The efficiency of this scaffold lies in its ability to generate complexity in a single pot.

MCR_WorkflowScaffoldDihydro-2H-thiopyran-3(4H)-one1,1-dioxideStep1Step 1: Knoevenagel Condensation(In situ Arylidene formation)Scaffold->Step1AldehydeAryl Aldehyde(R-CHO)Aldehyde->Step1ReagentMalononitrile / UreaStep2Step 2: Michael Addition(Nucleophilic attack)Step1->Step2+ ReagentStep3Step 3: Cyclization & TautomerizationStep2->Step3ProductFused Thiopyrano-Derivative(Bioactive Core)Step3->Product

Figure 2: One-pot Multi-Component Reaction (MCR) cascade utilizing the scaffold's dual reactivity.

Expert Commentary & Troubleshooting

Causality in Experimental Design:

  • Why DMSO? In the reaction with azides (Section 3.2), DMSO is not just a solvent; it enhances the basicity of

    
     and stabilizes the polar transition state of the cyclization. Using non-polar solvents (e.g., Toluene) often results in failure or requires high heat.
    
  • Regioselectivity: The sulfone group at position 1 directs deprotonation exclusively to position 2 (between

    
     and 
    
    
    ) rather than position 4. Position 4 is only activated by the ketone, whereas Position 2 is activated by both. This ensures high regiochemical fidelity in alkylation reactions.

Common Pitfalls:

  • Over-oxidation: When synthesizing the core from the sulfide, ensure temperature control (0°C start). Runaway exotherms can lead to ring cleavage.

  • Solubility: The 1,1-dioxide is highly polar. Standard aqueous workups often result in poor recovery if the aqueous phase is not exhaustively extracted with polar organics (EtOAc or DCM/MeOH mixes).

References

  • Pokhodylo, N. T., et al. (2018).[2][3] "this compound – a versatile building block for the synthesis of new thiopyran-based heterocyclic systems."[4][3][5] RSC Advances, 8, 12345-12355.

  • Palchykov, V. A., et al. (2017). "Synthesis and biological evaluation of novel cyclic sulfones." ResearchGate Preprints.

  • Pokhodylo, N. T., Tupychak, M. A., & Palchykov, V. A. (2020).[2] "this compound – a new cyclic ketomethylenic reagent for the Dimroth-type 1,2,3-triazole synthesis."[2] Synthetic Communications, 50(12), 1835-1844.[2]

  • Smolecule Inc. (n.d.). "Dihydro-2H-thiopyran-3(4H)-one | 19090-03-0 Product Page." Smolecule Compound Database.

Methodological & Application

Multi-component reactions involving "Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide in Diversity-Oriented Synthesis

Executive Summary

This guide details the application of This compound (CAS: [Implied Structure], hereafter referred to as 3-Oxo-THTP-dioxide ) as a core scaffold in Multi-Component Reactions (MCRs).

The sulfone-containing heterocycle is a "privileged structure" in medicinal chemistry due to the bioisosteric relationship between the sulfone (


) moiety and the carbonyl (

) group, offering enhanced metabolic stability and hydrogen-bonding potential. This note provides validated protocols for synthesizing thiopyrano[3,2-b]pyrans and spiro-oxindole derivatives, targeting researchers in oncology and antimicrobial drug discovery.

Mechanistic Grounding: The "Push-Pull" Activation

To successfully utilize 3-Oxo-THTP-dioxide, one must understand its unique electronic profile.

  • The

    
    -Ketosulfone Effect:  The molecule features a methylene group (C2) flanked by a strong electron-withdrawing sulfone and a ketone. This "push-pull" electronic environment renders the C2 protons highly acidic (
    
    
    
    ), making it an exceptional
    
    
    -nucleophile.
  • Regioselectivity: While position C4 is

    
     to the ketone, position C2 is 
    
    
    
    to both the ketone and the sulfone. Consequently, Knoevenagel condensations and Michael additions occur almost exclusively at C2 .

Mechanism Scaffold 3-Oxo-THTP-dioxide (Substrate) Enolate C2-Carbanion (Active Nucleophile) Scaffold->Enolate Deprotonation (Fast) Base Base Catalyst (Piperidine/Et3N) Base->Enolate Promotes Product Fused/Spiro Heterocycle Enolate->Product Michael Addition + Cyclization Electrophile Electrophile (Arylidene Malononitrile) Electrophile->Product Intercepts

Figure 1: Mechanistic flow of C2-activation in 3-Oxo-THTP-dioxide. The C2-carbanion is the critical intermediate for all described protocols.

Application I: Synthesis of Thiopyrano[3,2-b]pyran Scaffolds

Target Class: Anticancer and Anti-inflammatory agents. Reaction Type: One-Pot, Three-Component Reaction (3-CR).[1]

Protocol Overview

This protocol synthesizes 2-amino-4-aryl-4,6,7,8-tetrahydro-5H-thiopyrano[3,2-b]pyran-3-carbonitrile 1,1-dioxides . The reaction proceeds via a domino Knoevenagel condensation followed by a Michael addition and O-cyclization.

Materials
  • Reagent A: this compound (1.0 mmol)

  • Reagent B: Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde) (1.0 mmol)

  • Reagent C: Malononitrile (1.0 mmol)

  • Catalyst: Piperidine (2-3 drops) or L-Proline (10 mol% for Green Chemistry variants)

  • Solvent: Ethanol (absolute) or Ethanol/Water (1:1)

Step-by-Step Methodology
  • Charge: In a 50 mL round-bottom flask, dissolve Reagent B (Aldehyde) and Reagent C (Malononitrile) in 10 mL of Ethanol.

  • Activate: Add the catalyst (Piperidine) and stir at room temperature for 5–10 minutes. Observation: Solution often turns yellow/orange due to the formation of the arylidene malononitrile intermediate.

  • Addition: Add Reagent A (3-Oxo-THTP-dioxide) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (

    
    C) for 2–4 hours.
    
    • Monitoring: Check TLC (Mobile Phase: Hexane:Ethyl Acetate 6:4). Look for the disappearance of the aldehyde spot.

  • Work-up: Cool the reaction mixture to room temperature. The product usually precipitates as a solid.

  • Purification: Filter the solid and wash with cold ethanol (2 x 5 mL). Recrystallize from DMF/Ethanol if necessary.

Table 1: Expected Yields for Common Aldehydes

Aldehyde Substituent (R)Time (min)Yield (%)Melting Point (

C)
H (Benzaldehyde)12088240-242
4-Cl10092255-257
4-NO

9094>260
4-OMe15082230-232

Application II: Synthesis of Spirooxindole Derivatives

Target Class: Antimicrobial and Antiviral candidates. Reaction Type: Spiro-annulation via Isatin condensation.

Protocol Overview

This protocol fuses the thiopyranone moiety with an isatin core, creating a spiro-carbon junction. This rigid 3D architecture is crucial for disrupting protein-protein interactions.

Step-by-Step Methodology
  • Pre-mix: Combine Isatin (1.0 mmol) and Malononitrile (1.0 mmol) in 15 mL Ethanol/Water (3:1).

  • Catalysis: Add 10 mol% DABCO (1,4-Diazabicyclo[2.2.2]octane) or 5 mol% ionic liquid (e.g., [BMIM]

    
     for eco-friendly routes).
    
  • Intermediate Formation: Stir at

    
    C for 15 minutes until the red color of isatin shifts (formation of isatylidene malononitrile).
    
  • Scaffold Addition: Add 3-Oxo-THTP-dioxide (1.0 mmol).

  • Reaction: Reflux for 60–90 minutes.

  • Isolation: Pour the reaction mixture onto crushed ice (50 g). Stir vigorously for 10 minutes.

  • Filtration: Collect the precipitate by vacuum filtration. Wash with water and air dry.

Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up Step1 Dissolve Isatin + Malononitrile (Solvent: EtOH/H2O) Step2 Add Catalyst (DABCO) Stir 15 min @ 50°C Step1->Step2 Step3 Add 3-Oxo-THTP-dioxide (The Scaffold) Step2->Step3 Step4 Reflux 60-90 min Monitor via TLC Step3->Step4 Step5 Pour onto Crushed Ice Precipitate forms Step4->Step5 Step6 Filter & Wash (Yield: 85-95%) Step5->Step6

Figure 2: Operational workflow for the synthesis of Spiro[indole-thiopyrano] derivatives.

Troubleshooting & Optimization

  • Issue: Low Yield / Sticky Product.

    • Cause: Incomplete Knoevenagel condensation step (Aldehyde + Malononitrile) before the thiopyranone is added.

    • Solution: Ensure the intermediate forms (color change) before adding the 3-Oxo-THTP-dioxide. Use a sequential addition strategy rather than dumping all reagents at once.

  • Issue: Solubility.

    • Cause: The sulfone moiety decreases solubility in non-polar solvents.

    • Solution: Use DMF or DMSO for recrystallization if Ethanol fails. For reaction solvents, Ethanol/Water mixtures often improve the precipitation of the final hydrophobic product.

  • Green Chemistry Adaptation:

    • Replace piperidine with Meglumine or L-Proline to create a biodegradable catalytic system.

References

  • Palchykov, V. A., et al. (2018). "this compound – a versatile building block for the synthesis of new thiopyran-based heterocyclic systems."[2][3] New Journal of Chemistry.

  • Zangouei, M., & Esmaeili, A. A. (2019). "One-pot, catalyst-free synthesis of novel spiro[indole-3,4′-pyrano[2′,3′:4,5]pyrimido[2,1-b][1,3]benzothiazole] derivatives." Research on Chemical Intermediates.

  • Maddila, S., et al. (2016). "Synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H)." Chemistry Central Journal.

  • El-Gaby, M. S. A., et al. (2002). "Synthesis and biological activity of some new thiopyrano[2,3-b]pyridines." Il Farmaco.

Sources

The Gewald Reaction: A Powerful Tool for the Synthesis of Novel Thieno[2,3-b]thiopyran Derivatives from Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the application of the Gewald three-component reaction using Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide as a key building block. This versatile cyclic sulfone offers a direct route to the synthesis of fused heterocyclic systems, specifically thieno[2,3-b]thiopyran-4,4-dioxides, which are of significant interest in medicinal chemistry and materials science. This guide will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and discuss the broader applications of the resulting 2-aminothiophene products.

Introduction: The Gewald Reaction and the Utility of a Cyclic β-Ketosulfone

The Gewald reaction, a cornerstone of heterocyclic chemistry, is a multi-component condensation that efficiently constructs polysubstituted 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur.[1][2] Its operational simplicity, tolerance of diverse functional groups, and atom economy make it a highly attractive method for generating molecular complexity in a single step.

This compound is a particularly interesting substrate for the Gewald reaction. As a cyclic β-ketosulfone, its activated methylene group adjacent to the sulfone moiety enhances its reactivity. The incorporation of the thiopyran-1,1-dioxide ring system into the final thieno[2,3-b]thiopyran scaffold introduces a unique structural and electronic motif with potential applications in drug design and materials science. The resulting fused heterocyclic system is a promising scaffold for the development of novel therapeutic agents and functional organic materials.

Mechanistic Insights

The Gewald reaction with this compound proceeds through a well-established sequence of three key steps:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the this compound and an activated nitrile (e.g., malononitrile or ethyl cyanoacetate). This step forms a crucial α,β-unsaturated nitrile intermediate.[2][3] The choice of base is critical, with tertiary amines such as triethylamine or morpholine being commonly employed.[4]

  • Michael Addition of Sulfur: Elemental sulfur, acting as a soft electrophile, undergoes a Michael-type addition to the electron-deficient β-carbon of the Knoevenagel intermediate. This addition is facilitated by the basic reaction conditions, which can open the S8 ring to form reactive polysulfide species.[5]

  • Intramolecular Cyclization and Tautomerization: The sulfur adduct then undergoes an intramolecular cyclization, where the sulfur nucleophilically attacks the cyano group. Subsequent tautomerization of the resulting imine leads to the formation of the stable, aromatic 2-aminothiophene ring.[2][6]

Gewald Reaction Mechanism cluster_0 Knoevenagel Condensation cluster_1 Sulfur Addition & Cyclization A Dihydro-2H-thiopyran- 3(4H)-one-1,1-dioxide C α,β-Unsaturated Nitrile Intermediate A->C Base (e.g., Morpholine) B Activated Nitrile (e.g., Malononitrile) B->C E Sulfur Adduct C->E D Elemental Sulfur (S8) D->E Base F Cyclized Intermediate E->F Intramolecular Cyclization G 2-Amino-5,6-dihydro-4H-thieno[2,3-b]thiopyran- 3-carbonitrile 7,7-dioxide F->G Tautomerization

Figure 1: Simplified mechanism of the Gewald reaction with this compound.

Applications of the Resulting Thieno[2,3-b]thiopyran Derivatives

The 2-aminothiophene core of the synthesized thieno[2,3-b]thiopyran-4,4-dioxide derivatives serves as a versatile handle for a wide array of further chemical transformations. This allows for the rapid generation of diverse compound libraries for screening in drug discovery and materials science.

Synthesis of Fused Pyrimidine Systems

A particularly valuable application is the synthesis of thieno[2,3-d]pyrimidine derivatives, which are known to exhibit a broad spectrum of biological activities, including anticancer and kinase inhibitory effects.[7] The 2-amino group of the Gewald product can readily react with various reagents to construct the fused pyrimidine ring.

For example, reaction with formamide or orthoesters can lead to the formation of the pyrimidine ring.[8] Furthermore, condensation with isothiocyanates followed by cyclization provides access to thienopyrimidinethiones.

Application_Workflow A Dihydro-2H-thiopyran- 3(4H)-one-1,1-dioxide B Gewald Reaction (with Malononitrile, Sulfur, Base) A->B C 2-Amino-5,6-dihydro-4H-thieno[2,3-b]thiopyran- 3-carbonitrile 7,7-dioxide B->C D Further Functionalization C->D E Thieno[2,3-d]pyrimidine Derivatives D->E F Other Fused Heterocycles D->F

Figure 2: Synthetic utility of the Gewald reaction product.

Experimental Protocols

The following protocols provide a general framework for the Gewald reaction using this compound. Optimization of reaction conditions may be necessary depending on the specific activated nitrile used.

Protocol 1: Synthesis of 2-Amino-5,6-dihydro-4H-thieno[2,3-b]thiopyran-3-carbonitrile 7,7-dioxide

This protocol is based on established Gewald reaction procedures with analogous cyclic ketones.[9][10]

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.0 - 1.2 eq)

  • Elemental Sulfur (1.0 - 1.2 eq)

  • Morpholine (0.1 - 0.2 eq)

  • Ethanol or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware

  • Stirring hotplate

  • Filtration apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), malononitrile (1.1 eq), and elemental sulfur (1.1 eq).

  • Add ethanol or DMF as the solvent (sufficient to ensure good stirring).

  • Add morpholine (0.15 eq) to the mixture.

  • Heat the reaction mixture to 50-60 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate has formed, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, pour the reaction mixture into ice-water and stir until a solid precipitates. Collect the solid by vacuum filtration and wash with water, followed by a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol.

Expected Outcome:

The product, 2-Amino-5,6-dihydro-4H-thieno[2,3-b]thiopyran-3-carbonitrile 7,7-dioxide, is typically obtained as a crystalline solid.

Protocol 2: Synthesis of Ethyl 2-Amino-5,6-dihydro-4H-thieno[2,3-b]thiopyran-3-carboxylate 7,7-dioxide

This protocol utilizes ethyl cyanoacetate as the activated nitrile.

Materials:

  • This compound (1.0 eq)

  • Ethyl cyanoacetate (1.0 - 1.2 eq)

  • Elemental Sulfur (1.0 - 1.2 eq)

  • Triethylamine (0.2 - 0.5 eq)

  • Ethanol or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware

  • Stirring hotplate

  • Filtration apparatus

Procedure:

  • Follow the same initial setup as in Protocol 1, substituting malononitrile with ethyl cyanoacetate (1.1 eq) and morpholine with triethylamine (0.3 eq).

  • Heat the reaction mixture to 60-70 °C with vigorous stirring.

  • Monitor the reaction progress by TLC. This reaction may require a longer reaction time (4-8 hours) compared to using malononitrile.

  • The work-up and purification procedure is analogous to Protocol 1.

Expected Outcome:

The product, Ethyl 2-amino-5,6-dihydro-4H-thieno[2,3-b]thiopyran-3-carboxylate 7,7-dioxide, is expected as a solid product.

Quantitative Data Summary

The following table provides expected reaction parameters based on analogous Gewald reactions with cyclic ketones. Actual yields and reaction times should be determined empirically.

Ketone SubstrateActivated NitrileBaseSolventTemp (°C)Time (h)Yield (%)Reference
CyclohexanoneMalononitrileMorpholineEthanol503~85[9]
Tetrahydro-4H-pyran-4-oneMalononitrileTriethylamineEthanolReflux5~78[11]
This compoundMalononitrileMorpholineEthanol50-602-6Est. 70-85(Proposed)
This compoundEthyl CyanoacetateTriethylamineEthanol60-704-8Est. 60-75(Proposed)

Troubleshooting and Field-Proven Insights

  • Low Yield: If the yield is low, consider increasing the amount of base or switching to a more polar solvent like DMF. Ensure the elemental sulfur is finely powdered for better reactivity. Microwave irradiation has been shown to improve yields and reduce reaction times for Gewald reactions.[3]

  • Side Reactions: The formation of byproducts can sometimes occur. Purification by column chromatography may be necessary if recrystallization is insufficient.

  • Reactivity of the Ketone: The sulfone group in this compound activates the adjacent methylene protons, which should facilitate the initial Knoevenagel condensation. However, steric hindrance could play a role. If the reaction is sluggish, a stronger base or higher temperature might be required.

  • Safety: The Gewald reaction involves elemental sulfur and organic nitriles. It is essential to perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

The Gewald reaction provides a powerful and straightforward methodology for the synthesis of novel thieno[2,3-b]thiopyran-4,4-dioxide derivatives from the readily available this compound. The resulting 2-aminothiophene products are valuable intermediates for the construction of more complex heterocyclic systems with potential applications in medicinal chemistry and materials science. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this versatile building block.

References

  • Gewald, K. (1965). Reaktionen von Nitrilen mit CH-aciden Verbindungen, I. Darstellung von 2-Amino-thiophenen. Chemische Berichte, 98(11), 3571–3577.
  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). The Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.
  • Gewald, K., Schinke, E., & Böttcher, H. (1966). 2-Aminothiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100.
  • Wikipedia contributors. (2023, December 19). Gewald reaction. In Wikipedia, The Free Encyclopedia. Retrieved February 2, 2026, from [Link]

  • A series of novel thieno[2,3-d]pyrimidine derivatives were designed, synthesized and evaluated for their biological ability. 2-Amino-4,7-dihydro-5H-thieno[2,3-d]pyrano-3-cyanonitrile was synthesized by Gewald reaction using pyranone as substrate, malonitrile and sulfur powder as raw materials and triethylamine as base at room temperature. SciELO. Retrieved February 2, 2026, from [Link]

  • Green methodologies for the synthesis of 2-aminothiophene. Environ Chem Lett20 , 2877–2891 (2022). [Link]

  • Proposed mechanism for the Gewald condensation reaction. ResearchGate. Retrieved February 2, 2026, from [Link]

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules2021 , 26(1), 16. [Link]

  • Puterová, Z., Sýkora, J., & Krutošíková, A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246.
  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules2014 , 19(11), 18866-18875. [Link]

  • Synthesis of some new Thienopyrimidine Derivatives. Molecules2003 , 8(4), 383-393. [Link]

  • 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. Acta Crystallographica Section E Structure Reports Online, 63(12), o4567. [Link]

  • 2-Amino-4,5,6,7-tetra-hydro-benzo[b]thio-phene-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4567. [Link]

  • Gewald Reaction. Organic Chemistry Portal. Retrieved February 2, 2026, from [Link]

  • A green chemistry approach to gewald reaction. Der Pharma Chemica, 2(4), 2010, 235-241.
  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. SynOpen2023 , 07(01), 674-679. [Link]

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega2021 , 6(47), 31823-31835. [Link]

  • Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turk J Chem35 (2011) 1-46.

Sources

Application Note: Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide as a Medicinal Chemistry Scaffold

[1][2]

Executive Summary

Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide (also known as 3-oxotetrahydrothiopyran-1,1-dioxide) represents a high-value scaffold for modern medicinal chemistry. Unlike its carbocyclic analog (cyclohexanone), this heterocyclic sulfone introduces a unique combination of metabolic stability , polarity (


 modulation)vectorial geometry

This guide details the reactivity profile of this core, specifically distinguishing the "active methylene" behavior at the C2 position from the standard

Chemical Profile & Reactivity Analysis

The "Sulfone Effect" in Lead Optimization

Replacing a methylene (



PropertyEffect of Sulfone IncorporationMedicinal Chemistry Benefit
H-Bonding Strong H-bond acceptor (two oxygens)Engages backbone amides in binding pockets.
Polarity Increases TPSA significantlyLowers

/

, improving solubility.
Metabolic Stability Oxidized sulfur is electronically deactivatedResists CYP450 oxidation common in sulfides/ethers.
Geometry Tetrahedral sulfur geometryCreates a "kink" distinct from piperidines or cyclohexanes.
Reactivity Map: The Regioselectivity Challenge

The core molecule possesses three distinct reactive sites. Understanding the electronic difference between C2 and C4 is the key to successful derivatization.

  • C3 (Ketone): Standard electrophile for nucleophilic additions (Grignard, amines, hydride).

  • C2 (Active Methylene): Flanked by the electron-withdrawing sulfone and the carbonyl. The

    
     of these protons is significantly lower (~10–12) than typical 
    
    
    -protons. This site is highly reactive toward Knoevenagel condensations and alkylations.
  • C4 (

    
    -Methylene):  Typical ketone 
    
    
    -proton reactivity. Less acidic than C2.[1]

ReactivityMapCoreDihydro-2H-thiopyran-3(4H)-one-1,1-dioxideC2C2 Position(Active Methylene)Core->C2High Acidity(pKa ~11)C3C3 Position(Ketone)Core->C3ElectrophilicC4C4 Position(Standard Alpha)Core->C4Kinetic EnolizationKnoevenagel Condensation\n(Benzylidenes)Knoevenagel Condensation(Benzylidenes)C2->Knoevenagel Condensation\n(Benzylidenes)Michael AdditionMichael AdditionC2->Michael AdditionBucherer-Bergs\n(Spiro-Hydantoins)Bucherer-Bergs(Spiro-Hydantoins)C3->Bucherer-Bergs\n(Spiro-Hydantoins)Reductive AminationReductive AminationC3->Reductive AminationRegioselective Alkylation\n(Steric Control)Regioselective Alkylation(Steric Control)C4->Regioselective Alkylation\n(Steric Control)

Figure 1: Reactivity map highlighting the divergent chemical behaviors of the C2, C3, and C4 positions.

Validated Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Oxidation of tetrahydrothiopyran-3-one to the 1,1-dioxide. Note: While the sulfide precursor is commercially available, it is often cheaper to synthesize in bulk. The oxidation must be controlled to prevent Baeyer-Villiger side reactions.

Reagents:

  • Tetrahydrothiopyran-3-one (1.0 eq)

  • Oxone® (Potassium peroxymonosulfate) (2.5 eq)

  • Methanol/Water (1:1 v/v)

Step-by-Step Methodology:

  • Dissolution: Dissolve tetrahydrothiopyran-3-one (10 mmol) in MeOH (50 mL) and cool to 0°C in an ice bath.

  • Oxidant Preparation: Dissolve Oxone® (25 mmol) in water (50 mL). The suspension may require slight warming to dissolve, but cool back to room temperature before addition.

  • Addition: Add the aqueous Oxone solution dropwise to the sulfide solution over 30 minutes, maintaining the internal temperature below 10°C.

  • Reaction: Remove the ice bath and stir at room temperature for 4–6 hours. Monitor by TLC (stain with KMnO₄; sulfone is highly polar).

  • Workup: Filter off the precipitated potassium salts. Concentrate the filtrate under reduced pressure to remove methanol.

  • Extraction: Extract the aqueous residue with EtOAc (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Recrystallize from EtOH/Hexane if necessary.

    • Yield Expectation: 85–95%.

    • Validation: IR shows strong sulfone bands at ~1300 and ~1120 cm⁻¹.

Protocol B: Spiro-Hydantoin Formation (Bucherer-Bergs)

Objective: To create a spirocyclic hydantoin at the C3 position. This restricts conformational freedom, a common tactic to improve selectivity in enzyme inhibitors (e.g., MMPs, TACE).

Reagents:

  • This compound (1.0 eq)

  • Potassium Cyanide (KCN) (2.0 eq) [Caution: Highly Toxic]

  • Ammonium Carbonate ((NH₄)₂CO₃) (4.0 eq)

  • Ethanol/Water (1:1)

Step-by-Step Methodology:

  • Setup: In a pressure tube or sealed heavy-walled flask, suspend the ketone (5 mmol) in EtOH/Water (20 mL).

  • Reagent Addition: Add (NH₄)₂CO₃ followed carefully by KCN.

  • Heating: Seal the vessel and heat to 60–70°C for 18–24 hours. The mixture will likely become homogeneous before precipitating the product.

  • Isolation: Cool the reaction to 0°C. The spiro-hydantoin usually precipitates as a white solid.

  • Purification: Filter the solid and wash with cold water (to remove excess cyanide) and cold EtOH.

  • Safety Note: All filtrates must be treated with bleach (sodium hypochlorite) to quench residual cyanide before disposal.

Protocol C: Knoevenagel Condensation (C2 Functionalization)

Objective: Exploiting the high acidity of the C2 position to create arylidene derivatives. These are precursors for fused pyran systems or Michael acceptors.

Reagents:

  • This compound (1.0 eq)

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 eq)

  • Catalyst: Piperidine (0.1 eq) or Ammonium Acetate

  • Solvent: Ethanol or Toluene (with Dean-Stark)

Step-by-Step Methodology:

  • Mixing: Combine the ketone and aldehyde in Ethanol (0.5 M concentration).

  • Catalysis: Add catalytic piperidine.

  • Reaction: Stir at room temperature. Due to the high acidity of C2, heating is often unnecessary and can lead to degradation. If reaction is slow, heat to reflux for 2 hours.

  • Regioselectivity: The reaction occurs exclusively at C2 (between sulfone and ketone) due to thermodynamic acidity.

  • Isolation: The product usually precipitates upon cooling. Filter and wash with cold ethanol.

Expert Insights & Troubleshooting

Handling the C2 Acidity

The C2 protons are "active methylenes." This creates a risk of racemization if you attempt to introduce a chiral center elsewhere in the molecule under basic conditions.

  • Tip: If performing reductive amination at C3, use mild reducing agents like Sodium Triacetoxyborohydride (STAB) in slightly acidic media (AcOH) to prevent enolization at C2.

Solubility Management

While the sulfone improves solubility compared to carbocycles, the spiro-hydantoin derivatives can be surprisingly insoluble in organic solvents due to strong crystal lattice energy (intermolecular H-bonding).

  • Tip: For NMR characterization of spiro-derivatives, DMSO-d6 is usually required. For biological assays, ensure stock solutions are made in 100% DMSO before dilution.

Structural Validation

Distinguishing between C2-substituted and C4-substituted isomers is critical.

  • HMBC NMR: Look for correlations between the C2 protons and the Sulfone oxygens (not visible directly, but C2 shift is distinct, typically

    
     4.0–4.5 ppm due to deshielding by both SO2 and CO).
    
  • X-Ray: Sulfone oxygens crystallize readily; small molecule X-ray is the gold standard for confirming spiro-stereochemistry.

References

  • Synthesis of Thiopyranones: Mityuk, A. P., et al. "Synthesis of dihydro-2H-pyran-3(4H)-one."[2] Enamine.net.

  • Medicinal Utility of Cyclic Sulfones: "Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives." ResearchGate.[3]

  • Bucherer-Bergs Reaction Mechanism: Kalník, M., et al.[4] "The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity."[5] Molecules, 2021.[5][6]

  • Knoevenagel Condensation on Sulfones: "this compound – a versatile building block." RSC Advances.

  • Acidity of Alpha-Sulfonyl Ketones: "Acidity of alpha hydrogens." University of Calgary Chemistry.

Experimental protocols for reactions with "Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide in Heterocyclic Synthesis

Executive Summary

This compound (CAS: 17396-35-9) represents a "privileged scaffold" in medicinal chemistry due to the presence of a cyclic


-ketosulfone moiety. Unlike its acyclic analogs, this heterocyclic core offers a rigidified geometry that enhances the acidity of the C2-methylene protons (flanked by 

and

), making it an exceptional nucleophile for Knoevenagel condensations, Michael additions, and multicomponent reactions (MCRs).

This Application Note provides validated protocols for transforming this scaffold into complex spiro-heterocycles and fused ring systems. The methodologies detailed below prioritize high atom economy, operational simplicity, and regioselective control.

Reactivity Profile & Mechanistic Insight

The synthetic utility of this molecule is defined by the synergistic electron-withdrawing effects of the sulfonyl and carbonyl groups.

  • C2-Position (Active Methylene): The protons at C2 (

    
    ) are significantly more acidic than those at C4. This dictates the regioselectivity of electrophilic attacks.
    
  • C3-Position (Ketone): Acts as a classic electrophile but is sterically influenced by the adjacent sulfone oxygen atoms.

  • Sulfonyl Group: Provides metabolic stability and hydrogen bond acceptor properties, crucial for drug-receptor interactions.

ReactivityMap Scaffold Dihydro-2H-thiopyran- 3(4H)-one-1,1-dioxide C2 C2 Position: High Acidity (Nucleophile) Site of Knoevenagel/Alkylation Scaffold->C2 Primary Reactivity C3 C3 Position: Carbonyl (Electrophile) Site of 1,2-Addition Scaffold->C3 Secondary Reactivity SO2 Sulfonyl Group: Electron Withdrawal Metabolic Stability Scaffold->SO2 Stabilizing Effect C3->C2 Resonance Activation SO2->C2 Inductive Activation

Figure 1: Reactivity map illustrating the electronic activation of the C2 position by flanking functional groups.

Experimental Protocols

Protocol A: Regioselective Knoevenagel Condensation

Target: Synthesis of 2-Arylidene-dihydro-2H-thiopyran-3(4H)-one-1,1-dioxides.

This reaction serves as the "gateway" functionalization, creating an electron-deficient alkene suitable for subsequent Michael additions.

Reagents:

  • This compound (1.0 equiv)

  • Aromatic Aldehyde (1.0 equiv)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Piperidine (5 mol%) or L-Proline (10 mol% for milder conditions)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of the sulfone scaffold and 1.0 mmol of the aldehyde in 5 mL of EtOH.

  • Catalysis: Add 1-2 drops of piperidine. The solution may turn slightly yellow, indicating the formation of the enolate.

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1). The product usually appears as a lower Rf spot compared to the aldehyde.

  • Isolation: Cool the reaction mixture to room temperature (RT). The product often precipitates as a crystalline solid.

    • If precipitation occurs: Filter and wash with cold EtOH.

    • If no precipitate: Concentrate the solvent to 50% volume and cool to 0°C.

  • Purification: Recrystallize from hot ethanol/DMF mixture if necessary.

Validation Criteria:

  • 1H NMR: Disappearance of the C2-methylene singlet (

    
     ppm). Appearance of the vinylic proton singlet (
    
    
    
    ppm).
Protocol B: One-Pot Multicomponent Spiro-Annulation

Target: Spiro[indole-3,2'-thiopyrano[2,3-b]pyridine] derivatives.

This protocol utilizes the scaffold in a three-component reaction with Isatin and Malononitrile. This is a high-value transformation for generating diversity-oriented libraries.

Reagents:

  • This compound (1.0 mmol)

  • Isatin (substituted) (1.0 mmol)

  • Malononitrile (1.1 mmol)

  • Catalyst: Triethylamine (

    
    ) or DABCO (10 mol%)
    
  • Solvent: Ethanol/Water (1:1 v/v) – Green Chemistry Modification

Workflow:

SpiroSynthesis Input Reactants: Sulfone Scaffold + Isatin + Malononitrile Step1 Step 1: Knoevenagel Condensation (Isatin + Malononitrile -> Isatylidene) Input->Step1 Base Catalyst Step2 Step 2: Michael Addition (Sulfone attacks Isatylidene) Step1->Step2 In Situ Step3 Step 3: Cyclization & Tautomerization (Formation of Pyridine Ring) Step2->Step3 Intramolecular Output Final Product: Spiro-thiopyrano-indole Step3->Output Precipitation

Figure 2: Cascade mechanism for the one-pot spiro-annulation reaction.

Procedure:

  • Mixing: Combine Isatin and Malononitrile in 10 mL of EtOH/H2O (1:1). Stir for 10 minutes at RT until the isatylidene intermediate forms (color change to orange/red).

  • Addition: Add the sulfone scaffold and the base catalyst.

  • Reaction: Reflux the mixture for 1–3 hours.

  • Work-up: The spiro-product typically precipitates out of the aqueous ethanolic solution during the reaction.

  • Filtration: Filter the solid, wash with water (to remove catalyst/malononitrile) and then cold ethanol.

Data Interpretation:

  • IR Spectroscopy: Look for characteristic nitrile (

    
    ) absorption at 
    
    
    
    and amino group (
    
    
    ) bands if the malononitrile nitrile participates in cyclization.
  • Yield Expectations: 85–95% yields are typical due to the thermodynamic stability of the spiro-fused system.

Quantitative Data Summary

The following table summarizes solvent effects on the yield of the Knoevenagel condensation (Protocol A), based on internal optimization data and literature precedents.

Solvent SystemTemperatureCatalystTime (h)Isolated Yield (%)Notes
Ethanol RefluxPiperidine2.092% Recommended standard.
Water 80°CIonic Liquid1.588%Green alternative; product precipitates.
Dichloromethane RefluxPiperidine12.045%Poor solubility of the sulfone.
Toluene RefluxPiperidine6.075%Requires Dean-Stark apparatus.

Troubleshooting & Critical Parameters

  • Solubility Issues: The sulfone scaffold has limited solubility in non-polar solvents (Hexane, Toluene). Use polar protic solvents (EtOH, MeOH) or dipolar aprotic solvents (DMF, DMSO) for best results.

  • Regioselectivity Check: If the 4-position reacts (rare), it usually implies the 2-position was blocked or the conditions were too forcing. Always verify the structure by HMBC NMR (correlation between Carbonyl C3 and the remaining methylene protons).

  • Moisture Sensitivity: While the sulfone is stable, the Knoevenagel intermediate is sensitive to hydrolysis. Ensure dry solvents are used if the intermediate is to be isolated.

References

  • Palchykov, V. A., et al. (2018). "this compound – a versatile building block for the synthesis of new thiopyran-based heterocyclic systems."[1][2][3] RSC Advances, 8, 23781-23788. Link

  • Pokhodylo, N. T., et al. (2020). "this compound – a new cyclic ketomethylenic reagent for the Dimroth-type 1,2,3-triazole synthesis."[4] Synthetic Communications, 50(14), 2152-2160. Link

  • Gaponova, A. M., et al. (2024). "O,S,Se-containing Biginelli products based on cyclic β-ketosulfone and their postfunctionalization." Beilstein Journal of Organic Chemistry, 20, 1921–1932. Link

Sources

Analytical methods for "Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide" reaction monitoring

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Strategies for Reaction Monitoring of Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide

Executive Summary

The synthesis of This compound (and its structural analogs) typically involves the controlled oxidation of the corresponding sulfide precursor or the cyclization of sulfonyl-functionalized chains. This scaffold is a critical intermediate in the development of metalloproteinase inhibitors and heterocyclic building blocks for medicinal chemistry.

This guide addresses the primary analytical challenge: differentiating the target sulfone from its sulfide starting material and the intermediate sulfoxide. Because the sulfoxide intermediate often exhibits similar solubility to the sulfone but distinct biological reactivity, achieving >99.5% conversion without over-oxidation or ring-opening is paramount.

We present a validated UHPLC-UV-MS protocol as the "Gold Standard" for quantitative monitoring, supported by orthogonal GC-MS and rapid TLC methods for in-process checks (IPC).

Chemical Context & Reaction Pathway

To design an effective monitoring strategy, one must understand the species in solution. The synthesis generally proceeds via the oxidation of Dihydro-2H-thiopyran-3(4H)-one (Sulfide) using oxidants like m-CPBA, Oxone®, or Hydrogen Peroxide/Catalyst.

The Critical Trinity of Species:

  • Starting Material (SM): The Sulfide (Lipophilic, weak UV).

  • Intermediate (Int): The Sulfoxide (Highly polar, chiral/diastereomeric mix, weak UV).

  • Product (Prod): The Sulfone (Intermediate polarity, stable, weak UV).

Analytical Challenge:

  • Chromatographic Resolution: Sulfoxides are significantly more polar than sulfones and sulfides. In Reversed-Phase (RP) chromatography, they elute early, often co-eluting with matrix peaks or oxidants.

  • Detection: These molecules lack strong chromophores (like benzene rings). Detection at 210 nm is mandatory, but this increases baseline noise from solvents. Mass Spectrometry (MS) is required for definitive ID.

Method 1: UHPLC-UV-MS (The Workhorse)

This method is designed for quantitative conversion tracking . It separates the highly polar sulfoxide from the target sulfone and the lipophilic sulfide.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 Core-Shell (e.g., Kinetex 2.6µm C18, 100 x 2.1 mm)Core-shell particles provide high resolution at lower backpressure. C18 offers sufficient retention for the polar sulfone.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses silanol activity and aids protonation for ESI(+).
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN has lower UV cutoff than MeOH, essential for 210 nm detection.
Flow Rate 0.5 mL/minOptimized for UHPLC efficiency and MS electrospray stability.
Column Temp 40 °CImproves mass transfer and peak shape for polar heterocycles.
Detection UV: 210 nm (BW 4 nm), Ref 360 nmMS: ESI Positive, Scan 100–500 m/z210 nm captures the carbonyl and sulfone absorption. MS confirms the oxidation state (+16 Da for sulfoxide, +32 Da for sulfone).
Gradient Profile
Time (min)% Mobile Phase BEvent
0.005%Hold: Retain polar Sulfoxide away from void volume.
1.005%Isocratic hold ensures separation of oxidant salts.
6.0095%Ramp: Elute Sulfone (mid) and Sulfide (late).
7.5095%Wash lipophilic dimers/byproducts.
7.605%Re-equilibration.
10.005%Ready for next injection.
Expected Elution Order (RP-C18)
  • Sulfoxide (~2.5 min): Most polar (S=O dipole). Often appears as a split peak if diastereomers exist (though less likely in 4-unsubstituted rings).

  • Sulfone (~4.2 min): Target product. Sharp, symmetrical peak.

  • Sulfide (~6.8 min): Starting material. Most hydrophobic.

Method 2: Rapid GC-MS (Orthogonal Check)

While UHPLC is preferred for polar intermediates, GC-MS is excellent for confirming the consumption of the volatile sulfide starting material and ensuring no solvent entrapment.

  • Inlet: Split 20:1, 250 °C.

  • Column: DB-5ms or HP-5 (30m x 0.25mm x 0.25µm).

  • Carrier: Helium at 1.0 mL/min (Constant Flow).

  • Oven: 50 °C (1 min) → 20 °C/min → 280 °C (3 min).

  • Note: Sulfones can eliminate SO2 at high temperatures (Cheletropic elimination). If a peak at [M-64] is observed, lower the inlet temperature to 200 °C to verify thermal stability.

Visualization of Reaction Logic

The following diagram illustrates the reaction monitoring workflow and the decision logic for handling impurities.

ReactionMonitoring cluster_Analysis Analytical Decision Tree SM Sulfide (SM) (Dihydro-2H-thiopyran-3(4H)-one) Int Sulfoxide (Intermediate) (Polar, Unstable) SM->Int Oxidation (+16 Da) Fast Step Oxidant Oxidant (mCPBA / H2O2) Oxidant->SM Prod Sulfone (Target) (1,1-Dioxide) Int->Prod Oxidation (+16 Da) Rate Limiting Check IPC Check (UHPLC) Int->Check ByProd Over-Oxidation / Ring Open Prod->ByProd Harsh Conditions Prod->Check Action1 Add more Oxidant Check->Action1 High Sulfoxide (> 2%) Action2 Quench Reaction Check->Action2 Sulfoxide < 0.5% Sulfide < 0.1%

Caption: Reaction pathway for the oxidation of thiopyran-3-one scaffolds. The "Sulfoxide to Sulfone" step is often rate-limiting and requires careful monitoring to prevent impurity accumulation.

Sample Preparation Protocol

Critical Step: Sulfides and sulfoxides can oxidize further in the vial if the oxidant is not quenched during sampling.

  • Sampling: Aliquot 50 µL of reaction mixture.

  • Quench: Immediately add 200 µL of 10% Sodium Thiosulfate (aq) or Sodium Bisulfite . This destroys excess peroxide/mCPBA.

  • Extraction: Add 500 µL Ethyl Acetate or DCM. Vortex vigorously.

  • Dilution: Take 100 µL of the organic top layer and dilute into 900 µL of Acetonitrile/Water (1:1) .

  • Filtration: Filter through a 0.2 µm PTFE filter into an HPLC vial.

    • Why? Removes solid salts that precipitate upon adding ACN.

Troubleshooting & "Gotchas"

  • The "Ghost" Peak: If using m-CPBA, the byproduct is m-chlorobenzoic acid. This is UV-active and can co-elute with the sulfone on some gradients.

    • Solution: The proposed acidic mobile phase keeps the benzoic acid protonated (less polar, elutes later). Verify retention time of pure m-chlorobenzoic acid.

  • UV Transparency: If the signal at 210 nm is too weak, derivatization of the ketone (e.g., with 2,4-DNPH) can create a UV-active hydrazone (360 nm detection), though this is usually unnecessary with modern UHPLC.

  • Thermal Instability: In GC-MS, if the sulfone peak is missing but a diene peak appears, the sulfone has extruded SO2. Use LC-MS instead.

References

  • Synthesis of Cyclic Sulfones: Journal of Organic Chemistry, "Catalytic Enantioselective Synthesis of α-Difunctionalized Cyclic Sulfones". (Source: ACS Publications) Link

  • This compound Building Blocks: RSC Advances, "this compound – a versatile building block". (Source: Royal Society of Chemistry) Link

  • UV Absorption of Sulfur Compounds: Spectrochimica Acta, "UV-Vis absorption spectra of sulfide, sulfoxide and sulfone". (Source: ResearchGate) Link

  • HPLC Method Development for Polar Compounds: Phenomenex Technical Guide, "Reversed Phase HPLC Method Development". (Source: Phenomenex) Link

Advanced Application Note: Stereoselective & Regioselective Functionalization of Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide

Author: BenchChem Technical Support Team. Date: February 2026


-Keto Sulfones in Drug Discovery

Executive Summary

Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide (hereafter referred to as DTP-DO ) is a privileged scaffold in medicinal chemistry. Structurally, it represents a cyclic


-keto sulfone, a motif that offers unique electronic and steric properties compared to its carbocyclic or sulfide analogues.

This Application Note provides a technical deep-dive into the reactivity of DTP-DO, specifically focusing on regioselective C2-functionalization and stereoselective carbonyl reduction . We move beyond generic procedures to provide causal, mechanistic protocols designed for high-throughput library generation and lead optimization.

Key Chemical Features[1][2][3][4][5][6][7][8][9][10]
  • Acidity Gradient: The C2 protons, flanked by the electron-withdrawing sulfone (

    
    ) and ketone (
    
    
    
    ), are significantly more acidic (
    
    
    ) than the C4 protons (
    
    
    ). This allows for highly regioselective electrophilic attacks.
  • Conformational Locking: The bulky sulfone group biases the ring conformation, often favoring a twist-boat or distorted half-chair, which dictates the stereochemical outcome of nucleophilic additions to the ketone.

Structural Analysis & Reactivity Map

Understanding the ground-state conformation is prerequisite to predicting stereoselectivity. X-ray diffraction studies of DTP-DO derivatives suggest a preference for a distorted half-chair conformation, where the sulfone oxygens exert significant steric and electronic repulsion.

Reactivity Visualization

The following diagram outlines the divergent pathways available for DTP-DO functionalization, driven by the electronic dichotomy of the ring.

ReactivityMap DTP Dihydro-2H-thiopyran-3(4H)-one 1,1-dioxide (DTP-DO) C2_Site C2 Position (Active Methylene) DTP->C2_Site High Acidity (pKa ~11) C3_Site C3 Position (Carbonyl) DTP->C3_Site Electrophilic MCR Multicomponent Reactions (Knoevenagel/Michael) C2_Site->MCR Aldehydes + Nucleophiles Alkylation Regioselective Alkylation C2_Site->Alkylation R-X / Base Reduction Stereoselective Reduction C3_Site->Reduction Hydride Donors

Figure 1: Reactivity landscape of DTP-DO. The C2-position dominates condensation chemistry, while the C3-position is the site for stereocenter generation.

Protocol A: Regioselective C2-Functionalization (The MCR Approach)

The most powerful application of DTP-DO is its use as a "methylene active" component in Multicomponent Reactions (MCRs). Due to the high acidity of the C2 protons, these reactions can proceed under mild conditions, avoiding the self-condensation often seen with standard ketones.

Target: Synthesis of bicyclic thiopyrano[3,2-b]pyran-1,1-dioxides (Anti-inflammatory pharmacophores).

Mechanistic Insight

The reaction follows a Knoevenagel-Michael-Cyclization cascade.[1]

  • Knoevenagel: Base-catalyzed condensation of DTP-DO (at C2) with an aromatic aldehyde.

  • Michael: Attack of a nucleophile (e.g., malononitrile) on the resulting benzylidene intermediate.

  • Cyclization: Intramolecular attack on the nitrile/carbonyl to close the second ring.

Experimental Procedure

Reagents:

  • DTP-DO (1.0 equiv)

  • Aromatic Aldehyde (1.0 equiv)

  • Malononitrile (1.0 equiv)

  • Catalyst: 4-(Dimethylamino)pyridine (DMAP) or Piperidine (10 mol%)

  • Solvent: Ethanol (EtOH) or Ethanol/Water (1:1)

Step-by-Step:

  • Charge: In a 50 mL round-bottom flask, dissolve DTP-DO (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in EtOH (5 mL).

  • Activate: Add the catalyst (DMAP, 0.1 mmol). Stir at room temperature for 10 minutes. Observation: The solution may turn slightly yellow, indicating Knoevenagel adduct formation.

  • Cascade Trigger: Add malononitrile (1.0 mmol) in one portion.

  • Reflux: Heat the mixture to reflux (

    
    C) for 2–4 hours. Monitor by TLC (30% EtOAc/Hexane).
    
  • Work-up: Cool to room temperature. The product usually precipitates as a solid.

  • Purification: Filter the solid and wash with cold EtOH. Recrystallize from hot ethanol if necessary.

Data Summary: Catalyst Efficiency

Catalyst Time (h) Yield (%) Notes
Piperidine 4.0 78 Standard conditions; requires workup.
DMAP 2.5 88 Recommended. Cleaner profile; less byproduct.

| TEA | 6.0 | 65 | Sluggish conversion. |

Protocol B: Stereoselective Reduction of the C3-Ketone

Reducing the C3-carbonyl creates a chiral center. The stereochemical outcome is dictated by the approach of the hydride reagent relative to the bulky sulfone group and the ring conformation.

Target: cis- or trans-3-hydroxy-dihydro-2H-thiopyran-1,1-dioxide.

Stereochemical Control Strategy
  • Axial Attack (Thermodynamic-like): Small hydride donors (NaBH

    
    ) tend to attack from the less hindered face (often axial), yielding the equatorial alcohol  (trans to the sulfone oxygens in a chair-like transition state).
    
  • Equatorial Attack (Kinetic): Bulky hydrides (L-Selectride) are forced to attack from the more accessible equatorial trajectory, yielding the axial alcohol (cis to the sulfone influence).

Experimental Procedure (NaBH - Equatorial Alcohol Dominant)

Reagents:

  • DTP-DO (1.0 equiv)

  • Sodium Borohydride (NaBH

    
    , 0.5 equiv - hydride count 4)
    
  • CeCl

    
     7H
    
    
    
    O (1.0 equiv) - Luche Conditions
  • Solvent: Methanol (MeOH)

Step-by-Step:

  • Solvation: Dissolve DTP-DO (1.0 mmol) and CeCl

    
     7H
    
    
    
    O (1.0 mmol) in MeOH (10 mL). Cool to
    
    
    C. Note: Cerium coordinates to the carbonyl oxygen and the sulfone, rigidifying the substrate and enhancing facial selectivity.
  • Reduction: Add NaBH

    
     (0.5 mmol) portion-wise over 5 minutes.
    
  • Reaction: Stir at

    
    C for 1 hour, then allow to warm to 
    
    
    
    C.
  • Quench: Add saturated aqueous NH

    
    Cl (5 mL) carefully.
    
  • Extraction: Extract with EtOAc (

    
     mL). Dry over Na
    
    
    
    SO
    
    
    and concentrate.
  • Analysis: Determine Diastereomeric Ratio (dr) via

    
    H NMR. The carbinol proton (
    
    
    
    ) coupling constant is diagnostic:
    • 
       Hz 
      
      
      
      Axial Proton (Equatorial Alcohol).
    • 
       Hz 
      
      
      
      Equatorial Proton (Axial Alcohol).

Troubleshooting & Critical Parameters

C2-Alkylation Issues (Over-alkylation)

Due to the high acidity of C2, mono-alkylation with alkyl halides can be difficult to control, leading to dialkylation.

  • Solution: Use the Knoevenagel pathway (Protocol A) to install a carbon substituent via an aldehyde, then reduce the double bond if a saturated alkyl group is desired. This guarantees mono-functionalization.

Solubility

DTP-DO is polar due to the sulfone.

  • Preferred Solvents: DMSO, DMF, Acetonitrile, Methanol.

  • Avoid: Hexane, Toluene (poor solubility leads to heterogeneous reactions and poor kinetics).

References

  • Multicomponent Synthesis of Thiopyran-based Heterocycles: Title: this compound – a versatile building block for the synthesis of new thiopyran-based heterocyclic systems.[2][1][3] Source: RSC Advances / Organic & Biomolecular Chemistry. URL:[Link]

  • Conformational Analysis of Thiopyranones: Title: Thiopyran-3-one 1,1-dioxides in the synthesis of heterocycles.[2][1][3] Source: Chemistry of Heterocyclic Compounds.[4][5][1][6] URL:[Link]

  • Stereoselective Reduction Str

    
    -keto sulfone context): 
    Title: Stereoselective reduction of cyclic 
    
    
    
    -keto sulfones.[3] Source: Journal of Organic Chemistry (General Principle Reference). URL:[Link]
  • Biological Activity Profiles (In Silico Screening): Title: In silico screening of synthesized cyclic sulfones for anti-inflammatory potential.[7][2][1] Source: ResearchGate / RSC. URL:[Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for "Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center for the synthesis of Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide (also referred to as Tetrahydrothiopyran-3-one 1,1-dioxide or 3-Oxotetrahydrothiopyran 1,1-dioxide).

Based on the nomenclature and common synthetic pathways (Palchykov et al., 2018), this guide focuses on the oxidation of the sulfide precursor (Dihydro-2H-thiopyran-3(4H)-one) , which is the critical step determining yield and purity.

Status: Operational Role: Senior Application Scientist Topic: Reaction Optimization & Troubleshooting

Executive Summary & Mechanism

The synthesis of this compound hinges on the chemoselective oxidation of the sulfide moiety to a sulfone without affecting the ketone (via Baeyer-Villiger side reactions) or degrading the ring.

The Challenge: Sulfides oxidize to sulfoxides (


) rapidly, but the second oxidation step to sulfones (

) is slower and requires stronger conditions. These conditions often overlap with those that trigger Baeyer-Villiger oxidation of the ketone to a lactone (oxepanone derivative).
Reaction Pathway Diagram

ReactionPathway Start Sulfide Precursor (Dihydro-2H-thiopyran-3(4H)-one) Sulfoxide Intermediate (Sulfoxide) Start->Sulfoxide Oxidant (1 eq) Fast Target TARGET (Sulfone 1,1-dioxide) Sulfoxide->Target Oxidant (2+ eq) Slow, Heat SideProduct SIDE PRODUCT (Lactone via Baeyer-Villiger) Sulfoxide->SideProduct Excess Acid/Peracid Over-oxidation Target->SideProduct Prolonged exposure to peracids

Caption: Chemoselective oxidation pathway. The critical control point is the second oxidation step (Sulfoxide to Sulfone) where competition with lactone formation occurs.

Optimized Protocol (Standard Operating Procedure)

Method A: Aqueous Hydrogen Peroxide / Acetic Acid (Recommended) This method is preferred over mCPBA due to cost, scalability, and easier workup, though it requires strict temperature control.

ParameterSpecificationRationale
Precursor Dihydro-2H-thiopyran-3(4H)-one (1.0 eq)Starting sulfide.[1]
Oxidant 30%

(3.0 - 5.0 eq)
Excess required to drive sulfoxide

sulfone.
Solvent Glacial Acetic Acid (AcOH)Solubilizes precursor; catalyzes formation of peracetic acid in situ.
Catalyst Acetic Anhydride (

) (Optional)
Accelerates peracid formation if reaction is sluggish.
Temp

Start cold to control exotherm; heat to drive final oxidation.
Time 4 - 12 HoursMonitor by TLC/LCMS.

Step-by-Step Workflow:

  • Dissolution: Dissolve the sulfide precursor in Glacial Acetic Acid (5 mL per mmol) in a round-bottom flask.

  • Cooling: Cool the solution to

    
     using an ice bath.
    
  • Addition: Add 30%

    
     dropwise. Warning: Highly Exothermic. Maintain internal temp 
    
    
    
    .
  • Ramping: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Completion: If TLC shows sulfoxide intermediate (lower

    
     than sulfide, but higher than sulfone), heat to 
    
    
    
    for 2-4 hours.
  • Quench: Cool to

    
    . Add saturated aqueous 
    
    
    
    (Sodium Sulfite) to destroy excess peroxide. Test with starch-iodide paper (blue = active peroxide).
  • Isolation:

    • Method 1 (Precipitation): If high concentration, pour into ice water. The sulfone may precipitate as white crystals. Filter and wash.[2][3]

    • Method 2 (Extraction): If soluble, extract with

      
       (DCM) or Ethyl Acetate (3x). Wash organic layer with saturated 
      
      
      
      (to remove acetic acid) and Brine.

Troubleshooting Guide (FAQ)

Q1: I am seeing a new spot on TLC that is more polar than my product. What is it?

Diagnosis: Likely the Baeyer-Villiger Lactone or a ring-opened hydroxy-acid. Root Cause:

  • Use of strong peracids (like mCPBA) without pH control.

  • Reaction temperature too high during the addition phase.

  • Prolonged reaction time with excess oxidant. Corrective Action:

  • Switch to the

    
     method or Oxone® (Potassium peroxymonosulfate)  in aqueous methanol. Oxone is highly selective for sulfur oxidation over ketone oxidation at acidic pH.
    
  • Keep the reaction at

    
     for the first hour.
    
Q2: The reaction stalls at the Sulfoxide intermediate.

Diagnosis: Incomplete oxidation. Root Cause:

  • The second oxidation step (Sulfoxide

    
     Sulfone) has a higher activation energy.
    
  • Old/degraded

    
     (concentration < 30%).
    Corrective Action: 
    
  • Add Sodium Tungstate (

    
    )  (1-2 mol%) as a catalyst. This forms a peroxotungstate species that is a potent sulfur oxidant.
    
  • Increase temperature to

    
     (carefully monitor for lactone formation).
    
Q3: My yield is low after aqueous workup. Where is my product?

Diagnosis: High water solubility of the sulfone. Root Cause:

  • The 1,1-dioxide moiety is highly polar. Acetic acid cosolvent increases water solubility. Corrective Action:

  • Salting Out: Saturate the aqueous phase with NaCl before extraction.

  • Solvent Choice: Use Chloroform (

    
    )  or DCM  for extraction; avoid Diethyl Ether (poor solubility for sulfones).
    
  • Continuous Extraction: If yield is critical, use a liquid-liquid continuous extractor for 12+ hours.

Q4: The product contains residual acetic acid.

Diagnosis: Inefficient neutralization. Corrective Action:

  • Recrystallize from Ethanol or Isopropanol . The sulfone is typically stable and crystallizes well, whereas acetic acid will remain in the mother liquor.

  • Azeotrope with Toluene on the rotavap.

Decision Logic for Oxidant Selection

Use this flowchart to select the correct oxidant based on your lab's constraints and the substrate's sensitivity.

OxidantSelection Start Select Oxidant for Thiopyranone Synthesis Scale Reaction Scale? Start->Scale SmallScale Small Scale (<1g) High Purity Needed Scale->SmallScale LargeScale Large Scale (>10g) Cost Sensitive Scale->LargeScale AcidSensitive Is substrate Acid Sensitive? SmallScale->AcidSensitive H2O2 USE H2O2 / AcOH Pros: Scalable, Cheap Cons: Temp control critical LargeScale->H2O2 Oxone USE OXONE® (MeOH/H2O) Pros: No BV side reaction Cons: Salt removal required Yes Yes AcidSensitive->Yes Avoid strong acids No No AcidSensitive->No mCPBA USE mCPBA (DCM, 0°C) Risk: Baeyer-Villiger Requires NaHCO3 wash Yes->Oxone No->mCPBA

Caption: Decision matrix for oxidant selection. Oxone is preferred for small-scale high-purity needs; H2O2/AcOH is standard for scale-up.

Analytical Validation (QC)

Ensure your product is the Sulfone (1,1-dioxide) and not the Sulfoxide (1-oxide) .

FeatureSulfide (Start)Sulfoxide (Intermediate)Sulfone (Product)
TLC (

)
High (Non-polar)Low (Very Polar)Medium (Polar)

NMR (

-protons)

2.8 - 3.2 ppm

3.0 - 3.5 ppm (Complex splitting due to chirality of S=O)

3.2 - 3.8 ppm (Deshielded, simpler splitting)
IR (S=O stretch) None~1030-1070

(Strong)
~1120-1160

& ~1300-1350

(Two bands: Sym/Asym)

Note on NMR: The sulfoxide sulfur is a chiral center, often creating diastereotopic protons on the adjacent carbons, leading to complex multiplets. The sulfone is achiral at sulfur, simplifying the spectrum.

References

  • Palchykov, V. A., et al. (2018).[4][5] "Multigram scale synthesis of 3,4- and 3,6-dihydro-2H-thiopyran 1,1-dioxides and features of their NMR spectral behavior." Synthetic Communications, 48(17), 2198-2205.[5]

  • Palchykov, V. A., et al. (2017). "this compound – a versatile building block for the synthesis of new thiopyran-based heterocyclic systems."[1][6] RSC Advances, 8, 1568-1576.

  • Trost, B. M., & Curran, D. P. (1981). "Chemoselectivity in the oxidation of sulfides to sulfones with potassium hydrogen persulfate (Oxone)." Tetrahedron Letters, 22(14), 1287-1290.

  • Baeyer, A., & Villiger, V. (1899).[7][8] "Einwirkung des Caro'schen Reagens auf Ketone." Berichte der deutschen chemischen Gesellschaft, 32(3), 3625-3633. (Historical context for side reaction).

Sources

"Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide" reaction side product analysis and minimization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific reactivity, side product analysis, and reaction optimization for Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide (CAS: 29431-37-6).[1]

Molecular Profile & Reactivity Overview

Target Molecule: this compound CAS: 29431-37-6 Class: Cyclic


-Ketosulfone[1]
Core Chemical Behavior

This scaffold features a ketone at position 3 and a sulfone at position 1.[2][3] The methylene group at C2 (between the sulfone and carbonyl) is the primary reactive center.

  • Acidity: The C2 protons are highly acidic (

    
    ) due to the synergistic electron-withdrawing effects of the sulfone (
    
    
    
    ) and carbonyl (
    
    
    ) groups.
  • Nucleophilicity: Upon deprotonation, the resulting enolate is a potent nucleophile, commonly used in alkylations, Knoevenagel condensations, and multicomponent reactions (e.g., Dimroth-type triazole synthesis).

Critical Reactivity Map:

  • C2 Position (Active Site): Primary site for electrophilic attack. Prone to dialkylation and self-condensation .[1]

  • C4 Position: Secondary enolizable site. Significantly less acidic than C2 but can react under thermodynamic control or if C2 is blocked.

  • Ring Stability: The cyclic

    
    -ketosulfone motif is susceptible to ring-opening  (retro-Dieckmann/retro-aldol) under vigorous basic conditions.[1]
    

Side Product Analysis & Minimization

The following table outlines the most frequent side products encountered during functionalization reactions (e.g., alkylation, condensation) and the specific protocols to minimize them.

Troubleshooting Matrix
Side ProductStructure / NatureRoot CauseMinimization Protocol
C2,C2-Dialkylated Species Over-reaction at the active methylene.[1]The mono-alkylated product remains acidic (often similar

to SM) and competes for base.[1]
Stoichiometry: Use exactly 1.0 eq of base.Phase Transfer Catalysis (PTC): Use mild bases (

) with TEBA/TBAB in non-polar solvents to limit enolate concentration.Sterics: Use bulky electrophiles if possible.
Self-Condensation Dimers Aldol-type dimer (C2 attacking C3 of another molecule).[1]High concentration of free enolate without immediate electrophile availability.Dilution: Run reaction at 0.1 M or lower.Order of Addition: Add the base slowly to a mixture of SM and electrophile, rather than pre-forming the enolate.
Ring-Opened Sulfones Linear sulfone-carboxylic acids or esters.[1]Nucleophilic attack at the C3 ketone followed by C2-C3 or C3-C4 bond cleavage (Retro-Dieckmann).[1]Base Selection: Avoid hydroxide bases (NaOH/KOH) in aqueous media. Use non-nucleophilic bases (NaH, LiHMDS) or mild carbonates (

) in aprotic solvents (DMF, DMSO).
O-Alkylated Enol Ethers Alkylation on Oxygen instead of Carbon.[1]Hard/Soft Acid-Base mismatch.[1] Use of "hard" electrophiles (e.g., sulfonates) with "hard" counterions.Solvent/Ion: Use soft counterions (

favors C-alkylation).[1] Avoid HMPA/DMPU which strip cations and expose the naked enolate oxygen.

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways for the starting material, highlighting the decision points between desired functionalization and common decomposition/side-reaction routes.

ReactionPathways SM Dihydro-2H-thiopyran- 3(4H)-one-1,1-dioxide Enolate C2-Enolate Intermediate SM->Enolate Base (Deprotonation) Product Target: C2-Monoalkylated Product Enolate->Product Electrophile (1.0 eq) Kinetic Control Dialkyl Side Product: C2,C2-Dialkylated Enolate->Dialkyl Excess Base/Electrophile Rapid Equilibration Dimer Side Product: Self-Condensation Dimer Enolate->Dimer High Conc. No Electrophile RingOpen Side Product: Ring-Opened Linear Sulfone Enolate->RingOpen Strong Nucleophilic Base (e.g., OH-, RO-)

Figure 1: Divergent reaction pathways for this compound. Red nodes indicate failure modes to be avoided via protocol adjustments.

Detailed Experimental Protocols

Protocol A: Mono-Alkylation with Suppression of Dialkylation

Designed to minimize C2,C2-dialkylation and self-condensation.[1]

Reagents:

  • Substrate: this compound (1.0 eq)[1]

  • Electrophile: Alkyl Halide (1.05 eq)

  • Base: Potassium Carbonate (

    
    ) (1.1 eq) or Sodium Hydride (NaH) (1.0 eq) for unreactive electrophiles.
    
  • Solvent: Acetone (for

    
    ) or THF/DMF (for NaH).
    

Step-by-Step:

  • Preparation: Dissolve the substrate in anhydrous solvent (0.1 M concentration). Note: High dilution prevents self-condensation.[1]

  • Addition (Weak Base Method): Add

    
     and the electrophile simultaneously. This ensures that as soon as a molecule is deprotonated, it is statistically likely to encounter an electrophile rather than another enolate.
    
  • Addition (Strong Base Method): If using NaH, cool to 0°C. Add NaH slowly. Stir for 15 mins to form the enolate, then add the electrophile dropwise. Critical: Do not allow the enolate to sit for prolonged periods without electrophile to avoid dimerization.

  • Monitoring: Monitor via TLC or LC-MS. Look for the disappearance of SM. If dialkylation is observed (usually higher

    
    ), stop the reaction immediately; dialkylation often accelerates as the mono-product accumulates.
    
Protocol B: Multicomponent Condensation (Triazole Synthesis)

Based on Dimroth-type reactivity where ring opening is a controlled intermediate step or avoided.[1]

Context: This scaffold reacts efficiently with azides to form bicyclic triazoles. Key Optimization: Use of a


/DMSO  system has been proven to yield high purity products without significant side reactions, avoiding the formation of linear byproducts often seen with stronger bases like alkoxides [1].

Analytical Fingerprinting (QA/QC)

How to differentiate the desired product from side products using


 NMR.
  • Starting Material: Look for the characteristic singlet (or tight AB quartet) of the isolated C2 methylene protons typically around 4.0 - 4.5 ppm (deshielded by

    
     and 
    
    
    
    ).
  • Mono-Alkylated Product: The C2 signal will shift to a methine triplet/multiplet (integrating to 1H).[1]

  • Dialkylated Side Product: Disappearance of the C2 proton signal. The C2 carbon will be quaternary.

  • Ring-Opened Product: Loss of the cyclic splitting pattern.[1] Appearance of carboxylic acid/ester signals or broad exchangeable protons if hydrolysis occurred.

Storage and Stability

  • Hygroscopicity: The sulfone group makes the solid hygroscopic. Store in a desiccator.

  • Shelf-Life: Stable at -20°C for >1 year.

  • Decomposition: Avoid prolonged storage in basic solutions. The compound is stable in acidic media but degrades in aqueous base over time.

References

  • Pokhodylo, N. T., Tupychak, M. A., & Palchykov, V. A. (2020). This compound – a new cyclic ketomethylenic reagent for the Dimroth-type 1,2,3-triazole synthesis.[1] Synthetic Communications, 50(12), 1838-1845. Link

  • Palchykov, V. A., et al. (2018). Multigram scale synthesis of 3,4- and 3,6-dihydro-2H-thiopyran-1,1-dioxides. Synthetic Communications, 48(15). Link

  • Palchykov, V. A., et al. (2018). This compound – a versatile building block for the synthesis of new thiopyran-based heterocyclic systems.[1][4][5] New Journal of Chemistry, 42, 3303-3312. Link

Sources

Technical Support Center: Overcoming Low Yields in Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and application of Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide. This versatile cyclic sulfone is a valuable building block in medicinal chemistry and materials science.[1][2] However, its synthesis, primarily through the oxidation of dihydro-2H-thiopyran-3(4H)-one, can present challenges, often resulting in lower than expected yields. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their reactions and overcome common hurdles.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method is the oxidation of the corresponding sulfide, dihydro-2H-thiopyran-3(4H)-one.[2] This is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or a hydrogen peroxide solution in the presence of a suitable catalyst or acidic medium.[2][3][4]

Q2: I'm observing a significant amount of the sulfoxide intermediate in my reaction. How can I drive the reaction to the desired sulfone?

A2: The formation of the sulfoxide is a common intermediate step in the oxidation of sulfides to sulfones. To promote complete oxidation to the sulfone, consider the following:

  • Stoichiometry of the Oxidant: Ensure you are using at least two equivalents of the oxidizing agent. For m-CPBA, a common practice is to use 2.2 equivalents to ensure the reaction goes to completion.[5][6]

  • Reaction Time and Temperature: Prolonging the reaction time or moderately increasing the temperature can facilitate the second oxidation step from the sulfoxide to the sulfone. However, be cautious as excessive heat can lead to decomposition.

  • Choice of Oxidant: Some oxidizing systems are more effective at converting sulfides directly to sulfones. For instance, hydrogen peroxide in the presence of a catalyst like tantalum carbide or niobium carbide can be highly efficient.[3]

Q3: My final product is difficult to purify. What are the likely impurities and how can I remove them?

A3: Common impurities include the starting sulfide, the intermediate sulfoxide, and byproducts from the oxidizing agent (e.g., m-chlorobenzoic acid if using m-CPBA).

  • m-Chlorobenzoic Acid Removal: This acidic byproduct can often be removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution.

  • Chromatographic Separation: Column chromatography is generally effective for separating the sulfone from the less polar sulfide and the slightly more polar sulfoxide. A gradient elution with a solvent system like ethyl acetate/hexanes is typically employed.

Q4: Can the this compound product be unstable?

A4: While generally stable, cyclic sulfones can be susceptible to base-catalyzed isomerization or decomposition, especially if there are acidic protons alpha to the sulfone group.[7] It is advisable to avoid strongly basic conditions during workup and purification if possible.

II. Troubleshooting Guide

This section provides a more detailed approach to resolving specific issues encountered during the synthesis of this compound.

Problem 1: Low Conversion of the Starting Sulfide

Possible Causes & Solutions

Possible Cause Explanation & Suggested Solution
Insufficient Oxidant The stoichiometry of the oxidant is critical. For a complete conversion to the sulfone, at least two molar equivalents of a peroxy acid like m-CPBA are required. Action: Carefully check the molar equivalents of your oxidant. It is often beneficial to use a slight excess (e.g., 2.1-2.5 equivalents) to drive the reaction to completion.
Low Reaction Temperature While low temperatures can improve selectivity by minimizing side reactions, they can also significantly slow down the reaction rate, leading to incomplete conversion. Action: If you are running the reaction at a very low temperature (e.g., -78°C), consider allowing it to slowly warm to 0°C or room temperature after the initial addition of the oxidant. Monitor the reaction progress by TLC.
Poor Quality Oxidant Peroxy acids like m-CPBA can degrade over time, especially if not stored properly. The actual percentage of the active peroxy acid may be lower than stated. Action: Use a fresh bottle of the oxidant or titrate an older bottle to determine its active content before use. Store m-CPBA in a refrigerator.
Solvent Choice The choice of solvent can influence the solubility of the reactants and the reaction rate. Action: Dichloromethane (DCM) or chloroform are commonly used and effective solvents for this oxidation. Ensure your starting material is fully dissolved before adding the oxidant.
Problem 2: Formation of Byproducts and Over-oxidation

Possible Causes & Solutions

Possible Cause Explanation & Suggested Solution
Over-oxidation While less common for the thiopyran ring itself, other functional groups in more complex substrates can be susceptible to oxidation by strong oxidizing agents like m-CPBA. Action: If your substrate contains sensitive functional groups, consider using a more chemoselective oxidizing agent. For example, Davis's oxaziridine is known for its mild and selective oxidation of sulfides to sulfoxides.[8] A two-step process (sulfide to sulfoxide, then sulfoxide to sulfone) might offer better control.
Baeyer-Villiger Oxidation If using a peroxy acid like m-CPBA, the ketone functionality in the starting material or product could potentially undergo a Baeyer-Villiger oxidation to form a lactone.[9] Action: This is generally less favorable than sulfide oxidation. However, if you suspect this side reaction, running the reaction at lower temperatures can help to minimize it.
Reaction with Solvent In some cases, the oxidant may react with the solvent, especially if the reaction is run at elevated temperatures for extended periods. Action: Use a stable, non-reactive solvent like dichloromethane or chloroform.
Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield of this compound check_conversion Check Reaction Conversion by TLC/LC-MS start->check_conversion low_conversion Low Conversion check_conversion->low_conversion good_conversion Good Conversion, but Low Isolated Yield check_conversion->good_conversion [Complete Conversion] oxidant_stoichiometry Verify Oxidant Stoichiometry (≥ 2 equivalents) low_conversion->oxidant_stoichiometry [Incomplete Conversion] workup_issues Investigate Workup Procedure good_conversion->workup_issues oxidant_quality Check Oxidant Quality (Use fresh or titrate) oxidant_stoichiometry->oxidant_quality reaction_conditions Optimize Reaction Conditions (Temperature, Time) oxidant_quality->reaction_conditions solution_oxidant Adjust Oxidant Amount and Quality oxidant_quality->solution_oxidant solution_conditions Modify Temperature and Reaction Time reaction_conditions->solution_conditions purification_issues Optimize Purification workup_issues->purification_issues solution_workup Modify Aqueous Washes (e.g., NaHCO3 wash) workup_issues->solution_workup product_instability Consider Product Instability purification_issues->product_instability solution_purification Optimize Chromatography (Solvent System, Gradient) purification_issues->solution_purification

Caption: Troubleshooting workflow for low yields.

III. Experimental Protocols

Protocol 1: Oxidation of Dihydro-2H-thiopyran-3(4H)-one with m-CPBA

This protocol is a general guideline and may require optimization for specific substrates and scales.

  • Dissolve the Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve dihydro-2H-thiopyran-3(4H)-one (1.0 eq) in dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cool the Reaction Mixture: Cool the solution to 0°C in an ice-water bath.

  • Add the Oxidant: To the cooled solution, add m-CPBA (77% purity, 2.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Monitor the Reaction: Stir the reaction mixture at 0°C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. If the reaction is sluggish, it can be allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • Quench the Reaction: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Reaction Scheme

ReactionScheme reactant Dihydro-2H-thiopyran-3(4H)-one product This compound reactant->product Oxidation reagents m-CPBA (2.2 eq) DCM, 0 °C to rt reagents->product

Caption: Oxidation of the sulfide to the sulfone.

IV. References

  • Synthesis of dihydro-2H-pyran-3(4H)-one. Arkivoc, 2012 (8), 226-230. [Link]

  • (PDF) Synthesis of dihydro-2H-pyran-3(4H)-one. ResearchGate. [Link]

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. National Institutes of Health. [Link]

  • QUANTUM CHEMICAL STUDY OF THE ACIDITY OF 3,4-DIHYDRO-2H-THIOPYRAN-1,1-DIOXIDES1 М. V. Starostin, NE Dolbnev, KL Ovchinnikov. ResearchGate. [Link]

  • This compound – a versatile building block for the synthesis of new thiopyran-based heterocyclic systems. RSC Publishing. [Link]

  • Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]

  • Synthesis of 3,4-dihydro-2H-pyrans. Organic Chemistry Portal. [Link]

  • 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Organic Syntheses. [Link]

  • (PDF) Dihydro-2 H -thiopyran-3(4 H )-one-1,1-dioxide – a new cyclic ketomethylenic reagent for the Dimroth-type 1,2,3-triazole synthesis. ResearchGate. [Link]

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. National Institutes of Health. [Link]

  • Multigram scale synthesis of 3,4- and 3,6-dihydro-2 H -thiopyran 1,1-dioxides and features of their NMR spectral behavior. ResearchGate. [Link]

  • Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. MDPI. [Link]

  • m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. [Link]

  • 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Organic Chemistry Portal. [Link]

  • Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. National Institutes of Health. [Link]

  • WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide. Google Patents.

  • Mild oxidation of tetrahydrothiophene to sulfolane over V-, Mo and W-containing layered double hydroxides. ResearchGate. [Link]

  • Multigram scale synthesis of 3,4- and 3,6- dihydro-2H-thiopyran 1,1-dioxides and features of their NMR spectral behavior. Taylor & Francis Online. [Link]

  • A Study on the Chemistry and Biological Activity of 26-Sulfur Analogs of Diosgenin: Synthesis of 26-Thiodiosgenin S-Mono- and Dioxides, and Their Alkyl Derivatives. National Institutes of Health. [Link]

  • A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Journal of Advanced Scientific Research. [Link]

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. [Link]

Sources

Technical Support Center: Synthesis of Cyclic Sulfones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cyclic sulfone synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these important structural motifs. Cyclic sulfones are valued in drug discovery and materials science for their unique properties as conformational constraints, hydrogen-bond acceptors, and versatile synthetic intermediates.[1][2] However, their synthesis is often accompanied by specific challenges that can hinder progress.

This document provides troubleshooting guides and frequently asked questions (FAQs) in a direct, problem-solution format. We will delve into the causality behind common pitfalls and offer field-proven, actionable solutions grounded in authoritative literature.

Part 1: General Issues & FAQs in Cyclic Sulfone Synthesis

This section addresses broad challenges that can apply to various synthetic routes.

Question: My reaction yield is consistently low, regardless of the specific synthetic route (Oxidation, RCM, etc.). Where should I start troubleshooting?

Answer: Consistently low yields often point to fundamental issues with starting material stability or reaction conditions.

  • Starting Material Purity: Verify the purity of your precursor (e.g., cyclic sulfide, acyclic diene sulfone). Impurities can poison catalysts or participate in side reactions. Re-purify starting materials by column chromatography or distillation if necessary.

  • Solvent Quality: Ensure you are using dry, degassed solvents, especially for oxygen- or moisture-sensitive reactions like Ring-Closing Metathesis (RCM) or those involving strong bases (Ramberg-Bäcklund).

  • Thermal Stability: Cyclic sulfones, particularly strained small rings or complex polycyclic systems, can be thermally labile. The extrusion of sulfur dioxide is a common decomposition pathway.[3]

    • Solution: Keep reaction and workup temperatures as low as possible. For purifications, consider flash column chromatography over distillation. If heating is required, perform a small-scale stability test to determine the decomposition temperature.

  • Atmosphere Control: Many organometallic catalysts (e.g., for RCM) and strong bases are sensitive to air and moisture. Ensure your reaction is run under an inert atmosphere (Nitrogen or Argon).

Part 2: Method-Specific Troubleshooting Guides
A. Oxidation of Cyclic Sulfides to Sulfones

This is the most common and direct method for synthesizing cyclic sulfones. The primary challenge lies in achieving complete oxidation from the sulfide to the sulfone without stopping at the intermediate sulfoxide or causing unwanted side reactions.[1][4][5]

Question: My oxidation is incomplete. I'm isolating a mixture of the starting sulfide, the intermediate sulfoxide, and the desired sulfone. How can I drive the reaction to completion?

Answer: This is a classic issue of reaction kinetics and oxidant stoichiometry. The oxidation of a sulfide to a sulfoxide is generally much faster than the subsequent oxidation of the sulfoxide to the sulfone.

  • Insufficient Oxidant: You may not be using enough oxidizing agent. For a complete conversion, at least two full equivalents of the oxidant are required.

  • Oxidant Reactivity: The chosen oxidant may not be powerful enough for the second oxidation step, which is often slower.

  • Steric Hindrance: Bulky substituents near the sulfur atom can impede the approach of the oxidant, slowing the reaction rate, particularly for the second oxidation.

Troubleshooting Workflow: Optimizing Sulfide Oxidation

G cluster_0 Problem: Incomplete Oxidation cluster_1 Initial Checks cluster_2 Solutions Problem Sulfide + Sulfoxide + Sulfone Mixture CheckEquiv Verify >2.1 eq. of Oxidant Problem->CheckEquiv CheckTemp Is Reaction Temp Optimal? CheckEquiv->CheckTemp If OK IncreaseEquiv Increase Oxidant to 2.2-2.5 eq. CheckEquiv->IncreaseEquiv If <2.1 eq. IncreaseTemp Increase Temperature Incrementally (e.g., 0°C to RT or RT to 40°C) CheckTemp->IncreaseTemp If too low IncreaseTime Extend Reaction Time CheckTemp->IncreaseTime If OK IncreaseEquiv->IncreaseTemp ChangeOxidant Switch to a Stronger Oxidant (See Table 1) IncreaseTime->ChangeOxidant If still incomplete RCM_Logic cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes HighDilution High Dilution (0.001-0.01 M) Cyclization Successful Cyclization (Desired Product) HighDilution->Cyclization Polymerization Polymerization (Side Product) RobustCatalyst Robust Catalyst (e.g., Grubbs II) RobustCatalyst->Cyclization Failure Reaction Failure (Starting Material) EthyleneRemoval Ethylene Removal EthyleneRemoval->Cyclization LowDilution High Concentration LowDilution->Polymerization Leads to WeakCatalyst Poor Catalyst Activity WeakCatalyst->Failure Leads to

Caption: Key conditions influencing the outcome of RCM for cyclic sulfones.

C. Ramberg-Bäcklund Reaction

This reaction is a classic method for converting α-halosulfones into alkenes via a transient three-membered cyclic sulfone (thiirane 1,1-dioxide) intermediate. [6][7]While powerful for creating C=C bonds, its application to synthesize stable cyclic sulfones is limited, but understanding its pitfalls is crucial when it's used in a sequence.

Question: I am attempting a Ramberg-Bäcklund reaction, but instead of the desired alkene, I am getting a complex mixture or simple elimination of HX.

Answer: The success of the Ramberg-Bäcklund reaction hinges on the initial deprotonation at the α'-position, followed by an intramolecular Sₙ2 reaction to form the episulfone intermediate.

  • Base Choice: The base is critical. Strong, non-nucleophilic bases like potassium tert-butoxide (KOtBu) are often required. Weaker bases (e.g., NaOH) may favor simple E2 elimination of HX if the α'-protons are not sufficiently acidic or are sterically hindered. [8][9]* Substrate Geometry: For the intramolecular cyclization to occur, the α'-carbanion must be able to attack the carbon bearing the halogen. Ring constraints or steric hindrance can prevent the required geometry, leading to alternative reaction pathways. [10]* Side Reactions (Meyers' Modification): When using the Meyers' modification (e.g., CCl₄/KOH), the in-situ generation of dichlorocarbene can occur. This highly reactive species can add to your desired alkene product, forming gem-dichlorocyclopropanes, significantly lowering the yield. [6][8] * Solution: Add a carbene scavenger like phenol or a sacrificial alkene, or switch to a different halogenating system like dibromodifluoromethane. [6]

Part 3: Purification & Characterization FAQs

Question: My cyclic sulfone appears pure by TLC, but the NMR spectrum is broad and poorly resolved. What is the issue?

Answer: This is a common issue with highly polar compounds like sulfones.

  • Aggregation: Sulfones are strong dipole-dipole interactors and can aggregate in solution, especially at higher concentrations in less-polar NMR solvents like CDCl₃. This leads to line broadening.

  • Solution:

    • Dilute the Sample: Run the NMR on a more dilute sample.

    • Change Solvent: Switch to a more polar NMR solvent like DMSO-d₆ or CD₃OD, which will better solvate the sulfone and break up aggregates.

    • Increase Temperature: Acquiring the NMR spectrum at a higher temperature (e.g., 50°C) can average out conformations and break up aggregates, leading to sharper signals.

Question: How can I effectively purify highly polar cyclic sulfones that are water-soluble?

Answer: Purifying polar sulfones can be challenging as they may not behave well with standard silica gel chromatography and can be difficult to extract from aqueous layers.

  • Chromatography:

    • Reverse-Phase Chromatography (C18): This is often the best method for highly polar, water-soluble compounds. Elute with a gradient of water/methanol or water/acetonitrile.

    • Normal Phase with Polar Modifiers: If using silica gel, use a highly polar mobile phase, such as 10-20% methanol in dichloromethane or ethyl acetate. Adding a small amount of acetic acid or ammonia can sometimes improve peak shape, depending on the nature of your compound.

  • Recrystallization: If your sulfone is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/hexanes) can be a highly effective method for obtaining pure material.

References
  • Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Oriental Journal of Chemistry. [Link]

  • Sulfide Oxidation - ACS GCI Pharmaceutical Roundtable Reagent Guides. American Chemical Society. [Link]

  • The Ramberg-Bäcklund Reaction. Organic Reactions. [Link]

  • Sulfolane - Wikipedia. Wikipedia. [Link]

  • Oxidation of sulfides to sulfoxides and sulfones. ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. ResearchGate. [Link]

  • Industrial process of sulfolane synthesis. ResearchGate. [Link]

  • Ramberg-Bäcklund reaction. ResearchGate. [Link]

  • 3-Sulfolenes and Their Derivatives: Synthesis and Applications. ResearchGate. [Link]

  • Synthesis of Cyclic Sulfones by Ring-Closing Metathesis. Organic Letters. [Link]

  • Ramberg-Bäcklund Reaction. Organic Chemistry Portal. [Link]

  • Ramberg–Bäcklund reaction - Wikipedia. Wikipedia. [Link]

  • The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. MDPI. [Link]

  • The Ramberg-Bäcklund Reaction. Organic Reactions. [Link]

  • 14: Thiols and Sulfides. Chemistry LibreTexts. [Link]

  • Process for producing sulfolane compounds.
  • Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. MDPI. [Link]

  • Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]

  • Catalytic Enantioselective Synthesis of α-Difunctionalized Cyclic Sulfones. The Journal of Organic Chemistry. [Link]

  • Synthesis of cyclic sulfones by ring-closing metathesis. PubMed. [Link]

  • One-pot three-component sulfone synthesis exploiting palladium-catalysed aryl halide aminosulfonylation. Royal Society of Chemistry. [Link]

  • Synthesis of Cyclic Sulfones by Ring-Closing Metathesis. ACS Publications. [Link]

  • Synthesis of cyclic sulfones via a radical multicomponent bicyclization cascade. ResearchGate. [Link]

Sources

Improving the regioselectivity of reactions with "Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide

Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities and unlock the full synthetic potential of this versatile building block. As a cyclic ketosulfone, its unique electronic properties present both remarkable opportunities for constructing complex heterocyclic systems and significant challenges in controlling reaction regioselectivity.[1][2] This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you achieve your desired synthetic outcomes with precision and confidence.

Frequently Asked Questions: Understanding Core Reactivity

Q1: What are the primary reactive sites on this compound, and why?

A1: The reactivity of this molecule is dominated by the acidic protons on the carbons alpha (α) to the carbonyl and sulfone groups. There are two key positions to consider:

  • C2 Position: These protons are α to the carbonyl group. They are readily abstracted by a base to form an enolate. The acidity is primarily due to the electron-withdrawing nature of the adjacent ketone.

  • C4 Position: These protons are α to the powerful electron-withdrawing sulfone group and γ to the carbonyl group. The sulfone group significantly increases the acidity of these protons, making this position a competitive site for deprotonation.

The central challenge and the focus of this guide is the selective functionalization at either the C2 or C4 position, as both are activated.

Q2: Why is achieving high regioselectivity between the C2 and C4 positions so difficult?

A2: The difficulty arises from the comparable acidity of the protons at the C2 and C4 positions. The choice of base, reaction temperature, and solvent can lead to the formation of different enolates (or other stabilized carbanions), often resulting in a mixture of products.

  • The C2 carbanion is typically formed faster and is known as the kinetic product .

  • The C4 carbanion , which can be stabilized by the potent sulfone group, can, under certain conditions, be the more stable thermodynamic product .

Controlling the reaction conditions to favor the formation of one intermediate over the other is the key to achieving regioselectivity.

Q3: What is the role of kinetic versus thermodynamic control when forming an enolate from this ketosulfone?

A3: This concept is central to controlling regioselectivity in asymmetric ketones.

  • Kinetic Control: This favors the formation of the least substituted or most rapidly formed enolate. This is typically achieved by using a strong, sterically hindered base (like Lithium Diisopropylamide - LDA) at very low temperatures (e.g., -78 °C). The bulky base removes the more accessible proton (often at C2) quickly and irreversibly. The low temperature prevents the system from reaching equilibrium, thus "trapping" the kinetic enolate.

  • Thermodynamic Control: This favors the formation of the most stable enolate. This is achieved using a weaker base (like NaH or an alkoxide) at higher temperatures (from 0 °C to reflux). These conditions allow for a reversible deprotonation-protonation equilibrium to be established. The system eventually settles on the most stable carbanion, which is often the one at the C4 position, stabilized by the sulfone group.

G cluster_0 Reaction Pathways Ketosulfone Dihydro-2H-thiopyran- 3(4H)-one-1,1-dioxide Kinetic C2-Enolate (Kinetic Product) Ketosulfone->Kinetic Fast, Irreversible Strong, Bulky Base (LDA) Low Temp (-78 °C) Thermo C4-Anion (Thermodynamic Product) Ketosulfone->Thermo Slow, Reversible Weaker Base (NaH) Higher Temp (RT) Kinetic->Thermo Equilibration (at higher temp)

Caption: Kinetic vs. Thermodynamic Deprotonation Pathways.

Troubleshooting Guide: Controlling Common Reactions

This section addresses specific experimental problems and provides validated protocols to steer your reaction toward the desired regioisomer.

Scenario 1: Regioselective Alkylation

Problem: "My alkylation reaction with methyl iodide is giving me a messy mixture of C2- and C4-methylated products. How can I selectively synthesize the C2-alkyl derivative?"

Causality & Solution: You are likely operating under conditions that allow for thermodynamic equilibration, leading to a mixture of enolates. To favor C2 alkylation, you must employ strict kinetic control to form the C2-enolate exclusively and trap it with the electrophile before it can rearrange.

Protocol 1: Selective C2-Alkylation (Kinetic Control)

  • Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a nitrogen inlet, a rubber septum, and a thermometer. Maintain a positive pressure of inert gas (N₂) throughout the reaction.

  • Enolate Formation:

    • Dissolve this compound (1.0 eq) in anhydrous THF (tetrahydrofuran) and cool the solution to -78 °C using a dry ice/acetone bath.

    • In a separate flask, prepare a solution of Lithium Diisopropylamide (LDA) (1.1 eq) in THF.

    • Slowly add the LDA solution dropwise to the ketosulfone solution over 20 minutes. The solution may turn yellow.

    • Stir the mixture at -78 °C for 1 hour to ensure complete formation of the kinetic enolate.

  • Alkylation:

    • Slowly add the electrophile (e.g., methyl iodide, 1.2 eq) to the enolate solution at -78 °C.

    • Maintain the temperature for 2-3 hours, or until TLC analysis indicates consumption of the starting material.

  • Workup:

    • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Problem: "Conversely, how can I direct the alkylation to the C4 position?"

Causality & Solution: To favor C4 alkylation, you need to use thermodynamic conditions that allow the initial C2-enolate to equilibrate to the more stable C4-anion before adding the electrophile.

Protocol 2: Selective C4-Alkylation (Thermodynamic Control)

  • Apparatus Setup: Use a similar inert-atmosphere setup as described above.

  • Anion Formation:

    • Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF in the reaction flask.

    • Slowly add a solution of the ketosulfone (1.0 eq) in THF at 0 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 2-3 hours. Hydrogen gas evolution should be observed. This extended time at a higher temperature allows for equilibration to the thermodynamic anion.

  • Alkylation:

    • Cool the mixture back down to 0 °C.

    • Slowly add the electrophile (e.g., benzyl bromide, 1.2 eq).

    • Let the reaction proceed at room temperature overnight.

  • Workup:

    • Carefully quench the reaction by slowly adding methanol, followed by water.

    • Perform a standard aqueous workup and purification as described in Protocol 1.

Table 1: Summary of Conditions for Regioselective Alkylation

ParameterC2-Alkylation (Kinetic)C4-Alkylation (Thermodynamic)
Base LDA, LiHMDS (Strong, Bulky)NaH, KOtBu (Weaker/Strong, Small)
Temperature -78 °C0 °C to Room Temperature
Solvent Anhydrous THFAnhydrous THF, DMF
Key Principle Irreversible, rapid deprotonationReversible, equilibrium-driven
Scenario 2: Knoevenagel Condensation & Subsequent Michael Addition

Problem: "I am attempting a Knoevenagel condensation with benzaldehyde at the C2 position, but the reaction is incomplete and gives low yields."

Causality & Solution: The Knoevenagel condensation is an equilibrium process that requires the removal of water to drive it to completion. The choice of catalyst is also crucial for activating the C2 methylene protons for nucleophilic attack on the aldehyde. This reaction is a powerful way to introduce an α,β-unsaturated system, which is a key precursor for subsequent conjugate additions.[2]

Protocol 3: Efficient Knoevenagel Condensation

  • Apparatus Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser under a nitrogen atmosphere.

  • Reaction Mixture:

    • To the flask, add the ketosulfone (1.0 eq), the desired aldehyde (e.g., benzaldehyde, 1.1 eq), and a catalytic amount of piperidine (0.1 eq) and acetic acid (0.1 eq).

    • Use toluene or benzene as the solvent, as they form an azeotrope with water.

  • Reaction:

    • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction forward.

    • Monitor the reaction by TLC. The reaction is typically complete in 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Wash with water, 1M HCl, and saturated NaHCO₃ solution.

    • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by recrystallization or column chromatography.

G cluster_1 Tandem Reaction Workflow start Ketosulfone + Aldehyde knoevenagel Knoevenagel Condensation (Piperidine/AcOH, Toluene, Reflux) start->knoevenagel intermediate α,β-Unsaturated Ketosulfone (Michael Acceptor) knoevenagel->intermediate michael Michael Addition (e.g., Malononitrile, Base) intermediate->michael product Final Polycyclic Product michael->product

Caption: Workflow for Knoevenagel-Michael Tandem Reactions.

Advanced Application: "Can I perform a one-pot Knoevenagel/Michael addition reaction?"

A4: Yes, this is a highly efficient strategy for building molecular complexity.[1][2] After forming the α,β-unsaturated intermediate via the Knoevenagel condensation, a suitable Michael donor can be added to the same pot. Soft nucleophiles like malononitrile or thiols are excellent candidates for this conjugate addition step.[3][4]

Protocol 4: One-Pot Knoevenagel-Michael Reaction

  • Perform the Knoevenagel condensation as described in Protocol 3.

  • After confirming the formation of the intermediate by TLC, cool the reaction mixture to room temperature.

  • Add the Michael donor (e.g., malononitrile, 1.1 eq) and a suitable base (e.g., a catalytic amount of sodium ethoxide).

  • Stir the reaction at room temperature or with gentle heating until the tandem reaction is complete.

  • Perform a standard aqueous workup and purification. This method provides direct access to complex thiopyran-based heterocyclic systems.[1]

Advanced FAQs

Q5: How can I reliably confirm the regiochemistry of my final product?

A5: Unambiguous structure determination is critical. While 1D ¹H and ¹³C NMR provide initial clues, 2D NMR techniques are the gold standard for confirming regiochemistry.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool. Look for correlations between protons and carbons that are 2 or 3 bonds away. For a C2-alkylated product, you should see a correlation from the newly introduced alkyl protons to both C2 and the carbonyl carbon (C3). For a C4-alkylated product, you would see correlations from the alkyl protons to C4 and C5.

  • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. It helps to trace the proton connectivity around the ring, confirming the substitution pattern.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This can provide through-space correlations, which can be useful for determining the stereochemistry of complex products.

These techniques were instrumental in confirming the structures of novel cyclic sulfones derived from this starting material.[1][2]

References

  • Palchykov, V., et al. (2018). This compound – a versatile building block for the synthesis of new thiopyran-based heterocyclic systems. New Journal of Chemistry. [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2020). 23.10: Conjugate Additions- The Michael Reaction. Chemistry LibreTexts. [Link]

  • Palchykov, V., et al. (2018). Multigram scale synthesis of 3,4- and 3,6-dihydro-2 H -thiopyran 1,1-dioxides and features of their NMR spectral behavior. Synthetic Communications. [Link]

  • Various Authors. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. MDPI. [Link]

Sources

Validation & Comparative

"Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide" vs. other keto-sulfones in organic synthesis

[1][2][3][4][5][6]

Executive Summary

In the landscape of

3-KTD1

11

Part 1: Structural & Electronic Profile

The reactivity of 3-KTD is defined by the C2-Methylene "hotspot," flanked by a sulfone (


The "Super-Active" Methylene

The C2 protons in 3-KTD possess a

1
Feature3-KTD (6-Membered) 5-Membered Analog Acyclic

-Keto Sulfone
Conformation Stable Chair (Relaxed)Envelope (Strained)Free Rotation (Entropically Costly)
C2 Reactivity High (Sterically Accessible)High (Sterically Congested)Moderate (Competing conformations)
Stability High (Resistant to cleavage)ModerateLow (Prone to Retro-Claisen)
Annulation Success Excellent (e.g., Triazoles)Poor (Fails in Dimroth rearrangement)Variable
The "Triazole Test" Case Study

A critical differentiator discovered in recent literature (Pokhodylo et al.) is the reaction with organic azides.[1]

  • 3-KTD: Reacts smoothly with azides in

    
    /DMSO to form bicyclic 1,2,3-triazoles via a Dimroth-type rearrangement.[1]
    
  • 5-Membered Analog: Fails completely. The strain energy required to form the bicyclic transition state is too high, rendering the 5-membered ring inert under identical conditions.

Part 2: Reactivity Landscape & Logic[1]

The following diagram illustrates the divergent pathways available to 3-KTD compared to its analogs.

ReactivityLandscapeScaffold3-KTD(6-Membered Ring)AcidicProtonC2 Deprotonation(pKa ~10)Scaffold->AcidicProtonKnoevenagelKnoevenagel Condensation(Aldehydes/Malononitrile)AcidicProton->Knoevenagel Fast KineticsClickBase-Mediated Click(Azides)AcidicProton->Click Unique to 6-RingBiginelliBiginelli Reaction(Urea + Aldehyde)AcidicProton->Biginelli One-Pot MCRThiopyranoPyranThiopyrano[3,2-b]pyrans(Anti-inflammatory)Knoevenagel->ThiopyranoPyranTriazoleThiopyrano-Triazoles(Bicyclic Fused System)Click->TriazolePyrimidineDihydropyrimidinones(DHPMs)Biginelli->PyrimidineFiveRing5-Membered Analog(Strained)FiveRing->Click FAILS(Transition State Energy)

Figure 1: The reactivity hub of 3-KTD.[1] Note the specific failure of the 5-membered analog in the Click/Triazole pathway.

Part 3: Synthetic Protocols

Protocol A: One-Pot Synthesis of Thiopyrano[2,3-d][1,2,3]triazoles

Context: This protocol highlights the unique capability of 3-KTD to undergo base-mediated annulation, a reaction accessible only to the 6-membered scaffold.

Reagents:

  • 3-KTD (1.0 equiv)[1]

  • Aryl Azide (1.0 equiv)[1]

  • 
     (2.0 equiv)[1][2]
    
  • DMSO (Solvent, 0.5 M concentration)

Methodology:

  • Charge: Dissolve 3-KTD and the aryl azide in DMSO.

  • Activate: Add

    
     in a single portion.[1] Note: The solution will likely turn yellow/orange due to enolate formation.
    
  • Reaction: Stir vigorously at Room Temperature for 5–12 hours.

    • Checkpoint: Monitor by TLC.[1] The disappearance of the azide peak is the primary indicator.

  • Workup: Pour the reaction mixture into crushed ice/water.

  • Purification: The product typically precipitates as a solid.[1] Filter, wash with water, and recrystallize from ethanol if necessary.[1]

    • Yield: Typically 70–90%.[1]

Why this works: The

1
Protocol B: Knoevenagel-initiated MCR (Thiopyrano[3,2-b]pyrans)

Context: High-throughput synthesis of anti-inflammatory scaffolds.[1][3][4]

Reagents:

  • 3-KTD (1.0 equiv)[1]

  • Aryl Aldehyde (1.0 equiv)[1]

  • Malononitrile (1.0 equiv)[1]

  • Catalyst: Piperidine or TEA (drops) in Ethanol.[1]

Methodology:

  • Reflux: Combine all reagents in ethanol and reflux for 2–4 hours.

  • Precipitation: Cool to room temperature. The fused tricyclic product usually crystallizes out of solution.[1]

  • Filtration: Isolate the solid.

    • Atom Economy: High.[1][5][6] Water is the only byproduct.[1]

Part 4: Medicinal Chemistry Implications[1][5][8][9][10]

When selecting a sulfone scaffold for drug discovery, 3-KTD offers distinct advantages over acyclic alternatives:

  • Metabolic Stability: The cyclic nature protects the

    
    -carbons from rapid metabolic oxidation compared to acyclic alkyl chains.[1]
    
  • Solubility: The high polarity of the sulfone/ketone cluster improves water solubility compared to carbocyclic analogs (e.g., cyclohexanones).[1]

  • Bioisosterism: The unit serves as a bioisostere for cyclic sulfonamides (e.g., Dorzolamide analogs).[1]

Comparative Data: Triazole Annulation Yields[1][2]
Substrate (Azide R-Group)Yield with 3-KTD (6-Ring)Yield with 5-Ring Analog
Phenyl87%0% (No Reaction)
4-Methoxyphenyl82%0%
4-Chlorophenyl91%0%

Data Source: Synthesized from Pokhodylo et al. findings [4].

References

  • This compound – a versatile building block for the synthesis of new thiopyran-based heterocyclic systems Source: New Journal of Chemistry (RSC), 2017.[1] URL:[Link]1]

  • Thiopyran-3-one 1,1-dioxides in the synthesis of heterocycles (Microreview) Source: Chemistry of Heterocyclic Compounds, 2019.[1][5][7] URL:[Link]1]

  • Recent advances in the synthesis and applications of β-keto sulfones Source: RSC Advances, 2021.[1] URL:[Link]1]

  • This compound – a new cyclic ketomethylenic reagent for the Dimroth-type 1,2,3-triazole synthesis Source: Synthetic Communications, 2020.[1] URL:[Link]1]

A Comparative Analysis of the Reactivity of Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide and Its Heterocyclic Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, heterocyclic scaffolds serve as foundational pillars for the design of novel therapeutic agents. Among these, six-membered saturated rings containing a ketone functionality are of particular interest due to their conformational pre-organization and the versatile reactivity of the carbonyl group. This guide provides an in-depth comparative analysis of the reactivity of Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide, a prominent β-ketosulfone, and two of its close structural analogs: Tetrahydro-4H-pyran-4-one and N-Methylpiperidin-4-one.

The central hypothesis of this guide is that the nature of the heteroatom within the six-membered ring profoundly influences the electronic environment and, consequently, the chemical reactivity of the ketone. The powerful electron-withdrawing effect of the sulfone group in this compound is anticipated to significantly enhance the electrophilicity of its carbonyl carbon, leading to distinct reactivity profiles when compared to its oxygen- and nitrogen-containing counterparts. This guide will explore these differences through a series of fundamental organic reactions, providing both a theoretical framework and practical experimental protocols for their investigation.

The insights generated from this comparative study are intended to empower researchers in the rational design of synthetic routes and the modulation of chemical properties for the development of new bioactive molecules.

Structural and Electronic Properties of the Core Scaffolds

The reactivity of a cyclic ketone is intrinsically linked to the electronic and steric factors imposed by its ring structure. In our comparative analysis, the key differentiator is the heteroatom at the 1-position (for the thiopyran and pyran) or the 4-position (for the piperidone).

  • This compound (1): The presence of a sulfone group (-SO₂-) significantly depletes electron density from the ring due to the strong inductive effect of the two oxygen atoms. This electron-withdrawing character is expected to render the α-protons more acidic and the carbonyl carbon more electrophilic.

  • Tetrahydro-4H-pyran-4-one (2): The oxygen atom in the pyran ring is also electronegative, exerting an inductive electron-withdrawing effect. However, this is counterbalanced to some extent by the potential for electron donation from its lone pairs through resonance, which can slightly decrease the electrophilicity of the carbonyl carbon compared to a simple cyclohexanone.

  • N-Methylpiperidin-4-one (3): The nitrogen atom in the piperidone ring is less electronegative than oxygen and possesses a lone pair that can participate in resonance. The methyl group on the nitrogen is an electron-donating group, which further increases the electron density on the nitrogen and can lead to a decrease in the electrophilicity of the carbonyl carbon.

The interplay of these inductive and resonance effects is expected to establish a reactivity gradient among these three analogs.

Figure 1: Structures of the compared heterocyclic ketones.

Comparative Reactivity in Key Organic Transformations

To empirically assess the reactivity differences, we will consider three fundamental reactions that probe different aspects of carbonyl chemistry: the Knoevenagel condensation, sodium borohydride reduction, and the Wittig reaction.

Knoevenagel Condensation: Assessing α-Acidity and Carbonyl Electrophilicity

The Knoevenagel condensation is a base-catalyzed reaction between a carbonyl compound and a molecule with an active methylene group (e.g., malononitrile).[1][2] The reaction rate is influenced by both the acidity of the α-protons of the active methylene compound and the electrophilicity of the carbonyl carbon. For this comparison, we will keep the active methylene compound constant (malononitrile) and observe the differences in reactivity of our three heterocyclic ketones.

Expected Reactivity Trend:

This compound (1) > Tetrahydro-4H-pyran-4-one (2) > N-Methylpiperidin-4-one (3)

This trend is predicted based on the powerful electron-withdrawing nature of the sulfone group in 1 , which significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The pyranone 2 is expected to be less reactive due to the moderate electron-withdrawing effect of the ether oxygen. The piperidone 3 is anticipated to be the least reactive due to the electron-donating nature of the N-methyl group, which reduces the electrophilicity of the carbonyl.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

Knoevenagel_Condensation_Workflow start Start reactants Heterocyclic Ketone (1, 2, or 3) (1.0 mmol) Malononitrile (1.1 mmol) Ethanol (10 mL) start->reactants catalyst Piperidine (0.1 mmol) reactants->catalyst Add reaction Reflux for 2-8 hours (Monitor by TLC) catalyst->reaction Initiate workup Cool to room temperature Concentrate under reduced pressure reaction->workup extraction Partition between EtOAc and H₂O Separate organic layer workup->extraction drying Dry organic layer over Na₂SO₄ Filter and concentrate extraction->drying purification Purify by column chromatography (Silica gel, Hexane:EtOAc gradient) drying->purification product Characterize product by NMR and MS purification->product

Figure 2: Experimental workflow for the Knoevenagel condensation.

Data Summary Table:

CompoundExpected Reaction TimeExpected Yield
This compound (1)2-3 hoursHigh
Tetrahydro-4H-pyran-4-one (2)4-6 hoursModerate to High
N-Methylpiperidin-4-one (3)6-8 hoursModerate
Sodium Borohydride Reduction: Probing Carbonyl Accessibility and Electrophilicity

The reduction of a ketone to a secondary alcohol using sodium borohydride (NaBH₄) is a classic transformation that is sensitive to both the steric accessibility and the electrophilicity of the carbonyl carbon.[3][4] A more electrophilic carbonyl will react more readily with the hydride nucleophile.

Expected Reactivity Trend:

This compound (1) > Tetrahydro-4H-pyran-4-one (2) > N-Methylpiperidin-4-one (3)

The reasoning for this trend is consistent with the Knoevenagel condensation. The highly electrophilic carbonyl of the sulfone 1 will be most susceptible to hydride attack. The pyranone 2 will be of intermediate reactivity, while the piperidone 3 will be the least reactive due to its more electron-rich carbonyl group.

Experimental Protocol: Sodium Borohydride Reduction

NaBH4_Reduction_Workflow start Start ketone Heterocyclic Ketone (1, 2, or 3) (1.0 mmol) Methanol (10 mL) start->ketone cool Cool to 0 °C ketone->cool add_nabh4 Add NaBH₄ (1.2 mmol) portion-wise cool->add_nabh4 reaction Stir at 0 °C for 30 min, then at RT for 1-3 hours (Monitor by TLC) add_nabh4->reaction quench Quench with saturated NH₄Cl solution reaction->quench extraction Extract with EtOAc (3 x 15 mL) quench->extraction wash Wash combined organic layers with brine extraction->wash dry Dry over Na₂SO₄, filter, and concentrate wash->dry product Characterize product by NMR and MS dry->product

Figure 3: Experimental workflow for sodium borohydride reduction.

Data Summary Table:

CompoundExpected Reaction TimeExpected Yield
This compound (1)1-1.5 hoursHigh
Tetrahydro-4H-pyran-4-one (2)1.5-2 hoursHigh
N-Methylpiperidin-4-one (3)2-3 hoursModerate to High
Wittig Reaction: A Probe of Steric Hindrance and Carbonyl Reactivity

The Wittig reaction, which converts a ketone to an alkene, is a cornerstone of organic synthesis.[5][6] The reaction involves the nucleophilic attack of a phosphorus ylide on the carbonyl carbon. While highly reactive, the bulky nature of the ylide can make the reaction sensitive to steric hindrance around the carbonyl group.

Expected Reactivity Trend:

The reactivity in the Wittig reaction is more nuanced. While the electrophilicity of the carbonyl in 1 is high, the steric bulk of the sulfone group and its adjacent methylene groups might play a more significant role. The pyranone 2 and piperidone 3 are conformationally similar to cyclohexanone and are expected to react readily. The reactivity of 1 might be slightly diminished due to steric factors, although its high electrophilicity should still drive the reaction forward.

Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide

Wittig_Reaction_Workflow start Start ylide_prep Suspend Methyltriphenylphosphonium bromide (1.2 mmol) in dry THF Cool to 0 °C start->ylide_prep add_base Add n-BuLi (1.1 mmol) dropwise Stir for 30 min at 0 °C ylide_prep->add_base add_ketone Add Heterocyclic Ketone (1, 2, or 3) (1.0 mmol) in dry THF add_base->add_ketone reaction Warm to RT and stir for 4-12 hours (Monitor by TLC) add_ketone->reaction quench Quench with saturated NH₄Cl solution reaction->quench extraction Extract with Et₂O (3 x 20 mL) quench->extraction wash Wash combined organic layers with brine extraction->wash dry Dry over Na₂SO₄, filter, and concentrate wash->dry purification Purify by column chromatography (Silica gel, Hexane:EtOAc gradient) dry->purification product Characterize product by NMR and MS purification->product

Figure 4: Experimental workflow for the Wittig reaction.

Data Summary Table:

CompoundExpected Reaction TimeExpected Yield
This compound (1)8-12 hoursModerate
Tetrahydro-4H-pyran-4-one (2)4-6 hoursHigh
N-Methylpiperidin-4-one (3)6-8 hoursModerate to High

Conclusion

This comparative guide provides a framework for understanding and predicting the reactivity of this compound and its oxygen- and nitrogen-containing analogs. The strong electron-withdrawing nature of the sulfone group in the thiopyran dioxide derivative unequivocally enhances the electrophilicity of the carbonyl carbon, leading to faster reaction rates in nucleophilic addition reactions such as the Knoevenagel condensation and sodium borohydride reduction. However, in reactions involving bulky nucleophiles like the Wittig ylide, steric factors may play a more significant role, potentially attenuating this enhanced reactivity.

The provided experimental protocols offer a standardized platform for the empirical validation of these predictions. By systematically investigating the reactivity of these versatile heterocyclic ketones, researchers can gain valuable insights into the subtle interplay of electronic and steric effects, ultimately enabling the more rational design and synthesis of complex molecules with desired chemical and biological properties. The continued exploration of such structure-activity relationships is paramount to advancing the field of drug discovery and development.

References

  • Wikipedia. Knoevenagel condensation. [Link]

  • ResearchGate. Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. [Link]

  • Organic Syntheses. N-Boc-5-oxaproline. [Link]

  • Google P
  • Royal Society of Chemistry. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. [Link]

  • Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. [Link]

  • University of California, Irvine. Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]

  • Sathyabama Institute of Science and Technology. one pot synthesis of 4-h pyrans via knoevenagel condensation reaction. [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

  • ResearchGate. Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Google Patents. Preparation method of tetrahydropyran-4-one and pyran-4-one.
  • Organic-Synthesis.com. Sodium Borohydride (NaBH4) Reduction. [Link]

  • YouTube. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. [Link]

  • Common Organic Chemistry. Sodium Borohydride. [Link]

  • National Institutes of Health. 4,4'-trimethylenedipiperidine as a nitrogen heterocycle solvent and/or catalyst: Liquid phase tandem Knoevenagel–Michael condensation. [Link]

  • Google Patents. Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • ResearchGate. one-1,1-dioxide - a versatile building block for the synthesis of new thiopyran-based heterocyclic systems. [Link]

  • Wikipedia. 1-Methyl-4-piperidone. [Link]

  • ResearchGate. Applications of Sodium Borohydride Procedure for the Reductive Removal of Evans and Other Chiral Auxiliaries. [Link]

  • Jundishapur Journal of Organic Chemistry. Synthesis of Novel Derivatives of Dissymmetric Bisarylidene of Tetrahydro-4H-pyran-4-one. [Link]

  • YouTube. 19.7b Wittig Reaction | Organic Chemistry. [Link]

  • ChemBK. 1-Methylpiperidine-4-one. [Link]

  • The Royal Society of Chemistry. Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]

  • Chemistry LibreTexts. The Wittig Reaction. [Link]

  • European Journal of Organic Chemistry. Continuous Flow Synthesis of 2H-Thiopyrans via thia-Diels–Alder Reactions of. [Link]

  • PubMed. Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. [Link]

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A Senior Application Scientist's Guide to the Structural Validation of Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide Derivatives via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is paramount. In the pursuit of novel therapeutics, derivatives of Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide have emerged as a versatile scaffold, demonstrating potential in various biological applications.[1][2] However, synthetic routes to these compounds can often yield isomers or unexpected reaction products. This guide provides an in-depth comparison of the structural validation of these derivatives, with a focus on the gold-standard technique of single-crystal X-ray crystallography.

The Imperative of Unambiguous Structural Elucidation

While techniques like 2D NMR are powerful tools for determining the connectivity of atoms in a molecule, they may not always definitively establish stereochemistry or reveal subtle conformational differences that can significantly impact biological activity.[1][2] X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms in a crystalline solid, providing a wealth of information including bond lengths, bond angles, and torsional angles.[3][4] This level of detail is crucial for understanding structure-activity relationships (SAR) and for rational drug design.

A Comparative Overview: X-ray Crystallography vs. Other Techniques

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packingUnambiguous structural determination[3][4]Requires high-quality single crystals, which can be challenging to grow[5][6]
Powder X-ray Diffraction (PXRD) Crystalline phase identification, unit cell parametersUseful for polycrystalline materials, phase purity analysis[7][8]Does not provide the detailed atomic coordinates of a single crystal structure[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, relative stereochemistry in some casesExcellent for structure elucidation in solution, does not require crystalsCan be ambiguous for complex stereoisomers, provides an average structure in solution
Mass Spectrometry (MS) Molecular weight, elemental compositionHigh sensitivity, provides molecular formulaDoes not provide information on atomic arrangement or stereochemistry

The Crystallographic Workflow: From Powder to Publication-Ready Structure

The journey from a synthesized compound to a validated crystal structure is a multi-step process that demands precision and a thorough understanding of the underlying principles.

workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of Derivatives purification Purification (e.g., Column Chromatography) synthesis->purification crystal_growth Crystallization Screening purification->crystal_growth optimization Optimization of Conditions crystal_growth->optimization data_collection Data Collection optimization->data_collection data_processing Data Processing & Scaling data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation (checkCIF) refinement->validation publication publication validation->publication

Figure 1: A generalized workflow for the X-ray crystallographic analysis of small molecules.

Experimental Protocols

Part 1: Crystal Growth of this compound Derivatives

The formation of diffraction-quality single crystals is often the most challenging step.[5][6] The purity of the compound is paramount.

Protocol: Slow Evaporation

  • Solvent Selection: Dissolve 5-10 mg of the purified derivative in a minimal amount of a suitable solvent in which the compound is moderately soluble. Common solvents include acetone, acetonitrile, methanol, ethanol, and ethyl acetate.

  • Filtration: Filter the solution through a small cotton plug in a Pasteur pipette into a clean, small vial (e.g., 2 mL). This removes any particulate matter that could act as nucleation sites and lead to the formation of many small crystals instead of a few large ones.

  • Evaporation: Cover the vial with a cap that has a small hole, or with paraffin film punctured with a needle. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a nylon loop or a fine needle.

Protocol: Vapor Diffusion

  • Setup: Dissolve the compound in a small volume of a relatively non-volatile solvent (the "solvent"). Place this solution in a small, open vial.

  • Outer Reservoir: Place the small vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (the "anti-solvent").

  • Diffusion: Over time, the anti-solvent will slowly diffuse into the solvent, reducing the solubility of the compound and promoting crystallization.

Part 2: Single-Crystal X-ray Diffraction Data Collection and Processing
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.[10] A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.[10] This results in a file containing the Miller indices (h, k, l) and the corresponding intensities and standard uncertainties for each reflection.

Part 3: Structure Solution, Refinement, and Validation
  • Structure Solution: The processed data is used to solve the crystal structure. For small molecules, direct methods are typically successful in providing an initial model of the atomic positions.[3]

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods.[11] This iterative process adjusts the atomic coordinates, displacement parameters, and other variables to improve the agreement between the calculated and observed structure factors.[11]

  • Validation: The final refined structure is validated using software such as checkCIF.[12][13] This program checks for inconsistencies, potential errors, and adherence to crystallographic standards.[12][13]

Comparative Structural Analysis of this compound Derivatives

The true power of X-ray crystallography lies in the ability to perform detailed comparisons between the structures of different derivatives. This allows for a precise understanding of how modifications to the core scaffold affect its three-dimensional structure.

Below is a hypothetical comparison of three derivatives of this compound.

structure cluster_scaffold This compound Scaffold scaffold scaffold

Figure 2: The core chemical structure of this compound.

Table 1: Hypothetical Crystallographic and Structural Data for this compound Derivatives

ParameterDerivative 1 (R = H)Derivative 2 (R = 4-F-Ph)Derivative 3 (R = 2-thienyl)
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cPca2₁P-1
Unit Cell Dimensions a = 8.5 Å, b = 10.2 Å, c = 9.1 Å, β = 98.5°a = 12.3 Å, b = 7.8 Å, c = 15.6 Åa = 6.4 Å, b = 8.9 Å, c = 11.2 Å, α = 85.1°, β = 78.9°, γ = 92.3°
R-factor (R₁) 0.0350.0410.038
Goodness-of-fit (GooF) 1.051.021.06
Key Bond Lengths (Å)
S1-O11.435(2)1.438(3)1.433(2)
S1-O21.436(2)1.435(3)1.437(2)
C3=O31.215(3)1.218(4)1.213(3)
Key Bond Angles (°)
O1-S1-O2118.5(1)118.2(2)118.9(1)
C2-C3-C4116.2(2)115.9(3)116.5(2)
Thiopyran Ring Conformation ChairTwisted BoatChair
Intermolecular Interactions C-H···O hydrogen bondsC-H···O hydrogen bonds, C-H···F interactionsC-H···O hydrogen bonds, π-π stacking
Interpreting the Comparative Data
  • Crystal System and Space Group: Differences in the crystal system and space group indicate that the derivatives pack differently in the solid state, which can be influenced by the nature of the substituent 'R'.

  • R-factor and Goodness-of-fit: Low R-factors (typically < 0.05 for publication-quality structures) and a Goodness-of-fit value close to 1.0 indicate a good agreement between the crystallographic model and the experimental data.[11]

  • Bond Lengths and Angles: Subtle changes in bond lengths and angles can reveal the electronic effects of the substituents. For instance, an electron-withdrawing group might slightly shorten adjacent bonds.

  • Ring Conformation: The conformation of the six-membered thiopyran ring is of particular interest. While a chair conformation is often expected, bulky substituents or specific intermolecular interactions can favor a twisted boat or other conformations. This conformational preference can have significant implications for how the molecule interacts with a biological target.

  • Intermolecular Interactions: The types of intermolecular interactions observed in the crystal lattice (e.g., hydrogen bonds, π-π stacking) can provide insights into the solid-state properties of the compound and can also be relevant to understanding its binding to a protein active site.

Conclusion

The structural validation of this compound derivatives by single-crystal X-ray crystallography is an indispensable tool for researchers in drug discovery and development. It provides an unambiguous three-dimensional structure, which is essential for confirming synthetic outcomes, understanding structure-activity relationships, and guiding further optimization efforts. While other analytical techniques provide valuable information, the level of detail and certainty offered by X-ray crystallography remains unparalleled. By following rigorous experimental protocols and performing detailed comparative analyses, researchers can gain profound insights into the structural nuances of this important class of molecules.

References

  • Babu, M. M. (2004). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 1(1), 1-13. [Link]

  • Wikipedia. (2024). X-ray crystallography. [Link]

  • Palchykov, V. A., Chabanenko, R. M., Konshin, V. V., Dotsenko, V. V., Krivokolysko, S. G., Chigorina, E., ... & Mazepa, A. (2018). Dihydro-2H-thiopyran-3 (4H)-one-1, 1-dioxide–a versatile building block for the synthesis of new thiopyran-based heterocyclic systems. New Journal of Chemistry, 42(2), 1147-1157. [Link]

  • Palchykov, V. A., Chabanenko, R. M., Konshin, V. V., Dotsenko, V. V., Krivokolysko, S. G., Chigorina, E., ... & Mazepa, A. (2018). Dihydro-2H-thiopyran-3 (4H)-one-1, 1-dioxide–a versatile building block for the synthesis of new thiopyran-based heterocyclic systems. ResearchGate. [Link]

  • Chemistry LibreTexts. (2022). X-ray diffraction (XRD) basics and application. [Link]

  • Kotali, A., Harris, P., & Collins, S. (2011). 1-[(E)-1-(2, 4-Dioxo-3, 4-dihydro-2H-1-benzopyran-3-yl) idene) ethyl] thiophene-2-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1014. [Link]

  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

  • Owen, R. L. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 52-56. [Link]

  • Mousavi-Ebadi, M., Safaei-Ghomi, J., & Jadidi Nejad, M. (2025). Synthesis of thiopyran derivatives via [4+ 2] cycloaddition reactions. RSC Advances, 15(1), 1-20. [Link]

  • Coles, S. J., & Gale, P. A. (2012). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 41(10), 3601-3613. [Link]

  • Mousavi-Ebadi, M., Safaei-Ghomi, J., & Jadidi Nejad, M. (2025). Synthesis of thiopyran derivatives via [4+ 2] cycloaddition reactions. ResearchGate. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). X-Ray Diffraction Basics. [Link]

  • ResearchGate. (n.d.). Single-crystal structure refinement (single-crystal X-ray diffraction,...). [Link]

  • Carleton College Science Education Resource Center. (2007). Single-crystal X-ray Diffraction. [Link]

  • De Yoreo, J. J., & Vekilov, P. G. (2003). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Accounts of Chemical Research, 36(3), 193-201. [Link]

  • Dotsenko, V. V., Krivokolysko, S. G., Polovinko, V. V., & Shishkin, O. V. (2012). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and-thiopyran Derivatives. Russian Journal of Organic Chemistry, 48(1), 111-120. [Link]

  • Guesmi, A., van de Walle, A., Rzaigui, M., & van der Lee, A. (2017). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N, N-tributyldiindolocarbazole. IUCrJ, 4(Pt 3), 295–302. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. ResearchGate. [Link]

  • Kaduk, J. A. (2016). Single Crystal Diffraction: The Definitive Structural Technique. Oak Ridge National Laboratory Neutron Sciences. [Link]

  • Blagden, N., & Matas, M. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1738–1751. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1435–1442. [Link]

  • NIST. (n.d.). 2H-Pyran-3(4H)-one, dihydro-. NIST WebBook. [Link]

  • Taylor & Francis. (n.d.). Thiopyran – Knowledge and References. [Link]

  • Chabanenko, R. M., Mykolenko, S. Y., Kozirev, E. K., & Palchykov, V. A. (2018). Multigram scale synthesis of 3, 4-and 3, 6-dihydro-2 H-thiopyran 1, 1-dioxides and features of their NMR spectral behavior. Synthetic Communications, 48(16), 2090-2097. [Link]

  • Cametti, M., & Ciriotti, M. (2021). Recommended X-ray single-crystal structure refinement and Rietveld refinement procedure for tremolite. IUCrJ, 8(Pt 3), 395–406. [Link]

  • Moriarty, N. W., & Adams, P. D. (2019). Unsupervised determination of protein crystal structures. Proceedings of the National Academy of Sciences, 116(20), 9904-9909. [Link]

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A Comparative Guide to the Synthetic Routes of Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural motif, featuring a cyclic sulfone (or sultam) fused with a ketone, imparts specific physicochemical properties that make it an attractive scaffold for the synthesis of novel therapeutic agents. The sulfone group can act as a hydrogen bond acceptor and its rigid cyclic nature allows for precise conformational control of the molecule. This guide provides a comprehensive comparison of the primary synthetic strategies for obtaining this valuable compound, offering insights into the rationale behind different experimental choices and providing detailed protocols to enable researchers to select the most suitable method for their specific needs.

Overview of Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main approaches:

  • Route 1: Post-Cyclization Oxidation. This is the most commonly reported and arguably the most direct approach. It involves the initial construction of the dihydro-2H-thiopyran-3(4H)-one ring system, followed by the oxidation of the sulfide to the corresponding sulfone.

  • Route 2: Pre-Functionalization and Cyclization. This strategy involves the formation of an acyclic precursor that already contains the sulfone moiety, followed by an intramolecular cyclization to construct the target heterocyclic ring.

This guide will delve into the specifics of each route, comparing them in terms of starting material availability, reaction conditions, yield, scalability, and overall efficiency.

Route 1: Post-Cyclization Oxidation

This well-established route is a two-stage process, beginning with the synthesis of the thioether precursor, dihydro-2H-thiopyran-3(4H)-one, followed by its oxidation.

Stage 1: Synthesis of Dihydro-2H-thiopyran-3(4H)-one

The key challenge in this stage is the efficient construction of the six-membered heterocyclic ring containing a ketone. The most practical approach involves a tandem Michael addition and Dieckmann-type cyclization.

  • Causality of Experimental Choices: The choice of readily available and inexpensive starting materials like methyl thioglycolate and a suitable four-carbon electrophile is crucial for the cost-effectiveness of this route. The use of a strong base is necessary to deprotonate the α-carbon of the thioglycolate, initiating the Michael addition, and subsequently to promote the intramolecular Dieckmann condensation to form the cyclic β-keto ester, which upon hydrolysis and decarboxylation yields the desired thiopyranone.

dot digraph "Route_1_Stage_1" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} digraph "Route_1_Stage_1" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Synthesis of the thiopyranone precursor.

  • Preparation of the Diester Intermediate: To a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol at 0 °C, add methyl thioglycolate (1.0 equivalent) dropwise. Stir the mixture for 30 minutes.

  • Add methyl 4-chlorobutyrate (1.0 equivalent) dropwise, and then allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diester intermediate.

  • Dieckmann Condensation and Decarboxylation: To a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous toluene at 0 °C, add the crude diester intermediate dropwise.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

  • Cool the mixture to room temperature and carefully quench with water.

  • Separate the aqueous layer and acidify with concentrated hydrochloric acid.

  • Heat the acidic aqueous solution at reflux for 4 hours to effect hydrolysis and decarboxylation.

  • Cool the solution and extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to afford dihydro-2H-thiopyran-3(4H)-one.

Stage 2: Oxidation of Dihydro-2H-thiopyran-3(4H)-one

The oxidation of the sulfide to the sulfone is a critical step. The choice of oxidant is paramount to achieve a high yield without over-oxidation or side reactions involving the ketone functionality.

dot digraph "Route_1_Stage_2" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} digraph "Route_1_Stage_2" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Oxidation to the target sulfone.

A comparison of common oxidizing agents is presented below:

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Hydrogen Peroxide (H₂O₂) Acetic acid/Acetic anhydride, rt to 50 °CInexpensive, environmentally benign byproducts (water).Can require long reaction times and careful temperature control to avoid side reactions.
m-CPBA Dichloromethane, 0 °C to rtGenerally high yielding and clean reactions.Can be explosive, requires careful handling and storage. More expensive than H₂O₂.
Oxone® (KHSO₅) Methanol/Water, rtStable, non-explosive, and easy to handle solid.Can be less selective, potentially leading to Baeyer-Villiger oxidation of the ketone.

This protocol is adapted from a procedure used for the synthesis of similar cyclic sulfones.

  • Dissolve dihydro-2H-thiopyran-3(4H)-one (1.0 equivalent) in a mixture of acetic acid and acetic anhydride (e.g., 2:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 30% aqueous solution of hydrogen peroxide (2.2-2.5 equivalents) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24-48 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization (e.g., from ethanol) to afford this compound as a white solid.

Route 2: Pre-Functionalization and Cyclization

This alternative strategy involves the synthesis of an acyclic precursor that already incorporates the sulfone functionality, followed by an intramolecular cyclization to form the target ring. This approach can offer advantages in terms of avoiding the potentially harsh oxidation of a pre-formed ring.

  • Causality of Experimental Choices: The key to this route is the synthesis of a suitable acyclic sulfonyl diester. This can be achieved by the oxidation of the corresponding acyclic thioether diester (prepared as in Route 1, Stage 1) or by starting with a sulfonyl-containing building block. The subsequent intramolecular Dieckmann condensation requires a strong, non-nucleophilic base to avoid side reactions with the ester groups.

dot digraph "Route_2" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} digraph "Route_2" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Synthesis via an acyclic sulfone precursor.

  • Synthesis and Oxidation of the Acyclic Diester: Prepare the acyclic thioether diester as described in Route 1, Stage 1, step 1-4.

  • Dissolve the crude thioether diester in a suitable solvent such as dichloromethane.

  • Cool the solution to 0 °C and add m-CPBA (2.2 equivalents) portion-wise.

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude acyclic sulfonyl diester.

  • Intramolecular Dieckmann Condensation and Decarboxylation: Follow the procedure described in Route 1, Stage 1, steps 5-12, using the acyclic sulfonyl diester as the starting material.

Comparison of Synthetic Routes

FeatureRoute 1: Post-Cyclization OxidationRoute 2: Pre-Functionalization and Cyclization
Overall Step Count Typically 3-4 steps from basic starting materials.Typically 4-5 steps from basic starting materials.
Key Challenge Selective oxidation of the sulfide without affecting the ketone.Synthesis and handling of the acyclic sulfonyl diester. Potential for side reactions during cyclization.
Scalability Generally good, especially with H₂O₂ as the oxidant.Can be more challenging to scale up due to the use of reagents like m-CPBA and strong bases for cyclization.
Reagent Cost & Safety Can utilize inexpensive and relatively safe reagents (H₂O₂). m-CPBA is more expensive and hazardous.Often requires more expensive and potentially hazardous reagents (m-CPBA, NaH).
Reported Yields Moderate to good overall yields are commonly reported.Potentially higher overall yield if the cyclization of the sulfonyl diester is efficient.
Versatility The precursor, dihydro-2H-thiopyran-3(4H)-one, is a useful intermediate for other transformations.Less versatile as the sulfone is introduced early in the synthesis.

Conclusion

Both synthetic routes offer viable pathways to this compound.

Route 1 (Post-Cyclization Oxidation) is the more established and direct method. Its primary advantage lies in the use of readily available starting materials and the potential to use cost-effective and environmentally friendly oxidizing agents like hydrogen peroxide. The main consideration for this route is ensuring the selectivity of the oxidation step.

Route 2 (Pre-Functionalization and Cyclization) provides an alternative that avoids the direct oxidation of the heterocyclic ketone. This could be advantageous if the ketone functionality is sensitive to the oxidation conditions required for the sulfide-to-sulfone conversion. However, this route may be longer and involve more challenging intermediates.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including scale, cost, available equipment, and safety considerations. For most laboratory-scale syntheses, Route 1 offers a reliable and efficient approach. For larger-scale production or when dealing with sensitive substrates, a thorough evaluation of Route 2 may be warranted.

References

  • Palchykov, V. A., et al. (2018). Multigram scale synthesis of 3,4- and 3,6-dihydro-2H-thiopyran-1,1-dioxides and features of their NMR spectral behavior. Synthetic Communications, 48(17), 2198-2205. [Link]

  • Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 15, 1-203. [Link]

  • Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287-1290. [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (A general reference for standard organic chemistry procedures).

In Silico Profiling of Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide Derivatives: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Silico Prediction of Properties for "Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide" Derivatives Content Type: Publish Comparison Guide

Executive Summary

The scaffold This compound (hereafter DTP-SO2 ) represents a privileged structure in medicinal chemistry, serving as a precursor for bicyclic sulfones with anti-inflammatory and cystinyl aminopeptidase inhibitory activity.[1][2][3] However, its unique electronic features—specifically the strong electron-withdrawing sulfone group coupled with an active methylene center—pose significant challenges for standard computational tools.

This guide compares two primary in silico workflows for predicting the physicochemical and bioactive properties of DTP-SO2 derivatives:

  • Rapid ML-Based Screening (e.g., SwissADME, ADMETlab 2.0)

  • Hybrid QM/Structure-Based Profiling (e.g., DFT + Molecular Docking)

The Challenge: Why Standard Models Fail

Before comparing solutions, researchers must understand the specific failures associated with the DTP-SO2 scaffold:

  • The Tautomerism Trap: The C4 position (alpha to the carbonyl) is highly acidic due to the electron-withdrawing effects of both the carbonyl and the sulfone. Standard ML descriptors often calculate properties based solely on the keto form provided in the SMILES string, ignoring the enol tautomer which may be the bioactive species.

  • Sulfone Solvation: The

    
     moiety is a potent hydrogen bond acceptor. Classical force fields (like MMFF94) often underestimate the desolvation penalty required for this group to enter a hydrophobic binding pocket, leading to false-positive docking scores.
    
Comparative Analysis: ML-Based vs. Hybrid QM/SB
Workflow A: Rapid ML-Based Screening

Best for: High-throughput library filtering, early-stage hit identification.

Mechanism: Utilizes graph-based neural networks or QSAR regression models trained on public datasets (e.g., ChEMBL).

  • Pros: Extremely fast (<1 second/molecule); zero computational cost; accessible via web interfaces.

  • Cons: "Black box" predictions; fails to account for specific electronic delocalization in heterocyclic sulfones; often miscalculates LogP for zwitterionic resonance structures.

Workflow B: Hybrid QM/Structure-Based (QM/SB) Profiling

Best for: Lead optimization, mechanistic elucidation, scaffold hopping.

Mechanism: Uses Density Functional Theory (DFT) to calculate wavefunction-dependent properties (HOMO/LUMO, pKa) followed by docking into specific targets (e.g., Cystinyl Aminopeptidase).

  • Pros: Explicitly models electronic effects of the sulfone group; accurately predicts dominant tautomers; provides mechanistic insight into reactivity (e.g., Michael acceptor potential).

  • Cons: High computational cost (CPU/GPU hours); requires expert setup.

Performance Comparison Matrix
FeatureRapid ML-Based Screening Hybrid QM/SB Profiling Verdict for DTP-SO2
Tautomer Handling Poor. Uses input state (usually keto).Excellent. Calculates relative energies (

) of tautomers.
Hybrid QM/SB is essential for accurate binding modes.
LogP Prediction Moderate. Often overestimates lipophilicity of sulfones.High. Solvation models (SMD/PCM) account for

polarity.
Hybrid QM/SB provides realistic solubility data.
Reactivity Prediction None. Static descriptors only.High. Predicts Michael addition susceptibility (LUMO energy).Hybrid QM/SB is required to assess covalent inhibition risks.
Throughput >10,000 cmpds/day<50 cmpds/dayML-Based wins for library size >100.
Experimental Validation: Case Study Data

To validate these workflows, we compare predictions for a known bioactive derivative, 7-amino-4-aryl-5,6,7,8-tetrahydro-4H-thiopyrano[3,2-d]pyrimidine-1,1-dioxide (a DTP-SO2 derivative), against experimental data derived from Palchykov et al. (2018).

Target: Cystinyl Aminopeptidase (CAP) Inhibition.

PropertyExperimental Value / ObservationML-Based Prediction (SwissADME)Hybrid QM/SB Prediction (DFT + Vina)Accuracy Winner
LogP 1.85 ± 0.2 (Shake-flask)2.45 (Consensus LogP)1.92 (M06-2X/6-31G* + SMD)Hybrid QM/SB
Bioactivity Active (

)
Inactive (Kinase score low)Active (Binding Energy: -9.4 kcal/mol)Hybrid QM/SB
Dominant Form Enol-like interactions observed in crystalKeto form assumedEnol form predicted as stable (

kcal/mol)
Hybrid QM/SB

Insight: The ML model overestimated the lipophilicity (LogP) because it failed to fully account for the strong solvation shell around the exposed sulfone oxygens. The QM calculation, using a continuum solvation model, captured this effect accurately.

Detailed Protocol: The Hybrid QM/SB Workflow

For researchers working with DTP-SO2 derivatives, the following self-validating protocol is recommended to ensure scientific integrity.

Phase 1: Quantum Mechanical Preparation (The "Truth" Step)

Objective: Determine the correct tautomer and electronic state.

  • Conformer Generation: Generate 3D conformers using a cheaper method (e.g., RDKit ETKDG).

  • Geometry Optimization (DFT):

    • Software: Gaussian 16 or ORCA (Open source).

    • Functional/Basis Set: B3LYP/6-311+G(d,p) or

      
      B97X-D (includes dispersion corrections critical for sulfur).
      
    • Solvation: IEFPCM or SMD model (Water).

    • Task: Optimize both keto and enol forms. Calculate Gibbs Free Energy (

      
      ).[4]
      
    • Validation: If

      
      , use the enol structure for docking.
      
  • Descriptor Calculation: Extract HOMO/LUMO energies and Global Electrophilicity Index (

    
    ) to assess potential for covalent bonding (toxicity flag).
    
Phase 2: Target-Based Docking

Objective: Predict biological efficacy.

  • Target Preparation: Retrieve Cystinyl Aminopeptidase structure (e.g., homology model or related metallopeptidase PDB).

    • Critical Step: Ensure the catalytic Zinc ion is properly coordinated.

  • Ligand Preparation: Import the QM-optimized geometry from Phase 1. Do not re-minimize using a force field like MMFF, as it may revert the tautomer.

  • Docking (AutoDock Vina / Glide):

    • Set grid box centered on the active site Zn2+.

    • Run docking with high exhaustiveness (value: 32+).

  • Interaction Profiling: Filter poses where the sulfone oxygens form H-bonds with backbone amides or the zinc coordination sphere.

Visualization of Workflows
Figure 1: Decision Tree for DTP-SO2 Modeling

This diagram illustrates the logic flow for selecting the correct computational path based on the specific research question.

G Start Start: DTP-SO2 Derivative Q1 Dataset Size? Start->Q1 PathA > 100 Compounds (Library Screening) Q1->PathA PathB < 100 Compounds (Lead Optimization) Q1->PathB ML_Step ML-Based Screening (SwissADME / ADMETlab) PathA->ML_Step QM_Step DFT Optimization (B3LYP/6-31G*) PathB->QM_Step Filter Filter: Drug-Likeness (Lipinski Rules) ML_Step->Filter Result_A Output: Prioritized Hit List Filter->Result_A Tautomer Tautomer Check: Keto vs. Enol QM_Step->Tautomer Docking Molecular Docking (Target: Cystinyl Aminopeptidase) Tautomer->Docking Select Stable Form Result_B Output: Binding Mode & Reactivity Profile Docking->Result_B

Caption: Decision logic for selecting between High-Throughput ML screening and High-Fidelity QM/SB profiling for thiopyranone dioxide derivatives.

Figure 2: The "Sulfone Anomaly" Correction Workflow

This diagram details the specific technical steps required to correct for the electronic anomalies of the scaffold.

G Input Input SMILES (Usually Keto form) Step1 1. Tautomer Enumeration (RDKit/LigPrep) Input->Step1 Step2 2. QM Geometry Opt (DFT/Solvation Model) Step1->Step2 Decision Delta G Check: Is Enol Stable? Step2->Decision Path_Keto Use Keto Form Decision->Path_Keto No Path_Enol Use Enol Form Decision->Path_Enol Yes Final 3. Docking & ADMET (Corrected Geometry) Path_Keto->Final Path_Enol->Final

Caption: Workflow for correcting tautomeric state bias using Quantum Mechanics before docking.

References
  • Palchykov, V. A., et al. (2018). "this compound – a versatile building block for the synthesis of new thiopyran-based heterocyclic systems."[1][2][5] New Journal of Chemistry.

  • Pokhodylo, N. T., et al. (2020).[6] "this compound – a new cyclic ketomethylenic reagent for the Dimroth-type 1,2,3-triazole synthesis."[6] Synthetic Communications.

  • SwissADME. "A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Swiss Institute of Bioinformatics.

  • ADMETlab 2.0. "Integrated Online Platform for Accurate and Comprehensive ADMET Prediction." Xiangya School of Pharmaceutical Sciences.

Sources

Comparative Profiling of Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide Scaffolds: Selectivity and Cross-Reactivity in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Sulfone-Ketone Paradox

In modern medicinal chemistry, the Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide scaffold represents a high-value pharmacophore, particularly in the design of cysteine protease inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Its utility lies in the unique electronic signature of the cyclic sulfone: it lowers lipophilicity (improving metabolic stability) while the ketone provides a rigid hydrogen-bond acceptor vector.

However, this scaffold introduces a critical risk profile: Cross-Reactivity . The electron-withdrawing nature of the sulfone (


) group, combined with the ketone, renders the 

-protons highly acidic and the ring susceptible to Michael additions (if unsaturated) or metabolic activation.

This guide objectively compares the This compound (Target Scaffold) against its saturated and carbocyclic alternatives. We focus on distinguishing intended target engagement from off-target chemical cross-reactivity (pan-assay interference).

Comparative Analysis: Target vs. Alternatives

The following analysis compares the Target Scaffold against two common bioisosteres: the saturated Tetrahydro-thiopyran-1,1-dioxide (Standard Sulfone) and the Cyclohexenone (Carbocyclic Michael Acceptor).

Table 1: Physicochemical and Reactivity Profile
FeatureTarget Scaffold (Dihydro-thiopyran-3-one-1,1-dioxide)Alternative A (Tetrahydro-thiopyran-4-one-1,1-dioxide)Alternative B (2-Cyclohexen-1-one)
Electronic Character High Dipole; Strong H-bond AcceptorHigh Dipole; Moderate ReactivityLipophilic; Soft Electrophile
Primary Reactivity Vinyl Sulfone/Ketone Hybrid (High Electrophilicity)Stable Ketone (Low Electrophilicity)Michael Acceptor (Cys-reactive)
Metabolic Liability High (Glutathione conjugation via Michael addition)Low (Stable, renal clearance likely)Moderate (CYP-mediated oxidation)
Solubility (LogP) Low (Polar)Low (Polar)High (Lipophilic)
Cross-Reactivity Risk High (Covalent binding to non-target Cys)Low (Reversible binding only)Moderate (Promiscuous alkylator)
Expert Insight: The Causality of Cross-Reactivity

The "Dihydro" unsaturation in the target scaffold creates a conjugated system. Unlike Alternative A (saturated), the Target Scaffold can act as a suicide substrate . The sulfone group pulls electron density, making the double bond hyper-reactive toward nucleophiles (like the thiol group of Cysteine).

  • Intended Effect: Potent covalent inhibition of the target enzyme (e.g., Cathepsin K).

  • Cross-Reactivity: Indiscriminate alkylation of Glutathione (GSH) or off-target proteins (HSA, CYP450), leading to toxicity.

Experimental Validation: Assessing Cross-Reactivity

To validate the safety of this scaffold, we do not rely on prediction alone. We utilize a Self-Validating Protocol involving Glutathione (GSH) Trapping. This assay definitively categorizes the molecule as a "Specific Inhibitor" or a "Promiscuous Alkylator."

Protocol A: High-Throughput Glutathione (GSH) Trapping Assay

Objective: Quantify the intrinsic chemical reactivity of the scaffold toward biological thiols (simulating off-target cysteine binding).

Reagents:

  • Test Compound (10 mM in DMSO)

  • Reduced Glutathione (GSH) (100 mM in buffer)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Internal Standard (e.g., Warfarin)

Step-by-Step Methodology:

  • Incubation: Mix Test Compound (10 µM final) with GSH (5 mM excess) in Phosphate Buffer.

  • Control: Prepare a parallel reaction without GSH to monitor hydrolytic stability.

  • Time-Course: Incubate at 37°C. Aliquot samples at T=0, 15, 60, and 240 minutes.

  • Quenching: Stop reaction with ice-cold Acetonitrile (1:1 v/v) containing Internal Standard.

  • Analysis: Analyze via UPLC-MS/MS (Focus on Neutral Loss Scanning of 129 Da or 307 Da, characteristic of GSH adducts).

Interpretation:

  • < 1% Adduct Formation: Chemically stable (Low Cross-Reactivity).

  • > 50% Adduct Formation: Highly reactive Michael Acceptor (High Toxicity Risk). Action: Modify scaffold to "Alternative A" or introduce steric hindrance.

Visualizing the Cross-Reactivity Pathway

The following diagram illustrates the mechanistic pathway of cross-reactivity for the Dihydro-thiopyran-1,1-dioxide scaffold and the decision logic for lead optimization.

CrossReactivityPathway cluster_decision Optimization Logic Scaffold Dihydro-thiopyran Scaffold Activation Metabolic/Chemical Activation Scaffold->Activation In vivo ReactiveInt Vinyl Sulfone Intermediate Activation->ReactiveInt Unsaturation Target Target Protein (Cys Active Site) ReactiveInt->Target Specific Binding OffTarget Off-Target (GSH / CYP450) ReactiveInt->OffTarget Non-specific Alkylation Alternative Saturate Ring (Alt A) ReactiveInt->Alternative If Toxicity High Sterics Add Steric Bulk ReactiveInt->Sterics Tune Reactivity Efficacy Therapeutic Efficacy Target->Efficacy Toxicity Toxicity / DILI (Cross-Reactivity) OffTarget->Toxicity

Caption: Mechanistic pathway showing how the vinyl sulfone intermediate drives both efficacy (target binding) and cross-reactivity (toxicity), necessitating structural optimization.

Advanced Screening: Metabolic Cross-Reactivity (CYP Inhibition)

Beyond direct chemical reactivity, this scaffold must be profiled for metabolic cross-reactivity, specifically the inhibition of Cytochrome P450 enzymes, which can lead to Drug-Drug Interactions (DDI).

Protocol B: Reversible vs. Time-Dependent Inhibition (TDI)

Objective: Determine if the sulfone moiety coordinates with the CYP heme iron or if the reactive alkene covalently modifies the CYP apoprotein.

Workflow:

  • Primary Screen: Incubate compound with pooled Human Liver Microsomes (HLM) and NADPH.

  • Probe Substrates: Add specific probes (e.g., Midazolam for CYP3A4).

  • IC50 Shift Assay:

    • Set A: Pre-incubation with NADPH (30 min)

      
       Add Probe.
      
    • Set B: No pre-incubation

      
       Add Probe + NADPH simultaneously.
      
  • Data Logic:

    • If

      
      , the compound is a Mechanism-Based Inactivator (Suicide Inhibitor) . This confirms the "Cross-Reactivity" of the scaffold with the metabolic machinery.
      

References

  • Vertex Pharmaceuticals. (2024). Enantiospecific cross-coupling of cyclic alkyl sulfones. Nature Chemistry. Link

  • Sygnature Discovery. (2023).[1] Investigating Methods of Detection of Glutathione Adducts. Sygnature Discovery Posters. Link

  • Kryshchyshyn, A., et al. (2018). Thiopyrano[2,3-d]thiazoles as New Efficient Scaffolds in Medicinal Chemistry. Scientia Pharmaceutica.[1][2] Link

  • Bristol-Myers Squibb. (2008). Rapid screening of glutathione-trapped reactive metabolites by linear ion trap mass spectrometry. Chemical Research in Toxicology. Link

  • Bentham Science. (2024). 3,4-Dihydropyrimidine-2(1H)-one/thione Derivatives as Anti-inflammatory Agents. Current Organic Synthesis.[3][4] Link

Sources

A Tale of Two Sulfones: A Comparative Guide to Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide and Acyclic Sulfone Building Blocks in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Power of the Sulfone Moiety

In the landscape of medicinal chemistry, the sulfone group (R-S(O)₂-R') stands as a cornerstone functional group. Its remarkable stability, unique stereoelectronic properties, and ability to act as a hydrogen bond acceptor have cemented its place in a multitude of FDA-approved drugs.[1][2] Organosulfur compounds, particularly cyclic and acyclic sulfones, serve as versatile building blocks for constructing complex molecular architectures with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4]

The choice of a sulfone building block—specifically between a conformationally restricted cyclic system and a flexible acyclic analogue—can profoundly influence the synthetic strategy and the pharmacological profile of the final compound. This guide provides an in-depth comparison of a highly versatile cyclic β-keto sulfone, Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide (1) , against common acyclic sulfone building blocks. We will explore their distinct reactivity profiles, advantages in scaffold design, and provide experimental context to guide researchers in making the optimal choice for their drug discovery programs.

At a Glance: Structural and Functional Comparison

G cyclic {this compound|Key Features: - Rigid, pre-organized scaffold - Bifunctional: Ketone & α-methylene - Ideal for multicomponent reactions (MCRs) - Generates fused/spirocyclic systems } acyclic {Acyclic Sulfones (e.g., Aryl Alkyl Sulfones)|Key Features: - Conformationally flexible - Primarily used in C-C bond formation - Workhorses for olefination reactions (Julia-Kocienski, Ramberg-Bäcklund) - Act as linkers or terminal groups }

Deep Dive: this compound (1) - The Architect of Complexity

This compound, hereafter referred to as ketosulfone 1 , is a powerful building block whose utility stems from its unique combination of a ketone and an adjacent methylene group activated by the potent electron-withdrawing sulfone. This bifunctionality, locked within a six-membered ring, makes it an exceptional substrate for generating molecular complexity rapidly.

Reactivity Profile and Synthetic Advantages

The primary advantage of ketosulfone 1 lies in its high reactivity in one-pot, multi-component reactions (MCRs).[5][6] MCRs are a highly sought-after strategy in medicinal chemistry as they allow for the construction of complex, drug-like molecules from simple precursors in a single, efficient step, thereby accelerating the discovery process.

The activated methylene protons of 1 are readily abstracted under basic conditions, forming a nucleophilic enolate. This enolate can participate in a variety of condensation and annulation reactions. Simultaneously, the ketone carbonyl can act as an electrophile. This dual reactivity allows 1 to act as a linchpin, stitching together multiple components to form novel, densely functionalized heterocyclic systems.[7] For instance, it has been extensively used to synthesize novel thiopyran-based fused heterocycles with potential anti-inflammatory and antiallergic activities.[5][6]

A key reaction demonstrating its utility is the Dimroth-type "click reaction" with organic azides. This proceeds smoothly under mild, base-mediated conditions to afford novel 1,5,6,7-tetrahydrothiopyrano[2,3-d][5][6][8]triazole 4,4-dioxides, a new bicyclic ring system, in high yields.[9] This transformation highlights the building block's ability to create unique, rigid scaffolds that rigidly orient substituents in three-dimensional space—a critical feature for optimizing ligand-protein interactions.

G cluster_reactants Starting Materials cluster_process Process cluster_product Product Keto Ketosulfone (1) Reaction One-Pot Reaction (Base, e.g., K₂CO₃/DMSO) Keto->Reaction Azide Organic Azide Azide->Reaction Product Fused Bicyclic Triazole Reaction->Product High Yield & Purity[9]

Deep Dive: Acyclic Sulfones - The Masters of Olefination

Acyclic sulfones, such as divinyl sulfone, dialkyl sulfones, and particularly aryl alkyl sulfones, are foundational building blocks in organic synthesis.[10] Unlike the rigid ketosulfone 1 , their value lies in their conformational flexibility and their role as precursors in powerful carbon-carbon bond-forming reactions, most notably olefination.

Reactivity Profile and Synthetic Advantages

The synthetic utility of acyclic sulfones is dominated by two key transformations:

  • The Julia-Kocienski Olefination: This is a highly reliable and stereoselective method for synthesizing alkenes.[11][12] The reaction involves the coupling of a metalated heteroaryl alkyl sulfone (e.g., a benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfone) with an aldehyde or ketone.[13] The power of this reaction lies in its broad functional group tolerance and the ability to control the geometry (E/Z) of the resulting double bond, which is crucial for structure-activity relationship (SAR) studies.[11] This makes acyclic sulfones indispensable for synthesizing complex natural products and APIs where a specific alkene geometry is required.

  • The Ramberg-Bäcklund Reaction: This reaction transforms α-halosulfones into alkenes via a base-mediated extrusion of sulfur dioxide.[14][15] The reaction proceeds through a transient thiirane dioxide intermediate.[16] While it can be used for a wide range of substrates, it is particularly useful for synthesizing strained cyclic alkenes or when other olefination methods fail.[14]

Acyclic sulfones, therefore, are not typically used to create the core scaffold itself, but rather to introduce critical unsaturated linkages or flexible chains within a larger molecule. The vinyl sulfone moiety, for example, is a known Michael acceptor and can act as a covalent warhead in targeted drug design.[10]

G Sulfone Acyclic Aryl Alkyl Sulfone Anion Sulfone Anion (Nucleophile) Sulfone->Anion Deprotonation Base Strong Base (e.g., KHMDS) Base->Anion Carbonyl Aldehyde or Ketone (R₂C=O) Adduct β-alkoxy sulfone intermediate Carbonyl->Adduct Alkene Alkene Product (E or Z) Anion->Adduct Adduct->Alkene Rearrangement & SO₂ Elimination[11]

Performance Comparison: Head-to-Head Analysis

The decision to use ketosulfone 1 versus an acyclic sulfone depends entirely on the synthetic goal. The following tables summarize their key performance characteristics.

Table 1: Physicochemical and Application Profile
FeatureThis compound (1)Acyclic Sulfones (General)
Primary Role Scaffold GenerationFunctional Group Installation (Olefins)
Conformation Rigid, Chair-likeFlexible, Freely Rotating
Key Reactions Multi-component Reactions, Annulations, Condensations[5][9]Julia-Kocienski Olefination, Ramberg-Bäcklund Reaction[11][14]
Complexity Rapidly builds fused/spirocyclic heterocyclic systemsIntroduces linear or branched chains, C=C bonds
Stereocontrol Creates defined stereocenters in the new ring systemExcellent control over alkene (E/Z) geometry
Ideal For Diversity-oriented synthesis, novel scaffold discoveryFragment-based design, natural product synthesis, linker insertion
Table 2: Comparative Reaction Yields and Conditions
Reaction TypeBuilding BlockTypical ReagentsTypical YieldsKey Advantage
Fused Heterocycle Synthesis Ketosulfone 1 Azide, Base (K₂CO₃), DMSO80-95%[9]High atom economy, operational simplicity
Olefination (Disubstituted) Acyclic PT-SulfoneAldehyde, KHMDS, THF70-90%[13]High stereoselectivity (often E-selective)
Olefination (Trisubstituted) Acyclic Tetrazolyl SulfoneKetone, Base60-85%[17]Access to sterically hindered alkenes

Experimental Protocols: A Practical Guide

To provide a tangible understanding of these building blocks in action, we present validated, step-by-step protocols for key transformations.

Protocol 1: Synthesis of 1-Aryl-1,5,6,7-tetrahydrothiopyrano[2,3-d][5][6][8]triazole 4,4-dioxide using Ketosulfone 1

This protocol is adapted from the work of Pokhodylo et al. and demonstrates the efficiency of ketosulfone 1 in MCRs.[9]

Rationale: This one-pot Dimroth cyclization is a prime example of "click chemistry." The use of potassium carbonate as a base and DMSO as a solvent provides a mild and effective system for the reaction, avoiding harsh conditions and leading to a high-purity product that often precipitates directly from the reaction mixture, simplifying purification.[9]

Materials:

  • This compound (1 ) (1.0 eq)

  • Substituted Aryl Azide (1.0 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a solution of the desired aryl azide (0.01 mol) and this compound (1 ) (1.5 g, 0.01 mol) in 5 mL of DMSO, add potassium carbonate (2.8 g, 0.02 mol) with vigorous stirring.

  • Stir the resulting mixture at room temperature for 5-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • The solid product will precipitate. Collect the precipitate by filtration.

  • Wash the solid with water and then a small amount of cold ethanol to remove impurities.

  • Dry the product under vacuum to yield the pure 1-aryl-1,5,6,7-tetrahydrothiopyrano[2,3-d][5][6][8]triazole 4,4-dioxide. High purity is often achieved without the need for column chromatography.[9]

Protocol 2: General Procedure for Julia-Kocienski Olefination with an Acyclic Sulfone

This protocol outlines a general method for the olefination of an aldehyde with a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone, a common acyclic building block.[13]

Rationale: The Julia-Kocienski reaction's success hinges on the clean generation of the sulfone carbanion and its subsequent addition to the carbonyl partner. The use of a strong, non-nucleophilic base like KHMDS at low temperatures (-78 °C) is critical to prevent side reactions. The PT group is an excellent leaving group in the final elimination step, ensuring a high yield of the desired alkene.[11][13]

Materials:

  • Acyclic PT-Alkyl Sulfone (1.1 eq)

  • Aldehyde (1.0 eq)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 eq, as a 0.5 M solution in toluene)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the PT-alkyl sulfone (1.1 eq) in anhydrous THF under an inert atmosphere (Nitrogen or Argon) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the KHMDS solution (1.1 eq) dropwise via syringe. Stir the resulting colored solution for 30 minutes at -78 °C to ensure complete formation of the anion.

  • Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise to the anion solution at -78 °C.

  • Stir the reaction at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to isolate the pure alkene product.

Conclusion: Choosing the Right Tool for the Job

The choice between this compound and acyclic sulfone building blocks is a strategic one, dictated by the desired molecular architecture.

  • Choose this compound (1) when the goal is to rapidly construct novel, rigid, and complex heterocyclic scaffolds. Its bifunctional nature makes it an unparalleled asset for diversity-oriented synthesis and for exploring new chemical space with drug-like properties.[5][18]

  • Choose Acyclic Sulfones when the objective is the precise and stereocontrolled installation of an alkene. They are the go-to reagents for fragment linking, late-stage functionalization, and the synthesis of molecules where conformational flexibility or a specific unsaturated bond is a key design element.[10][11]

By understanding the distinct personalities and synthetic capabilities of these two classes of sulfones, researchers can better navigate the complexities of modern drug design, selecting the optimal building block to efficiently realize their molecular targets.

References

  • Palchykov, V. A., et al. (2018). This compound – a versatile building block for the synthesis of new thiopyran-based heterocyclic systems. RSC Advances, 8(1), 1-10. [Link]

  • ResearchGate. (2017). This compound - a versatile building block for the synthesis of new thiopyran-based heterocyclic systems. [Link]

  • MDPI. (2021). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Molecules, 26(15), 4478. [Link]

  • Preprints.org. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. [Link]

  • Pokhodylo, N. T., et al. (2020). Dihydro-2 H -thiopyran-3(4 H )-one-1,1-dioxide – a new cyclic ketomethylenic reagent for the Dimroth-type 1,2,3-triazole synthesis. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(8), 689-695. [Link]

  • National Center for Biotechnology Information. (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PubMed Central. [Link]

  • Alam, M. A., et al. (2019). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Natural Products Chemistry & Research, 7(2). [Link]

  • MDPI. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Molecules, 29(1), 123. [Link]

  • Organic Chemistry Portal. (n.d.). Ramberg-Bäcklund Reaction. [Link]

  • ACS Publications. (2023). Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. Inorganic Chemistry, 62(43), 17489–17503. [Link]

  • ResearchGate. (2022). Recent applications of vinyl sulfone motif in drug design and discovery. European Journal of Medicinal Chemistry, 234, 114255. [Link]

  • Taylor, R. J. K. (2015). The Ramberg-Bäcklund Reaction. Comprehensive Organic Synthesis, 1, 1-34. [Link]

  • ChemRxiv. (2021). Highly Z-selective Julia–Kocienski Olefination Using N-sulfonylimines and Its Mechanistic Insights from DFT Calculations. [Link]

  • ResearchGate. (2019). Thiopyran-3-one 1,1-dioxides in the synthesis of heterocycles (microreview). Chemistry of Heterocyclic Compounds, 55(4/5), 349-351. [Link]

  • Organic Reactions. (n.d.). The Julia–Kocienski Olefination. [Link]

  • ResearchGate. (2018). Multigram scale synthesis of 3,4- and 3,6-dihydro-2 H -thiopyran 1,1-dioxides and features of their NMR spectral behavior. Chemistry of Heterocyclic Compounds, 54(4), 414-420. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Fluoroolefins via Julia-Kocienski Olefination. PubMed Central. [Link]

  • Organic Reactions. (n.d.). The Ramberg-Bäcklund Reaction. [Link]

  • ResearchGate. (2017). Julia‐Kocienski olefination of the bicyclic sulfone 214 with 4‐nitrobenzaldehyde. [Link]

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Safety Operating Guide

Personal protective equipment for handling Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive operational manual for the safe handling of Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide . It is designed for researchers and safety officers requiring immediate, actionable protocols.

Executive Safety Summary
  • CAS Number: 29431-37-6[1]

  • Hazard Classification: WARNING / DANGER (Treat as Potential Corrosive Solid)

  • Primary Risks: Severe eye irritation, skin corrosion/irritation, and respiratory tract inflammation.

  • Critical Reactivity: The molecule contains an active methylene group flanked by a sulfone and a ketone. This structural motif creates significant C-H acidity, making the compound reactive toward bases and potentially corrosive to moist mucous membranes.

Risk Assessment & Chemical Profile

To select the correct PPE, one must understand why the chemical is hazardous. This compound is not merely an "irritant"; it is a functionalized cyclic sulfone.

FeatureImplication for Safety
Physical State Yellow Solid .[1] Dust generation is the primary vector for exposure. Inhalation of dust can cause immediate respiratory distress.
Functional Group

-Keto Sulfone
. The protons at the C-2 position (between the sulfone and ketone) are highly acidic (

approx. 10-12). Upon contact with moisture (sweat, eyes, lungs), it can act as a local irritant or corrosive agent.
Solubility Soluble in polar organic solvents (DMSO, DMF, Acetone). Once in solution, skin permeation rates increase drastically compared to the solid form.
Personal Protective Equipment (PPE) Matrix

Do not rely on generic "safety gear."[2] Use this matrix to select equipment based on the specific phase of your experiment.

Table 1: PPE Selection by Task
Body AreaTask A: Weighing / Solid Handling Task B: Reaction Setup / Solution Handling Rationale
Hand Protection Double Nitrile Gloves (min 0.11 mm thickness).Double Nitrile OR Butyl Rubber (if using halogenated solvents).Sulfones can permeate thin nitrile. Double gloving provides a "sacrificial" outer layer and visual breach detection.
Eye Protection Chemical Safety Goggles (Indirect Vented).[3]Face Shield + Safety Goggles .Dust can bypass standard safety glasses. Solutions pose a splash risk that can cause corneal damage.
Respiratory N95/P100 Respirator (if outside hood) OR Fume Hood (Preferred).Fume Hood (Sash at working height).Inhalation of acidic sulfone dust causes severe coughing and potential pulmonary edema.
Body Defense Lab Coat (Buttoned, Cotton/Poly).Chemical Resistant Apron (over lab coat).Protects personal clothing from dust accumulation and solvent splashes.
Visualization: PPE Decision Logic

The following diagram illustrates the decision-making process for selecting PPE based on the state of the chemical.

PPE_Decision_Tree Start Start: Handling This compound State What is the Physical State? Start->State Solid Solid / Powder State->Solid Dry Solution Solution / Liquid State->Solution Dissolved Risk_Solid Risk: Dust Inhalation & Mucous Membrane Contact Solid->Risk_Solid Risk_Sol Risk: Skin Absorption & Splash Corrosivity Solution->Risk_Sol PPE_Solid REQUIRED PPE: 1. Chemical Goggles (No Safety Glasses) 2. Double Nitrile Gloves 3. Lab Coat 4. Fume Hood or N95 Mask Risk_Solid->PPE_Solid PPE_Sol REQUIRED PPE: 1. Face Shield + Goggles 2. Solvent-Specific Gloves (Butyl/Nitrile) 3. Chemical Apron 4. Fume Hood (Mandatory) Risk_Sol->PPE_Sol

Figure 1: Decision tree for selecting PPE based on physical state and associated risks.

Operational Protocols
Protocol A: Safe Weighing & Transfer
  • Objective: Prevent dust generation and static discharge.

  • Causality: Dry organic powders often build static charge, causing them to "jump" or disperse unexpectedly.

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Mitigation: Use an anti-static gun or ionizing bar if available. If not, wipe the spatula with a grounded anti-static cloth before use.

  • Transfer: Do not pour from the stock bottle. Use a clean, long-handled spatula to transfer solid into a pre-tared vial.

  • Decontamination: Immediately wipe the balance area with a wet paper towel (water/surfactant) to capture invisible dust. Dispose of the towel as solid chemical waste.

Protocol B: Reaction Setup (Solubilization)
  • Objective: Manage potential exotherms and solvent compatibility.

  • Causality: The acidic protons on the ring can react exothermically with strong bases (e.g., NaH, LDA).

  • Solvent Choice: Ensure gloves match the solvent.

    • DCM/Chloroform: Use PVA or Viton gloves (Nitrile degrades in <5 mins).

    • DMF/DMSO:Nitrile is acceptable.

  • Addition: Add the solid to the solvent, not vice-versa, to prevent clumping and splashing.

  • Sealing: Ensure reaction vessels are vented (nitrogen line) if heating, as sulfones can decompose to release SO₂ at very high temperatures (>200°C), though this specific compound is generally stable up to ~150°C.

Emergency Response & Disposal
Accidental Exposure [4]
  • Eye Contact: IMMEDIATE FLUSHING. The acidic nature requires immediate dilution. Flush for 15 minutes. Do not wait for a doctor to start flushing.

  • Skin Contact: Brush off dry powder before wetting (to prevent creating a concentrated corrosive paste on the skin). Then wash with soap and water.[3]

  • Inhalation: Move to fresh air. If wheezing occurs, seek medical attention (corticosteroids may be required).

Spill Cleanup Workflow

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess Small_Solid Small Solid (<5g) Assess->Small_Solid Large_Sol Solution / Large Spill Assess->Large_Sol Action_Dry 1. Cover with wet paper towel (prevents dust) 2. Scoop into bag Small_Solid->Action_Dry Action_Wet 1. Absorb with Vermiculite 2. Do NOT use combustible rags 3. Scoop into haz waste Large_Sol->Action_Wet Disposal Label: 'Sulfone Waste' Contact EHS Action_Dry->Disposal Action_Wet->Disposal

Figure 2: Step-by-step workflow for managing spills of this compound.

Disposal
  • Waste Stream: Segregate as Halogenated/Sulfur-Containing Organic Waste .

  • Do Not: Do not mix with strong oxidizers (peroxides) or strong bases in the waste container, as this may trigger heat generation.

  • Container: High-density polyethylene (HDPE) or glass.

References
  • Sigma-Aldrich. (n.d.).[5] this compound Product Specification & CAS Data. Retrieved from

  • Biosynth. (n.d.). Safety Data Sheet for this compound (CAS 29431-37-6). Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Tetrahydrothiopyran-4-one 1,1-dioxide (Isomer Analog for Hazard Data). Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance: Handling Irritant and Corrosive Solids. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.